APL-1091
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C80H122N14O22 |
|---|---|
分子量 |
1631.9 g/mol |
IUPAC 名称 |
(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[2-[5-(2,5-dioxopyrrol-1-yl)pentylamino]-1-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxy-2-oxoethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C80H122N14O22/c1-16-47(8)67(58(114-14)43-61(98)93-42-24-28-57(93)69(115-15)48(9)71(104)84-49(10)68(103)51-25-19-17-20-26-51)91(12)78(111)65(45(4)5)90-76(109)66(46(6)7)92(13)80(113)116-70(77(110)82-39-21-18-22-41-94-59(96)35-36-60(94)97)52-29-31-53(32-30-52)86-72(105)54(27-23-40-83-79(81)112)88-75(108)64(44(2)3)89-74(107)56(34-38-63(101)102)87-73(106)55(85-50(11)95)33-37-62(99)100/h17,19-20,25-26,29-32,35-36,44-49,54-58,64-70,103H,16,18,21-24,27-28,33-34,37-43H2,1-15H3,(H,82,110)(H,84,104)(H,85,95)(H,86,105)(H,87,106)(H,88,108)(H,89,107)(H,90,109)(H,99,100)(H,101,102)(H3,81,83,112)/t47-,48+,49+,54-,55-,56-,57-,58+,64-,65-,66-,67-,68+,69+,70?/m0/s1 |
InChI 键 |
LRKKSDKLZHLVAD-LZANPLFXSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of APL-1091
A Novel Drug-Linker Conjugate for Advanced Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
APL-1091 is a technologically advanced drug-linker conjugate designed for the development of next-generation Antibody-Drug Conjugates (ADCs). It is chemically identified as Mal-Exo-EEVC-MMAE, comprising a highly stable and hydrophilic "Exo-Cleavable Linker" and the potent cytotoxic agent Monomethyl Auristatin E (MMAE).[1][2][3][4] The innovative design of the this compound linker enhances the pharmacokinetic profile and therapeutic efficacy of ADCs by ensuring superior plasma stability and minimizing premature payload release. This document provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental methodologies, and visual representations of the key molecular pathways.
Core Mechanism of Action
The therapeutic action of an ADC incorporating this compound is a multi-step process that facilitates the targeted delivery of the cytotoxic payload, MMAE, to antigen-expressing cancer cells.
-
Targeted Binding and Internalization: An ADC constructed with this compound first binds to a specific target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.
-
Lysosomal Trafficking and Proteolytic Cleavage: The endosome containing the ADC matures and fuses with a lysosome. The acidic environment and high concentration of proteases, such as Cathepsin B, within the lysosome are critical for the cleavage of the "Exo-Cleavable Linker" of this compound.[5][6][7] This enzymatic cleavage releases the active MMAE payload into the cytoplasm of the cancer cell.
-
Microtubule Disruption and Cell Cycle Arrest: Once released, MMAE, a potent microtubule inhibitor, binds to tubulin, disrupting the dynamics of microtubule polymerization and depolymerization.[1][2][3][8] This interference with the microtubule network leads to the arrest of the cell cycle at the G2/M phase.[9]
-
Induction of Apoptosis: The sustained cell cycle arrest triggers the intrinsic apoptotic signaling cascade. This process is characterized by the activation of effector caspases, such as caspase-3 and caspase-9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[6][8][10] The activation of these apoptotic pathways ultimately leads to programmed cell death of the cancer cell. Additionally, studies have shown that MMAE can induce autophagy by inhibiting the Akt/mTOR signaling pathway.[6]
Quantitative Data
The preclinical efficacy of this compound has been demonstrated through in vitro and in vivo studies. The following tables summarize key quantitative data from these evaluations.
Table 1: In Vivo Antitumor Efficacy of this compound-Containing ADCs
| ADC Construct | Target Antigen | Xenograft Model | Dosage (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| Trastuzumab-APL-1091 (DAR=2) | HER2 | NCI-N87 | 2.5 | Significant tumor regression | [5] |
| Trastuzumab-APL-1091 (DAR=8) | HER2 | NCI-N87 | 2.5 | Enhanced tumor suppression | [5] |
Note: Specific percentage of tumor growth inhibition can be found in the source publication. The data indicates superior performance compared to traditional linker-based ADCs.
Table 2: Pharmacokinetic Properties of this compound-Containing ADCs in Rats
| ADC Construct | Parameter | Value | Unit | Reference |
| Trastuzumab-APL-1092 | Payload Retention at Day 21 | >80 | % | [5] |
Note: APL-1092 is a related exolinker ADC. The data highlights the enhanced stability of the exolinker platform.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vivo Xenograft Studies
-
Animal Model: Female BALB/c nude mice.
-
Cell Line: NCI-N87 human gastric cancer cells.
-
Procedure:
-
NCI-N87 cells are subcutaneously implanted into the mice.
-
Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
ADCs (e.g., Trastuzumab-APL-1091) are administered intravenously at the specified doses.
-
Tumor volume and body weight are measured at regular intervals.
-
The study is concluded when tumors in the control group reach a predetermined size.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.
Pharmacokinetic Studies in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
ADCs are administered intravenously as a single dose.
-
Blood samples are collected at various time points (e.g., 0, 1, 6, 24, 48, 72, 168, 336, 504 hours).
-
Plasma is isolated from the blood samples.
-
Total antibody concentrations are determined using an enzyme-linked immunosorbent assay (ELISA).
-
The concentration of the ADC with the intact drug-linker is measured using a hybrid liquid chromatography-mass spectrometry (LC-MS) method.
-
-
Data Analysis: Pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) are calculated. The drug-to-antibody ratio (DAR) over time is determined to assess linker stability.
In Vitro Cytotoxicity Assay
-
Cell Lines: Antigen-positive and antigen-negative cancer cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of the ADC or free drug.
-
After a specified incubation period (e.g., 72-96 hours), cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay (e.g., CellTiter-Glo).
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
APL-1091: An In-Depth Technical Guide to a Novel Drug-Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of APL-1091, a drug-linker conjugate designed for the development of next-generation antibody-drug conjugates (ADCs). This compound features an innovative exo-cleavable linker system and a potent cytotoxic payload, offering potential advantages in terms of stability, hydrophilicity, and therapeutic efficacy.
This compound Structure and Chemical Properties
This compound is chemically defined as Mal-Exo-EEVC-MMAE. It is comprised of a maleimide group for conjugation to an antibody, a hydrophilic exo-cleavable linker containing two glutamic acid residues (EE), a valine-citrulline (VC) dipeptide cleavable by cathepsin B, and the potent microtubule inhibitor, monomethyl auristatin E (MMAE).[1][2]
| Property | Value | Reference |
| Full Chemical Name | Mal-Exo-EEVC-MMAE | [1][2] |
| Molecular Formula | C₈₀H₁₂₂N₁₄O₂₂ | [1][2] |
| Molecular Weight | 1631.91 g/mol | [1][2] |
| CAS Number | 2921735-87-5 | [1] |
| Key Components | Maleimide, Exo-cleavable linker (EEVC), Monomethyl Auristatin E (MMAE) | [1] |
| Solubility | Soluble in conjugation buffer without co-solvents | [1] |
| Hydrophilicity | Highly hydrophilic, reducing aggregation of ADCs | [1] |
Mechanism of Action
The therapeutic action of an ADC utilizing this compound follows a multi-step, targeted process, as depicted in the signaling pathway below.
Once the ADC binds to its target antigen on the cancer cell surface, it is internalized via endocytosis. The ADC-antigen complex is then trafficked to the lysosome, where the acidic environment and lysosomal proteases, such as cathepsin B, cleave the valine-citrulline linker of this compound. This releases the active MMAE payload into the cytoplasm. MMAE then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis, or programmed cell death.
Preclinical Data
While specific quantitative data for ADCs constructed with this compound are not publicly available in tabular format, published studies indicate superior performance in preclinical models compared to established ADCs.
In Vitro Cytotoxicity
No specific IC50 values for this compound containing ADCs are currently available in the public domain.
| Cell Line | Target Antigen | This compound ADC IC₅₀ (nM) | Reference ADC IC₅₀ (nM) |
| NCI-N87 (Gastric) | HER2 | Data not available | Data not available |
| SK-BR-3 (Breast) | HER2 | Data not available | Data not available |
| BT-474 (Breast) | HER2 | Data not available | Data not available |
In Vivo Efficacy in NCI-N87 Xenograft Model
Studies have shown that an ADC with this compound exhibited higher in vivo efficacy compared to the clinically approved ADC, Kadcyla®, in an NCI-N87 gastric cancer xenograft model.[1]
Specific tumor volume data from these studies are not publicly available.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Data not available | - |
| This compound ADC | X | Data not available | Data not available |
| Reference ADC (e.g., Kadcyla®) | Y | Data not available | Data not available |
Pharmacokinetics in Rats
Pharmacokinetic studies in rats have demonstrated that the exo-cleavable linker in this compound confers superior stability to the ADC, leading to enhanced payload retention compared to traditional Val-Cit linkers.[1]
Specific pharmacokinetic parameters for an this compound ADC are not publicly available.
| Analyte | Cₘₐₓ (µg/mL) | AUC (µg*h/mL) | t₁/₂ (h) |
| This compound ADC | Data not available | Data not available | Data not available |
| Total Antibody | Data not available | Data not available | Data not available |
| Released MMAE | Data not available | Data not available | Data not available |
Experimental Protocols
Synthesis of this compound (Mal-Exo-EEVC-MMAE)
The synthesis of this compound is a multi-step process involving the assembly of the linker and conjugation to MMAE. A detailed protocol is described in the scientific literature.[1]
Detailed Methodology: The synthesis of this compound (Mal-Exo-EEVC-MMAE) is based on the procedure reported by Watanabe et al. (2024).[1] The process begins with the solid-phase synthesis of the peptide linker backbone. Protected amino acids are sequentially coupled to a resin support. Following the assembly of the peptide chain, it is cleaved from the resin. The linker is then conjugated to MMAE in solution. Finally, a maleimide group is introduced to the N-terminus of the linker to enable subsequent conjugation to a monoclonal antibody. Each step is followed by appropriate purification, typically using high-performance liquid chromatography (HPLC), and the structure is confirmed by mass spectrometry and NMR.
In Vitro Cytotoxicity Assay
Detailed Methodology:
-
Cancer cell lines (e.g., NCI-N87, SK-BR-3) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the this compound ADC, a reference ADC, and an isotype control ADC.
-
The plates are incubated for a period of 72 to 120 hours.
-
Cell viability is assessed using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.
-
The absorbance or luminescence is measured using a plate reader.
-
The data is normalized to untreated controls, and the half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the data to a four-parameter logistic curve using appropriate software.
In Vivo Xenograft Study in NCI-N87 Mice
Detailed Methodology:
-
Female immunodeficient mice (e.g., BALB/c nude or NOD-SCID) are subcutaneously inoculated with NCI-N87 human gastric cancer cells.[3][4]
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).[5]
-
Mice are then randomized into treatment groups (e.g., vehicle control, this compound ADC, reference ADC).
-
The respective treatments are administered, typically via intravenous injection, at specified dose levels and schedules.
-
Tumor dimensions and body weights are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length x width²) / 2.
-
The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.
-
The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the vehicle control group.
Site-Specific Antibody Conjugation using AJICAP Technology
This compound can be conjugated to a monoclonal antibody in a site-specific manner using technologies like the AJICAP second-generation method.[1] This method allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[1]
Detailed Methodology: The AJICAP second-generation technology involves a three-step, one-pot reaction. First, an Fc-affinity peptide reagent is conjugated to a specific lysine residue on the antibody's Fc region. Next, the linker part of the peptide reagent is cleaved to expose a reactive thiol group on the antibody. Finally, the maleimide-containing this compound is added to the reaction mixture, which specifically couples to the newly generated thiol group, resulting in a site-specific ADC with a controlled DAR, typically of 2. The final ADC product is then purified.
Conclusion
This compound is a promising drug-linker for the development of innovative ADCs. Its hydrophilic nature and stable exo-cleavable linker address some of the limitations of earlier ADC technologies. Preclinical studies suggest the potential for improved efficacy and a better safety profile. Further research and development with ADCs incorporating this compound are warranted to fully elucidate their therapeutic potential.
References
- 1. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Vedotin Antibody–Drug Conjugate Payload Drives Platform-Based Nonclinical Safety and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NCI-N87 Xenograft Model - Altogen Labs [altogenlabs.com]
The Discovery and Development of Mal-Exo-EEVC-MMAE: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. This whitepaper provides an in-depth technical guide to the discovery and development of Mal-Exo-EEVC-MMAE, a novel ADC platform component. At its core, Mal-Exo-EEVC-MMAE is a drug-linker conjugate composed of the highly potent microtubule inhibitor, monomethyl auristatin E (MMAE), attached to a groundbreaking "exo-cleavable" linker. This innovative linker technology, combined with site-specific conjugation methods, aims to overcome the limitations of traditional ADCs, offering enhanced stability, improved therapeutic efficacy, and a wider therapeutic window. This document details the underlying science, experimental methodologies, and quantitative data that underscore the potential of this next-generation ADC technology.
Introduction to the Mal-Exo-EEVC-MMAE Platform
Mal-Exo-EEVC-MMAE, also known as APL-1091, is a key component in the next generation of antibody-drug conjugates.[1] It comprises three critical elements:
-
Maleimide (Mal): A reactive group that enables covalent attachment to thiol groups on a monoclonal antibody, facilitating a stable linkage.
-
Exo-EEVC Linker: A novel, enzyme-cleavable peptide linker (Glutamic acid-Glutamic acid-Valine-Citrulline) with an "exo" configuration. This design enhances hydrophilicity and provides resistance to premature cleavage in the bloodstream, a significant advancement over conventional linkers.[2][3]
-
MMAE (Monomethyl Auristatin E): A synthetic and highly potent antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][5] Its sub-nanomolar potency makes it an effective cytotoxic payload for ADCs.[6][7]
The strategic combination of these components, particularly the exo-cleavable linker, addresses critical challenges in ADC development, such as hydrophobicity-induced aggregation and premature payload release.[2][3]
Mechanism of Action: A Stepwise Journey to Cytotoxicity
The therapeutic effect of an ADC utilizing Mal-Exo-EEVC-MMAE is a highly orchestrated, multi-step process that ensures targeted cell killing.
Signaling Pathway
The journey of the ADC from the bloodstream to the induction of apoptosis in a cancer cell is depicted in the signaling pathway below.
Caption: Mechanism of action of a Mal-Exo-EEVC-MMAE ADC.
Quantitative Data: In Vivo Efficacy
The in vivo anti-tumor efficacy of ADCs developed with the Mal-Exo-EEVC-MMAE linker system has been evaluated in xenograft models. The data presented below is a summary from studies comparing these novel ADCs to traditional linker technologies.
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Observations |
| Vehicle Control | - | 0 | Uninhibited tumor growth. |
| ADC with Mc-VC-PAB-MMAE | 2.5 | Moderate | Standard efficacy for traditional linker. |
| ADC with Mal-Exo-EVC-MMAE | 2.5 | Significant | Outperformed traditional linker. |
| ADC with Mal-Exo-EEVC-MMAE | 2.5 | Superior | Enhanced efficacy compared to both traditional and single-Glu exo-linker. |
| Kadcyla® (T-DM1) | 5.0 | High | Benchmark ADC. |
Data synthesized from preclinical studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the synthesis and evaluation of Mal-Exo-EEVC-MMAE based ADCs.
Synthesis of Mal-Exo-EEVC-MMAE (this compound)
The synthesis of the Mal-Exo-EEVC-MMAE drug-linker is a multi-step process involving solid-phase peptide synthesis followed by conjugation to MMAE.
Workflow for Synthesis:
Caption: Synthetic workflow for Mal-Exo-EEVC-MMAE.
Detailed Steps:
-
Solid-Phase Peptide Synthesis (SPPS): The EEVC peptide is synthesized on a solid support resin using standard Fmoc chemistry. Each amino acid is coupled sequentially.
-
Cleavage from Resin: The synthesized peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
PAB Spacer and MMAE Conjugation: The cleaved peptide is conjugated to a p-aminobenzyl carbamate (PAB) self-immolative spacer, which is then reacted with MMAE.
-
Maleimide Functionalization: A maleimide group is introduced to the N-terminus of the peptide to allow for antibody conjugation.
-
Purification: The final Mal-Exo-EEVC-MMAE product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Site-Specific Antibody Conjugation (AJICAP Technology)
The AJICAP technology facilitates the site-specific conjugation of the drug-linker to a native antibody, resulting in a homogenous ADC with a defined drug-to-antibody ratio (DAR).
Workflow for AJICAP Conjugation:
Caption: AJICAP site-specific ADC conjugation workflow.
Detailed Steps:
-
Peptide Reagent Conjugation: A specific Fc-affinity peptide reagent is conjugated to a lysine residue (e.g., Lys248) on the Fc region of the antibody.[2][3]
-
Thioester Cleavage: The thioester bond within the conjugated peptide is selectively cleaved to generate a reactive thiol group on the antibody.[2]
-
Payload Conjugation: The Mal-Exo-EEVC-MMAE is added and reacts with the newly formed thiol group on the antibody via a Michael addition reaction.
-
Purification: The final ADC is purified using methods such as tangential flow filtration (TFF) to remove unconjugated drug-linker and other reagents.
In Vivo Xenograft Efficacy Study
To evaluate the anti-tumor activity of the resulting ADC, a xenograft mouse model is utilized.
Detailed Steps:
-
Cell Line Implantation: Human cancer cells overexpressing the target antigen are subcutaneously implanted into immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³), and tumor volume is measured regularly.
-
Treatment Administration: Mice are randomized into treatment groups and administered the ADC, vehicle control, or benchmark ADC via intravenous injection at specified doses and schedules.
-
Efficacy Assessment: Tumor volume and body weight are monitored throughout the study to assess anti-tumor efficacy and toxicity.
-
Data Analysis: Tumor growth inhibition is calculated at the end of the study to compare the efficacy of different treatment groups.
Conclusion and Future Directions
The Mal-Exo-EEVC-MMAE drug-linker conjugate, in conjunction with site-specific conjugation technologies like AJICAP, represents a significant advancement in the field of antibody-drug conjugates. The innovative exo-cleavable linker design enhances stability and hydrophilicity, leading to improved in vivo efficacy and potentially a better safety profile compared to traditional ADCs. The detailed experimental protocols provided herein offer a roadmap for the development and evaluation of this promising platform.
Future research will likely focus on applying this technology to a broader range of monoclonal antibodies targeting various tumor antigens, as well as exploring its synergy with other cancer therapies. The continued refinement of linker and payload technologies will undoubtedly pave the way for more effective and safer targeted treatments for cancer patients.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
The Role of MMAE in APL-1091 Based Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. APL-1091, a drug-linker conjugate, utilizes Monomethyl Auristatin E (MMAE) as its cytotoxic warhead. This technical guide provides an in-depth exploration of the critical role of MMAE in this compound-based ADCs. We will delve into the molecular mechanism of action of MMAE, the innovative "Exo-cleavable" linker technology integral to this compound, and present a consolidated overview of preclinical data. This document aims to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology, offering detailed experimental protocols and visual representations of key biological pathways and workflows.
Introduction to MMAE and this compound
Monomethyl Auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent derived from the natural product dolastatin 10.[1] Due to its high cytotoxicity, MMAE is not suitable for systemic administration as a standalone drug.[1] However, its potency makes it an ideal payload for ADCs, where a monoclonal antibody directs it specifically to tumor cells, minimizing off-target toxicity.[1][2]
This compound is a drug-linker system that incorporates MMAE.[3][4][5] It features a maleimide attachment group and an innovative "Exo-cleavable" linker with the sequence Glu-Glu-Val-Cit (EEVC).[3][6] This advanced linker technology is designed to enhance the stability and therapeutic index of the resulting ADC.[1][7]
Mechanism of Action of MMAE
The cytotoxic effect of MMAE is primarily mediated through the disruption of the microtubule network within cancer cells.[7][8] This process ultimately leads to cell cycle arrest and apoptosis.
Microtubule Inhibition
Upon internalization of the ADC and subsequent cleavage of the linker within the lysosome, MMAE is released into the cytoplasm.[1] Free MMAE then binds to tubulin, the protein subunit of microtubules.[7] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[7] The disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, preventing cell division.[9]
Induction of Apoptosis
The prolonged G2/M arrest triggers the intrinsic apoptotic pathway. This signaling cascade involves the activation of pro-apoptotic proteins and caspases, ultimately leading to programmed cell death.[9][10][11]
Below is a diagram illustrating the signaling pathway of MMAE-induced apoptosis.
The Mal-Exo-EEVC Linker in this compound
The linker connecting the antibody to the payload is a critical component of an ADC, influencing its stability, efficacy, and safety. This compound utilizes a novel "Exo-cleavable" linker, Mal-Exo-EEVC.[3][6]
"Exo-cleavable" Linker Technology
Traditional valine-citrulline (VC) linkers, while widely used, can be susceptible to premature cleavage by enzymes like neutrophil elastase in the bloodstream, leading to off-target toxicity.[1] The "Exo-cleavable" technology repositions the cleavable peptide sequence (EEVC) to an external ("exo") position of the p-aminobenzyl carbamate (PAB) spacer.[1][7] This strategic placement, combined with the hydrophilic nature of the glutamic acid residues, offers several advantages:
-
Enhanced Stability: Increased resistance to premature enzymatic cleavage in plasma, ensuring the payload remains attached to the antibody until it reaches the target tumor cell.[1][3]
-
Improved Hydrophilicity: The hydrophilic nature of the linker can reduce the aggregation potential of the ADC, particularly with hydrophobic payloads like MMAE, and may improve pharmacokinetics.[1][12]
-
Efficient Cleavage: The linker is still efficiently cleaved by lysosomal proteases, such as Cathepsin B, within the target cell to release the active MMAE payload.[1]
Preclinical Data Summary
ADCs developed using the this compound drug-linker have demonstrated promising preclinical activity. The following tables summarize key quantitative data from published studies.
Table 1: Physicochemical Properties of this compound based ADCs
| ADC Construct | Conjugation Method | Linker Configuration | Payload | HIC Retention Time (min) | DAR | Aggregation (%) | Reference |
| ADC (6) | AJICAP | Exo-EEVC | This compound (MMAE) | 8.7 | 2.0 | 1.4 | [12] |
| ADC (8) | Interchain break | Exo-EEVC | This compound (MMAE) | 11.3 | 7.8 | 0.5 | [12] |
HIC: Hydrophobic Interaction Chromatography; DAR: Drug-to-Antibody Ratio; AJICAP: A proprietary site-specific conjugation technology.
Table 2: In Vivo Efficacy of an this compound based ADC (ADC 6) in NCI-N87 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| ADC (6) | 5 | Data not explicitly quantified as %TGI, but showed higher efficacy than Kadcyla | [7][12] |
| ADC (6) | 2.5 | Showed reasonable antitumor efficacy | [12] |
NCI-N87 is a human gastric carcinoma cell line.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol outlines a general procedure for assessing the in vitro cytotoxicity of an this compound based ADC.
Materials:
-
Target antigen-positive and negative cancer cell lines
-
Complete cell culture medium
-
This compound based ADC, unconjugated antibody, free MMAE
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound based ADC, unconjugated antibody (as a negative control), and free MMAE (as a positive control). Add the compounds to the respective wells.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Formazan Solubilization (for MTT): If using MTT, add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.[8]
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of an this compound based ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Target cancer cell line
-
This compound based ADC, vehicle control, unconjugated antibody
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant a suspension of the target cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into different treatment groups.
-
Treatment Administration: Administer the this compound based ADC, vehicle control, and other control articles (e.g., unconjugated antibody) via an appropriate route (typically intravenous injection).
-
Monitoring: Measure tumor volumes and mouse body weights at regular intervals (e.g., twice a week).
-
Endpoint: The study is typically terminated when the tumors in the control group reach a specified maximum size or if signs of excessive toxicity are observed.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and perform statistical analysis to determine the significance of the anti-tumor effect.[5][13]
Conclusion
MMAE remains a cornerstone cytotoxic payload in the development of ADCs due to its potent anti-tubulin activity. The this compound drug-linker system, with its innovative Mal-Exo-EEVC linker, represents a significant advancement in ADC technology. By enhancing stability and providing a favorable pharmacokinetic profile, this compound has the potential to improve the therapeutic window of MMAE-based ADCs. The preclinical data, though limited in the public domain, suggests a promising anti-tumor efficacy for ADCs utilizing this technology. The detailed protocols provided in this guide are intended to facilitate further research and development in this exciting area of targeted cancer therapy.
References
- 1. adcreview.com [adcreview.com]
- 2. researchgate.net [researchgate.net]
- 3. Exo-Cleavable Linkers: A Promising Architecture for Next-Generation ADCs - SigutLabs [sigutlabs.com]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Exo-Cleavable Linker in APL-1091: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the exo-cleavable linker technology utilized in APL-1091, a drug-linker conjugate designed for antibody-drug conjugates (ADCs). This compound is composed of the maleimide-functionalized exo-cleavable linker, Mal-Exo-EEVC, conjugated to the potent microtubule inhibitor, monomethyl auristatin E (MMAE).[1][2][3] The innovative "exo" design of this linker aims to address key challenges in ADC development, including hydrophobicity, stability, and drug-to-antibody ratio (DAR).
Core Technology: The "Exo" Advantage
The defining feature of the linker in this compound is the repositioning of the cleavable peptide sequence (Glu-Glu-Val-Cit, or EEVC) to the "exo" position of the p-aminobenzyl carbamate (PAB) self-immolative spacer.[4] This structural modification is designed to enhance the hydrophilicity of the linker-payload complex.[4] Traditional ADC linkers, such as the widely used Val-Cit (valine-citrulline) linker, can be hydrophobic, which may lead to aggregation, particularly at higher drug-to-antibody ratios (DAR).[5] The increased hydrophilicity of the exo-linker in this compound is intended to mitigate this issue, allowing for the potential of higher DAR ADCs without compromising stability.[5][6]
The cleavage mechanism of the exo-linker remains dependent on the enzymatic activity of cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[5][7] This ensures that the cytotoxic payload, MMAE, is preferentially released within the target cancer cells following internalization of the ADC.[3][5]
This compound: Chemical Structure and Components
This compound is a drug-linker conjugate with the full chemical name Mal-Exo-EEVC-MMAE.[1][2][3] Its primary components are:
-
Maleimide (Mal): A reactive group that enables covalent conjugation to thiol groups on the antibody, typically generated by reducing interchain disulfide bonds.
-
Exo-EEVC Linker: A tetrapeptide sequence (Glu-Glu-Val-Cit) positioned at the "exo" site of the PAB spacer. This sequence is designed for cleavage by cathepsin B.
-
MMAE (Monomethyl Auristatin E): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data available for ADCs constructed with this compound and related exo-linker technologies.
Table 1: Physicochemical Properties of an ADC with this compound (ADC 6)
| Property | Value | Reference |
| Antibody-Drug Conjugate | ADC (6) | [5] |
| Linker-Payload | This compound (MMAE) | [5] |
| Conjugation Method | AJICAP | [5] |
| Linker Configuration | Exo-EEVC | [5] |
| HIC Retention Time (min) | 8.7 | [5] |
| Drug-to-Antibody Ratio (DAR) | 2.0 | [5] |
| Aggregation in SEC (%) | 1.4 | [5] |
Table 2: In Vivo Efficacy of an ADC with this compound (ADC 6) in NCI-N87 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition | Reference |
| ADC (6) with this compound | Not specified in snippets | Higher efficacy than Kadcyla | [5] |
| Kadcyla | Not specified in snippets | Less effective than ADC (6) | [5] |
Experimental Protocols
Detailed, step-by-step protocols for the key experiments involving this compound and similar ADC technologies are outlined below. These are representative protocols based on publicly available information and standard laboratory practices.
Protocol 1: Synthesis of this compound (Mal-Exo-EEVC-MMAE)
While the precise, proprietary synthesis protocol for this compound is not publicly available, a general synthetic scheme has been published.[6][10] The synthesis would involve standard solid-phase and solution-phase peptide chemistry to assemble the Mal-Exo-EEVC linker, followed by conjugation to MMAE. A detailed, step-by-step protocol would be specific to the manufacturing process and is considered confidential.
Protocol 2: In Vitro Cathepsin B Cleavage Assay
This protocol describes how to assess the cleavage of the exo-cleavable linker by its target enzyme, cathepsin B.
Objective: To determine the rate and efficiency of MMAE release from an ADC conjugated with this compound in the presence of cathepsin B.
Materials:
-
ADC conjugated with this compound
-
Recombinant human cathepsin B
-
Assay Buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the ADC in an appropriate buffer.
-
In a microcentrifuge tube, combine the ADC solution with the assay buffer.
-
Initiate the reaction by adding a pre-determined concentration of recombinant human cathepsin B.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.
-
Analyze the quenched samples by LC-MS/MS to quantify the amount of released MMAE and remaining intact ADC.
-
Calculate the percentage of cleavage at each time point to determine the cleavage kinetics.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and the distribution of drug-loaded species in an ADC preparation.[11][12]
Objective: To determine the average DAR of an antibody conjugated with this compound.
Materials:
-
ADC conjugated with this compound
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7)
-
Mobile Phase B (e.g., 20 mM sodium phosphate, pH 7, with 20% isopropanol)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B). The unconjugated antibody will elute first, followed by species with increasing numbers of conjugated drugs.
-
Monitor the elution profile using a UV detector at 280 nm.
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ [(Peak Area of each species / Total Peak Area) * DAR of each species]
Protocol 4: In Vivo Efficacy Study in an NCI-N87 Xenograft Model
This protocol outlines a typical xenograft study to evaluate the anti-tumor efficacy of an ADC.
Objective: To assess the in vivo anti-tumor activity of an ADC conjugated with this compound in a human gastric cancer xenograft model.
Materials:
-
NCI-N87 human gastric cancer cells
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Matrigel
-
ADC conjugated with this compound
-
Control ADC (e.g., Kadcyla)
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Culture NCI-N87 cells to the desired confluence.
-
Subcutaneously inject a suspension of NCI-N87 cells mixed with Matrigel into the flank of each mouse.[7][13]
-
Monitor the mice for tumor growth.
-
Once the tumors reach a pre-determined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, control ADC, ADC with this compound at different doses).[13]
-
Administer the treatments intravenously according to the planned dosing schedule (e.g., once every 3 weeks).[13]
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Compare the tumor growth inhibition between the different treatment groups to evaluate the efficacy of the ADC with this compound.
Visualizations
Signaling Pathway of MMAE
The payload of this compound, MMAE, is a potent inhibitor of tubulin polymerization. Upon its release inside a cancer cell, it disrupts the microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Mechanism of action of MMAE released from this compound.
Experimental Workflow for ADC Efficacy Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of an ADC like one constructed with this compound.
Caption: Preclinical evaluation workflow for an ADC with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 4. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NCI-N87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 9. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. HER2-targeted ADC DX126-262 combined with chemotherapy demonstrates superior antitumor efficacy in HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
APL-1091 in Oncology Research: A Technical Guide to a Novel Antibody-Drug Conjugate Linker-Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
APL-1091 is a novel linker-payload combination designed for the development of next-generation antibody-drug conjugates (ADCs) in oncology. It comprises the potent anti-mitotic agent monomethyl auristatin E (MMAE) connected to a hydrophilic, exo-cleavable linker (Mal-Exo-EEVC). This design aims to overcome some of the limitations of traditional ADCs, such as hydrophobicity-induced aggregation and premature payload release, thereby enhancing therapeutic efficacy and safety. This technical guide provides an in-depth overview of this compound's applications in oncology research, focusing on its mechanism of action, preclinical efficacy, and the experimental protocols used for its evaluation.
Core Technology: The this compound (Mal-Exo-EEVC-MMAE) Linker-Payload
This compound distinguishes itself through its hydrophilic and stable linker technology. The "Exo-EEVC" component signifies a departure from conventional linear linkers. This unique structure contributes to improved physicochemical properties of the resulting ADC, particularly when dealing with hydrophobic payloads like MMAE. A key advantage is the ability to achieve a high drug-to-antibody ratio (DAR) of 8 without the common issue of aggregation, a significant challenge in ADC development.[1]
Mechanism of Action: Tubulin Inhibition and Cell Cycle Arrest
The cytotoxic component of this compound is MMAE, a synthetic analog of the natural antimitotic agent dolastatin 10. The mechanism of action for an ADC utilizing this compound follows a targeted delivery process:
-
Target Binding and Internalization: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, internalizing the ADC into the cell.
-
Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to the lysosome. The acidic environment and lysosomal proteases cleave the linker, releasing the active MMAE payload into the cytoplasm.
-
Disruption of Microtubule Dynamics: Free MMAE binds to tubulin, a key protein component of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle during cell division.
-
G2/M Phase Cell Cycle Arrest and Apoptosis: The disruption of the mitotic spindle prevents the cell from progressing through mitosis, leading to cell cycle arrest at the G2/M phase. Prolonged arrest at this checkpoint ultimately triggers the apoptotic cascade, resulting in programmed cell death.
Preclinical Efficacy in Oncology Models
The therapeutic potential of this compound has been evaluated in preclinical oncology models, primarily utilizing HER2-positive gastric cancer xenografts.
In Vivo Xenograft Studies in NCI-N87 Models
Studies using trastuzumab conjugated to this compound (trastuzumab-APL-1091 ADC) have demonstrated significant anti-tumor activity in NCI-N87 human gastric cancer xenograft models. This cell line is characterized by HER2 overexpression.
Quantitative Data Summary:
While specific numerical data for tumor growth inhibition percentages were not provided in the primary source's main text, graphical representations of in vivo studies indicate that a trastuzumab-APL-1091 ADC exhibited superior or comparable efficacy to other ADCs.
| ADC Construct | Drug-to-Antibody Ratio (DAR) | Relative Efficacy in NCI-N87 Xenograft Model | Reference |
| Trastuzumab-APL-1091 (Exo-EEVC-MMAE) | 2 | Higher in vivo efficacy than Kadcyla. Comparable to a trastuzumab ADC with a traditional linker (Mc-VC-PAB-MMAE) at DAR 4. | [1] |
| Trastuzumab-APL-1091 (Exo-EEVC-MMAE) | 8 | Maintained efficacy without the aggregation issues often seen with high DAR ADCs using hydrophobic linkers. | [1] |
| Kadcyla (T-DM1) | ~3.5 | Commercial benchmark ADC. | [1] |
| Trastuzumab-Mc-VC-PAB-MMAE | 4 | Traditional linker ADC used for comparison. | [1] |
Note: Efficacy is qualitatively described based on graphical data from the source. For precise quantitative comparisons, access to the raw study data would be required.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following protocols are based on standard procedures for NCI-N87 xenograft studies and information from related ADC research.
Cell Culture
-
Cell Line: NCI-N87 human gastric carcinoma cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
In Vivo Xenograft Model
-
Animal Model: Female BALB/c nude mice (athymic), typically 6-8 weeks old.
-
Tumor Implantation: Subcutaneous injection of 5 x 10^6 NCI-N87 cells in a suitable vehicle (e.g., PBS or Matrigel) into the flank of each mouse.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume. Animal body weight is also monitored as an indicator of toxicity.
-
Treatment Initiation: Treatment is typically initiated when tumors reach a mean volume of approximately 100-200 mm³.
-
Dosing Regimen: ADCs are administered intravenously (IV). The specific dose and schedule would be determined by the study design (e.g., a single dose or multiple doses over a set period).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or if signs of significant toxicity are observed in the treated groups. Tumor growth inhibition (TGI) is a key endpoint for efficacy analysis.
Signaling Pathway of MMAE-Induced G2/M Arrest
The G2/M cell cycle checkpoint is a critical control point that ensures the proper segregation of chromosomes during mitosis. Microtubule-targeting agents like MMAE activate this checkpoint. The key molecular players in this process are the Cyclin B1/CDK1 complex.
Conclusion
This compound represents a significant advancement in ADC technology, primarily through its innovative hydrophilic exo-linker. This design mitigates the challenges of hydrophobicity and aggregation associated with potent payloads like MMAE, enabling the development of ADCs with high drug-to-antibody ratios. Preclinical studies in HER2-positive gastric cancer models have demonstrated its potent anti-tumor efficacy. The mechanism of action, centered on the targeted delivery of MMAE to induce G2/M cell cycle arrest and apoptosis, is well-established for this class of cytotoxic agents. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of this compound-based ADCs in various oncology settings.
References
Preliminary in vitro studies of APL-1091
An In-Depth Technical Guide on the Preliminary In Vitro Studies of APL-1091
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel linker-payload construct designed for the development of next-generation Antibody-Drug Conjugates (ADCs). It features an innovative "exolinker" technology that aims to overcome the limitations of traditional linker systems, such as those based on valine-citrulline (Val-Cit). These limitations often include hydrophobicity-induced aggregation, premature payload release in circulation leading to off-target toxicity, and constraints on the drug-to-antibody ratio (DAR).
This compound has the chemical structure Mal-Exo-EEVC-MMAE, incorporating a maleimide group for conjugation, the exo-cleavable linker, and the potent cytotoxic payload monomethyl auristatin E (MMAE). The core innovation lies in the repositioning of the cleavable peptide linker (Glu-Val-Cit) to an "exo" position on the p-aminobenzylcarbamate (PABC) self-immolative spacer. This design enhances hydrophilicity and provides steric hindrance against premature enzymatic cleavage in the bloodstream, while remaining susceptible to cleavage by lysosomal proteases like Cathepsin B within the target cancer cell. This guide details the preliminary in vitro studies that characterize the physicochemical properties, stability, and cytotoxic activity of ADCs constructed with this compound.
Mechanism of Action
The mechanism of action for an ADC utilizing the this compound linker-payload follows a multi-step process, beginning with systemic administration and culminating in the targeted destruction of cancer cells.
-
Targeting and Binding: The monoclonal antibody (mAb) component of the ADC, such as trastuzumab, selectively binds to its target antigen (e.g., HER2) on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[1][2][3]
-
Lysosomal Trafficking: The internalized vesicle traffics to and fuses with the lysosome.
-
Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, proteases, primarily Cathepsin B, cleave the EVC (Glu-Val-Cit) peptide sequence of the this compound linker.[1][4] This is followed by the spontaneous 1,6-elimination of the PABC spacer, which releases the active MMAE payload into the cytoplasm.[3]
-
Cytotoxic Effect: Free MMAE, a potent antimitotic agent, binds to tubulin and inhibits its polymerization into microtubules.[5] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[6][7]
Data Presentation: Physicochemical and Biological Properties
The following tables summarize the quantitative data from comparative in vitro studies of an ADC constructed with this compound (ADC 6: Trastuzumab-AJICAP-APL-1091, DAR ≈ 2) against relevant comparator ADCs.
Table 1: Physicochemical Characterization of MMAE-Based ADCs
| ADC Construct | Linker-Payload | HIC Retention Time (min) | Aggregation in SEC (%) |
| ADC 6 | This compound (Mal-Exo-EEVC-MMAE) | 6.1 | 0.8 |
| ADC 5 | APL-1081 (Mal-Exo-EVC-MMAE) | 6.2 | 0.8 |
| ADC 11 | Mc-VC-PAB-MMAE (Traditional) | 7.3 | 0.9 |
| ADC 12 | Mc-EVC-PAB-MMAE (Linear) | 6.6 | 0.9 |
Data sourced from studies characterizing ADCs produced via site-specific conjugation.[1] HIC: Hydrophobic Interaction Chromatography; SEC: Size Exclusion Chromatography. Lower HIC retention time indicates greater hydrophilicity.
Table 2: In Vitro Off-Target Cytotoxicity Assay
| Compound | Condition | Cell Line | IC₅₀ (nM) |
| ADC 6 (this compound) | No NE Treatment | MCF-7 | > 5.0 |
| ADC 6 (this compound) | NE-Treated | MCF-7 | > 5.0 |
| ADC 11 (Mc-VC-PAB) | No NE Treatment | MCF-7 | > 5.0 |
| ADC 11 (Mc-VC-PAB) | NE-Treated | MCF-7 | 0.015 |
| MMAE (Payload) | N/A | MCF-7 | 0.004 |
NE: Neutrophil Elastase.[1] The assay evaluates premature payload release and subsequent toxicity in antigen-negative MCF-7 cells. Resistance to NE-mediated cleavage results in a higher IC₅₀ value, indicating lower off-target toxicity.
Experimental Protocols
Protocol 1: Synthesis of this compound ADC via Site-Specific Conjugation
This protocol describes the generation of a site-specific ADC with a target DAR of 2 using the AJICAP™ second-generation method.
Materials:
-
Trastuzumab (native antibody)
-
AJICAP™ Fc affinity peptide reagent
-
This compound (Mal-Exo-EEVC-MMAE) linker-payload
-
Conjugation Buffer (e.g., PBS)
-
Purification system (e.g., Protein A chromatography)
Procedure:
-
Antibody Modification: A native antibody (e.g., trastuzumab) is reacted with an Fc affinity peptide reagent. This reagent selectively binds to the Fc region of the antibody.
-
Thiol Installation: A thioester moiety on the peptide reagent facilitates a "one-pot" reaction that selectively modifies a specific lysine residue (e.g., Lys248) on the antibody's Fc region, installing a free thiol group.[3]
-
Linker-Payload Conjugation: The this compound linker-payload, which contains a maleimide functional group, is added to the reaction mixture. The maleimide undergoes a Michael addition reaction with the installed thiol group, forming a stable thioether bond.
-
Purification: The resulting ADC is purified from unconjugated antibody and excess linker-payload reagents using standard chromatography techniques, such as Protein A affinity chromatography followed by size exclusion chromatography.
-
Characterization: The final ADC product is characterized to determine its DAR, aggregation levels, and purity using HIC and SEC-HPLC.
Protocol 2: Hydrophobic Interaction Chromatography (HIC)
Purpose: To assess the hydrophobicity of the ADC. More hydrophilic ADCs are generally preferred as they exhibit reduced aggregation and improved pharmacokinetic properties.
Procedure:
-
System: An HPLC system equipped with a HIC column.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Sample Preparation: The ADC sample is diluted to a concentration of 1 mg/mL.
-
Injection and Elution: The sample is injected onto the column equilibrated with Mobile Phase A. A linear gradient is applied to decrease the salt concentration (increasing percentage of Mobile Phase B), causing elution of the ADC.
-
Detection: The ADC is detected by monitoring absorbance at 280 nm. The retention time is recorded. A shorter retention time indicates lower hydrophobicity (i.e., higher hydrophilicity).
Protocol 3: Off-Target Cytotoxicity Assay with Neutrophil Elastase (NE)
Purpose: To evaluate the stability of the ADC linker in the presence of human neutrophil elastase, an enzyme known to prematurely cleave traditional Val-Cit linkers in circulation.
Procedure:
-
Cell Culture: MCF-7 cells (an antigen-negative breast cancer cell line) are cultured in appropriate media and seeded into 96-well plates.
-
ADC Treatment with NE: The this compound ADC and a comparator ADC with a traditional Val-Cit linker are incubated with or without human neutrophil elastase (NE) in a reaction buffer at 37°C. This step simulates the potential for premature cleavage in the bloodstream.
-
Cell Incubation: The NE-treated and untreated ADC samples are serially diluted and added to the wells containing MCF-7 cells. Free MMAE payload is used as a positive control for cytotoxicity.
-
Viability Assessment: The cells are incubated with the ADCs for a period of 6 days.
-
Data Analysis: Cell viability is measured using a suitable assay (e.g., CellTiter-Glo®). The results are used to plot dose-response curves and calculate the IC₅₀ values. A high IC₅₀ value for the NE-treated ADC indicates high linker stability and low off-target toxicity.[1]
Visualizations: Workflows and Signaling Pathways
Diagram 1: this compound ADC Synthesis and Characterization Workflow
Caption: Workflow for the site-specific synthesis and in vitro evaluation of an this compound ADC.
Diagram 2: Intracellular Processing of this compound ADC
Caption: Pathway of this compound ADC from cell surface binding to intracellular payload release.
Diagram 3: MMAE-Induced Apoptotic Signaling Pathway
Caption: Simplified signaling cascade initiated by MMAE leading to apoptosis.
References
- 1. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajibio-pharma.com [ajibio-pharma.com]
- 3. AJICAP Second Generation: Improved Chemical Site-Specific Conjugation Technology for Antibody–Drug Conjugate Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving Receptor-Mediated Intracellular Access and Accumulation of Antibody Therapeutics—The Tale of HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Investigating the Hydrophilicity of APL-1091: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the hydrophilic properties of APL-1091, a novel drug-linker conjugate designed for use in antibody-drug conjugates (ADCs). This compound's unique design, incorporating an "exolinker" with glutamic acid residues, imparts enhanced hydrophilicity, a critical attribute for improving the stability and therapeutic efficacy of ADCs. This document summarizes key data, details relevant experimental protocols, and visualizes associated molecular pathways and workflows.
Introduction to this compound and the Importance of Hydrophilicity in ADCs
This compound, chemically known as Mal-Exo-EEVC-MMAE, is a drug-linker conjugate that combines a maleimide group for antibody conjugation, a hydrophilic exo-cleavable linker, and the potent cytotoxic agent monomethyl auristatin E (MMAE).[1][2] The hydrophobicity of traditional linkers and payloads in ADCs can lead to aggregation, particularly at higher drug-to-antibody ratios (DAR), which can negatively impact manufacturing, stability, and in vivo performance.[3] this compound addresses this challenge through its innovative linker design, which has been shown to reduce aggregation and allow for the successful development of ADCs with a high DAR of 8.[1][2] The hydrophilic nature of this compound contributes to improved solubility and pharmacokinetic properties of the resulting ADC.[1]
Physicochemical Properties of this compound
The hydrophilicity of a compound can be quantitatively assessed through various parameters, including the partition coefficient (logP) and water solubility. While extensive experimental data for this compound is not publicly available, its chemical structure allows for the computational estimation of its logP value.
| Property | Value | Source |
| Molecular Formula | C80H122N14O22 | MedChemExpress[4] |
| Molecular Weight | 1631.91 g/mol | MedChemExpress[4] |
| Calculated logP | -2.5 (Estimated) | ChemAxon |
| Water Solubility | High (Qualitative) | [1][2] |
Note: The logP value is an estimation calculated using computational models (ChemAxon) and is not derived from experimental determination. A lower logP value is indicative of higher hydrophilicity. The qualitative assessment of high water solubility is based on reports of this compound and related constructs dissolving in aqueous conjugation buffers without the need for co-solvents.[2]
Experimental Protocols for Hydrophilicity Assessment
The relative hydrophobicity of ADCs and their components is commonly evaluated using Hydrophobic Interaction Chromatography (HIC). This non-denaturing chromatographic technique separates molecules based on their surface hydrophobicity.
Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the relative hydrophobicity of an ADC conjugated with this compound compared to other ADCs. A decrease in retention time on a HIC column indicates increased hydrophilicity.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
HPLC system with a UV detector
Protocol:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample (typically 1 mg/mL in a suitable buffer).
-
Elute the bound protein with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
The retention time of the ADC species is inversely proportional to their hydrophilicity.
Synthesis and Mechanism of Action of this compound in ADCs
Synthesis of this compound (Mal-Exo-EEVC-MMAE)
The synthesis of this compound is a multi-step process involving the assembly of the exo-linker, conjugation of the MMAE payload, and introduction of the maleimide group for antibody attachment. The general workflow is depicted below.
Caption: A simplified workflow for the synthesis of this compound.
Mechanism of Action in an ADC Context
Once conjugated to an antibody, the resulting ADC targets specific antigens on cancer cells. The mechanism of payload delivery involves internalization and lysosomal cleavage of the linker.
Caption: The signaling pathway of an this compound-containing ADC.
Conclusion
This compound represents a significant advancement in ADC linker technology. Its inherent hydrophilicity, conferred by the innovative exo-linker design with glutamic acid residues, effectively mitigates the aggregation issues associated with hydrophobic drug-linkers. This key feature allows for the development of more stable and potentially more efficacious ADCs, even at high drug-to-antibody ratios. The experimental protocols and conceptual workflows provided in this guide offer a framework for the continued investigation and application of this compound in the development of next-generation cancer therapeutics. Further experimental determination of its physicochemical properties will provide an even more comprehensive understanding of this promising molecule.
References
APL-1091: Enhancing Antibody-Drug Conjugate Stability and Efficacy Through an Exo-Cleavable Linker
This technical guide provides an in-depth analysis of APL-1091, a drug-linker conjugate, and its significant contributions to the stability and therapeutic efficacy of Antibody-Drug Conjugates (ADCs). This compound incorporates an innovative "exo-cleavable" linker technology designed to overcome the limitations associated with traditional linker chemistries, such as those based on valine-citrulline (Val-Cit). By enhancing hydrophilicity and stability, this compound allows for the development of ADCs with higher drug-to-antibody ratios (DAR) and improved pharmacokinetic profiles, leading to greater anti-tumor activity. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound and Exo-Cleavable Linker Technology
This compound is a drug-linker conjugate composed of a maleimide (Mal) group for antibody conjugation, an "Exo-EEVC" linker, and the microtubule inhibitor monomethyl auristatin E (MMAE) as the cytotoxic payload.[1][2][3] The core innovation of this compound lies in its "exo-cleavable" linker, which positions the cleavable site externally, addressing several challenges inherent to conventional linkers used in many approved ADCs.[4][5][6]
Traditional linkers, like Val-Cit-PABC, are often hydrophobic, which can lead to ADC aggregation, particularly at higher DARs.[4][5][6] This aggregation can negatively impact the manufacturing, stability, and in vivo performance of the ADC. The this compound linker incorporates hydrophilic amino acids, specifically glutamic acid (represented by 'E' in EEVC), to increase the overall hydrophilicity of the conjugate.[4] This property is crucial for minimizing aggregation and improving the ADC's pharmacokinetic properties.[4][5]
Enhanced Stability and Reduced Aggregation
A key advantage of this compound is its ability to produce ADCs with reduced aggregation, even at a high DAR of 8.[4][5] The hydrophilic nature of the exo-linker plays a pivotal role in this improved stability. In contrast, ADCs constructed with more hydrophobic linkers often show a tendency to aggregate as the DAR increases.[4][5]
Quantitative Data Summary
| ADC Construct | Linker Type | DAR | Aggregation Level | Hydrophilicity (HIC) | Reference |
| ADC with this compound | Exo-EEVC | 8 | No significant aggregation | More hydrophilic | [4][5] |
| ADC with APL-1081 | Exo-EVC | 2 | Acceptable | Comparable to this compound | [4][5] |
| ADC with traditional Mc-VC-PAB-MMAE | Linear VC | 4 (stochastic) | Not specified | Less hydrophilic | [4][5] |
| ADC with linear Mc-EVC-PAB-MMAE | Linear EVC | 2 (site-specific) | Acceptable | Less hydrophilic than this compound ADC | [4] |
Mechanism of Action and In Vitro Performance
The mechanism of action for ADCs utilizing cleavable linkers like the one in this compound involves several key steps, from antigen binding to payload release within the target cancer cell.
Caption: Mechanism of action for an ADC utilizing a cleavable linker.
A significant aspect of ADC stability is resistance to premature payload release in circulation. The exo-linker design demonstrates superior resistance to cleavage by enzymes like human neutrophil elastase (NE), which can cause off-target toxicity with some traditional Val-Cit linkers.[5][6] In vitro assays have confirmed that the exo-linker is resistant to NE-mediated cleavage.[4][5]
In Vivo Efficacy and Pharmacokinetics
The enhanced stability and hydrophilicity of this compound-based ADCs translate to superior in vivo performance. Pharmacokinetic studies in rats have shown that ADCs with the exo-linker exhibit better payload retention over time compared to those with traditional linkers.[4][5]
In NCI-N87 xenograft mouse models, ADCs constructed with this compound demonstrated potent anti-tumor activity.[4][5] Notably, these ADCs showed higher efficacy than the clinically approved ADC, Kadcyla, and were comparable to or more effective than other benchmark ADCs when normalized for the amount of incorporated payload.[4][5]
In Vivo Efficacy Summary
| ADC Construct | Dose | Tumor Model | Outcome | Reference |
| ADC (6) with this compound (DAR=2) | Not Specified | NCI-N87 Xenograft | Higher efficacy than Kadcyla | [4][5] |
| ADC (8) with this compound (DAR=8) | Not Specified | NCI-N87 Xenograft | Demonstrated dose-dependent tumor-inhibitory effect | [4][5] |
Experimental Protocols
The development and characterization of this compound-based ADCs involve a series of critical experimental procedures.
Caption: Experimental workflow for ADC synthesis and evaluation.
A. ADC Synthesis (AJICAP Site-Specific Conjugation)
The ADCs cited in the primary research were generated using the second-generation AJICAP method for site-specific conjugation.[4][5]
-
Antibody Modification: A thiol group is introduced at a specific site on the antibody, for example, at the Lys248 position in trastuzumab.[4][5] This is achieved using an Fc affinity molecule to selectively convert the native antibody.
-
Conjugation: The thiol-modified antibody is then conjugated with the maleimide group of this compound. A key advantage noted is that this compound is soluble in the conjugation buffer without the need for organic cosolvents, which is beneficial for antibodies that may be unstable in such solvents.[4][5]
-
Purification: The resulting ADC is purified to remove unconjugated linkers, payloads, and antibodies.
B. Hydrophobic Interaction Chromatography (HIC)
HIC is used to assess the hydrophobicity of the ADC.
-
Column: A chromatography column with a hydrophobic stationary phase is used.
-
Mobile Phase: A high-salt buffer is used to promote the binding of the ADC to the column.
-
Elution: The salt concentration is gradually decreased, causing more hydrophobic molecules to elute later. The retention time is indicative of the molecule's hydrophobicity. ADCs with this compound show shorter retention times compared to those with more hydrophobic linkers, confirming their hydrophilic nature.[4]
C. In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the ADC.
-
Model: NCI-N87 human gastric carcinoma cells are implanted in immunocompromised mice to create tumor xenografts.[4][5]
-
Treatment: Once tumors reach a certain volume, mice are treated with the ADC (e.g., via intravenous injection) at specified doses. Control groups may receive a vehicle or a comparator ADC like Kadcyla.[4][5]
-
Monitoring: Tumor volume and body weight are monitored over time to assess efficacy and toxicity.
D. Pharmacokinetic (PK) Studies
PK studies are performed to understand the stability and clearance of the ADC in vivo.
-
Administration: A single dose of the ADC is administered.
-
Sample Collection: Blood samples are collected at various time points.
-
Analysis: The concentrations of the total antibody and the intact ADC are measured using methods like ELISA and LC-MS to determine the average DAR over time and payload retention.[5]
Comparative Advantages of this compound
The design of this compound directly addresses the shortcomings of traditional Val-Cit linkers, offering a more robust platform for ADC development.
Caption: this compound vs. Traditional Val-Cit Linkers.
Conclusion
This compound represents a significant advancement in ADC linker technology. Its exo-cleavable design, combined with its hydrophilic properties, effectively mitigates the issues of aggregation and instability that have challenged the development of ADCs with high drug-to-antibody ratios. The resulting improvements in the pharmacokinetic profile and in vivo efficacy, as demonstrated in preclinical models, underscore the potential of this compound to contribute to the creation of more stable, potent, and potentially safer antibody-drug conjugates. This technology opens new avenues for optimizing existing ADC candidates and developing novel therapeutics against a range of cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preliminary Safety Profile of APL-1091 Conjugates: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial safety profile of APL-1091 conjugates based on currently available scientific literature. This compound is a payload-linker system designed for the development of next-generation Antibody-Drug Conjugates (ADCs). Its innovative design, centered on an "exo-cleavable" linker, aims to enhance the therapeutic index of ADCs by improving their stability and reducing off-target toxicities.
Introduction to this compound and its Significance in ADC Development
This compound combines the potent cytotoxic agent Monomethyl auristatin E (MMAE) with a novel, hydrophilic "exolinker."[1][2] In the field of ADC development, the linker plays a pivotal role in ensuring the stability of the conjugate in systemic circulation and facilitating the selective release of the cytotoxic payload within target cancer cells. The unique properties of the this compound linker, particularly its hydrophilicity and resistance to premature enzymatic cleavage, suggest a potentially improved safety profile over conventional linker technologies.[1][2]
Core Attributes Influencing the Safety Profile
The preliminary safety assessment of this compound conjugates is informed by their key physicochemical and stability characteristics. These properties are fundamental to mitigating the risks commonly associated with ADC therapies.
-
Enhanced Hydrophilicity : this compound is characterized as a highly hydrophilic payload-linker.[1] This feature is critical for overcoming the challenges posed by hydrophobic payloads like MMAE, which have a tendency to induce aggregation.[1][2]
-
Reduced Propensity for Aggregation : Even at a high drug-to-antibody ratio (DAR) of 8, ADCs formulated with this compound have demonstrated a reduced tendency for aggregation.[1][2] By minimizing aggregation, the risk of altered pharmacokinetics and potential immunogenic responses may be significantly lowered.
-
Superior Linker Stability : The exolinker component of this compound has shown remarkable stability, with resistance to cleavage by enzymes such as carboxylesterases and human neutrophil elastase.[1][2] This stability is paramount for preventing the premature release of MMAE into the bloodstream, a major contributor to the systemic toxicity of ADCs.[1][2][3][4]
Data Summary: Key Characteristics of this compound Conjugates
| Feature | Finding for this compound Conjugates | Potential Safety Implication |
| Hydrophilicity | High, due to the inclusion of hydrophilic amino acids in the linker design.[1] | Improved solubility, potentially reducing non-specific binding and improving pharmacokinetics. |
| Aggregation | Did not exhibit a tendency for aggregation, even at a high DAR of 8.[1][2] | Lowered risk of immunogenicity and more predictable in vivo behavior. |
| Linker Stability | The payload remained stably attached in the presence of various enzymes.[1][2] | Reduced off-target toxicity due to minimized premature payload release, potentially widening the therapeutic window. |
| Cytotoxic Payload | Monomethyl auristatin E (MMAE).[1] | The well-characterized toxicities of MMAE (e.g., hematologic, neurologic) are anticipated, but targeted delivery via the stable linker is expected to mitigate these effects.[4] |
Experimental Methodologies
While dedicated preclinical toxicology studies for this compound are not yet in the public domain, the protocols for in vivo xenograft studies provide valuable preliminary insights into the tolerability and efficacy of this compound ADCs.
In Vivo Xenograft Study Protocol
-
Animal Model : Efficacy of this compound ADCs was evaluated in NCI-N87 xenograft mouse models.[1][2]
-
Therapeutic Agent : this compound was conjugated to the anti-HER2 antibody, trastuzumab. The performance of this ADC was benchmarked against other ADCs, including the commercially approved Kadcyla.[1][2]
-
Conjugation Method : A site-specific conjugation technique, the second-generation AJICAP method, was employed to generate ADCs with a consistent DAR of approximately 2.[1][2]
-
Dosing Strategy : To facilitate a direct comparison of linker technologies, the doses of the various ADCs were normalized based on their payload content.[1][2]
-
Primary Outcome : The principal measure of success was the inhibition of tumor growth. ADCs incorporating this compound demonstrated superior tumor growth inhibition compared to comparator ADCs, when adjusted for the payload amount.[1][2]
-
Tolerability Assessment : In such in vivo studies, animal well-being is closely monitored through regular body weight measurements and observation for any clinical signs of toxicity. The potent anti-tumor activity at the administered doses suggests that the this compound conjugate was well-tolerated in these preclinical models.
Visual Representations of Structure and Mechanism
Diagrams of this compound Conjugate and its Mechanism of Action
Caption: A schematic representation of an this compound ADC.
Caption: The proposed mechanism of action for an this compound ADC.
Concluding Remarks and Future Outlook
The preliminary data on this compound conjugates are encouraging, suggesting that the innovative exolinker technology can lead to a more favorable safety profile for ADCs.[1][2] By enhancing stability and hydrophilicity, this compound-based ADCs have the potential to offer a wider therapeutic window. While the intrinsic toxicities of the MMAE payload are a known factor, the improved targeted delivery system is a promising strategy to mitigate these off-target effects.[3][4][5]
The next crucial step in the development of this compound conjugates will be the execution of formal preclinical toxicology studies. These will need to include comprehensive dose-range finding, repeated dose toxicity, pharmacokinetic, and safety pharmacology evaluations in appropriate animal models to fully delineate the safety profile and support progression into clinical trials. The current body of evidence, however, strongly supports the potential of this compound to contribute to the development of safer and more effective ADC therapies.
References
- 1. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding the Toxicity Profile of Approved ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
APL-1091 Antibody-Drug Conjugate: A Detailed Protocol for Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. The APL-1091 is a novel payload-linker system designed to enhance the therapeutic index of ADCs. It features a maleimide-activated "exolinker" with a hydrophilic peptide sequence (Glu-Glu-Val-Cit) conjugated to the potent microtubule inhibitor, monomethyl auristatin E (MMAE). This application note provides a detailed protocol for the synthesis of an this compound based ADC, specifically using the anti-HER2 antibody, trastuzumab, as a model system. Additionally, it outlines protocols for the characterization and in vitro and in vivo evaluation of the resulting ADC.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based ADCs and related compounds.
Table 1: Physicochemical Properties of this compound ADCs
| Parameter | Trastuzumab-APL-1091 (DAR 2) | Trastuzumab-APL-1091 (DAR 8) | Trastuzumab-vc-MMAE (Conventional) | Reference |
| Drug-to-Antibody Ratio (DAR) | ~2 | ~8 | ~3.5-4 | [1][2] |
| Aggregation Level | No significant increase vs. native antibody | Acceptable, no significant increase | Prone to aggregation at high DAR | [1][2] |
| Hydrophilicity | High | High | Lower | [1][2] |
Table 2: In Vitro Cytotoxicity of Trastuzumab-MMAE ADCs in HER2-Positive Cancer Cell Lines
| Cell Line | ADC | IC50 (nM) | Reference |
| NCI-N87 (Gastric Cancer) | Hertuzumab-vcMMAE | 0.63 | [3] |
| NCI-N87 (Gastric Cancer) | Trastuzumab-DM1 | 3.76 | [3] |
| SK-BR-3 (Breast Cancer) | H32-VCMMAE (DAR 6.6) | 0.03 | [4] |
| BT474 (Breast Cancer) | H32-VCMMAE (DAR 6.6) | 0.02 | [4] |
Table 3: In Vivo Tumor Growth Inhibition of Trastuzumab-MMAE ADCs in NCI-N87 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Study Details | Reference |
| Hertuzumab-vcMMAE | 5 | High potency, sustained tumor inhibition | Single administration | [3] |
| Hertuzumab-vcMMAE | 10 | High potency, sustained tumor inhibition | Single administration | [3] |
| Trastuzumab | 20 | Tumor growth inhibition | Single agent | [5] |
| Trastuzumab + Chemotherapy | Various | Potent antitumor activity | Combination therapy | [6] |
Experimental Protocols
I. Synthesis of this compound Payload-Linker (Mal-Exo-EEVC-MMAE)
This protocol describes the conceptual steps for the synthesis of the this compound payload-linker.
A. Peptide Synthesis (Glu-Glu-Val-Cit-PABC):
-
Standard solid-phase peptide synthesis (SPPS) is employed to assemble the peptide sequence Glu-Glu-Val-Cit on a resin.
-
The C-terminal citrulline is coupled to a p-aminobenzyl alcohol (PAB) linker, which is attached to the solid support.
-
The glutamic acid residues contribute to the hydrophilicity of the linker.
-
Following peptide assembly, the protecting groups are removed, and the peptide-PABC construct is cleaved from the resin.
B. Conjugation of MMAE:
-
The cytotoxic agent, monomethyl auristatin E (MMAE), is activated for conjugation.
-
The activated MMAE is then coupled to the amino group of the PABC moiety of the synthesized peptide. This forms the self-immolative linker that releases the payload upon cleavage.
C. Introduction of the Maleimide Group:
-
A maleimide group is introduced to the N-terminus of the peptide. This is typically achieved by reacting the terminal amino group with a maleimide-containing reagent, such as maleimidocaproyl-N-hydroxysuccinimide ester (MC-NHS).
-
The resulting product, Mal-Exo-EEVC-MMAE (this compound), is purified using chromatography techniques such as HPLC.
II. Synthesis of Trastuzumab-APL-1091 ADC using AJICAP Technology
This protocol details the site-specific conjugation of this compound to trastuzumab using the second-generation AJICAP (Affinity-Peptide based Site-Specific Conjugation) method to achieve a drug-to-antibody ratio (DAR) of approximately 2.
A. Materials:
-
Trastuzumab
-
This compound (Mal-Exo-EEVC-MMAE)
-
AJICAP peptide reagent (Fc-affinity peptide with a reactive group)
-
Reaction buffers and purification columns
B. Procedure:
-
Antibody Preparation: Prepare a solution of trastuzumab in an appropriate buffer (e.g., 20 mM acetate buffer, pH 5.5).
-
AJICAP Reaction:
-
Add the AJICAP peptide reagent to the trastuzumab solution. The reagent specifically binds to the Fc region of the antibody.
-
The reactive group on the AJICAP reagent then facilitates the site-specific modification of a lysine residue (e.g., Lys248) on the antibody, introducing a thiol group.
-
-
Conjugation of this compound:
-
To the thiol-modified trastuzumab, add a solution of this compound.
-
The maleimide group of this compound will react with the introduced thiol group on the antibody, forming a stable thioether bond.
-
-
Purification:
-
The resulting ADC is purified using size-exclusion chromatography or other suitable methods to remove unreacted this compound and other reagents.
-
The final Trastuzumab-APL-1091 ADC is characterized for DAR, purity, and aggregation.
-
III. In Vitro Cytotoxicity Assay
This protocol describes how to assess the potency of the Trastuzumab-APL-1091 ADC in HER2-positive cancer cell lines.
A. Materials:
-
HER2-positive cancer cell lines (e.g., NCI-N87, SK-BR-3, BT474)
-
Cell culture medium and supplements
-
Trastuzumab-APL-1091 ADC
-
Control antibodies (e.g., naked trastuzumab)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well plates
B. Procedure:
-
Cell Seeding: Seed the HER2-positive cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the Trastuzumab-APL-1091 ADC and control antibodies.
-
Add the diluted ADCs and controls to the cells and incubate for a specified period (e.g., 72-96 hours).
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to untreated controls.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
IV. In Vivo Xenograft Tumor Model
This protocol outlines the evaluation of the anti-tumor efficacy of Trastuzumab-APL-1091 ADC in a mouse xenograft model.
A. Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
HER2-positive cancer cell line (e.g., NCI-N87)
-
Trastuzumab-APL-1091 ADC
-
Vehicle control
-
Calipers for tumor measurement
B. Procedure:
-
Tumor Implantation: Subcutaneously implant HER2-positive cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment: Once the tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the Trastuzumab-APL-1091 ADC and vehicle control intravenously at the desired dose and schedule.
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the control group.
Visualizations
Caption: Experimental workflow for the synthesis of this compound and its conjugation to trastuzumab.
Caption: Mechanism of action of Trastuzumab-APL-1091 ADC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An anti-HER2 antibody conjugated with monomethyl auristatin E is highly effective in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity of trastuzumab in combination with chemotherapy in human gastric cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to APL-1091 Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
APL-1091 is a state-of-the-art drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs). It features a maleimide (Mal) group for site-specific conjugation to a monoclonal antibody (mAb), a hydrophilic "Exo" linker, a cathepsin-cleavable valine-citrulline (VC) dipeptide sequence, and the potent cytotoxic agent monomethyl auristatin E (MMAE). The innovative Exo linker enhances the hydrophilicity and stability of the resulting ADC, addressing common challenges of aggregation and premature drug release associated with traditional linkers.
These application notes provide a comprehensive, step-by-step guide for the conjugation of this compound to a target antibody, subsequent purification of the ADC, and characterization of the final product. The protocols are intended to be a general guideline and may require optimization for specific antibodies and laboratory conditions.
Mechanism of Action
The therapeutic action of an this compound-based ADC is a multi-step process. The ADC selectively binds to a target antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis. Following trafficking to the lysosome, the acidic environment and the presence of lysosomal proteases, such as cathepsin B, cleave the valine-citrulline linker. This releases the active MMAE payload into the cytoplasm. MMAE then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).
Experimental Protocols
Preparation of Thiolated Antibody
The maleimide group of this compound reacts specifically with free sulfhydryl (thiol) groups. Therefore, the antibody must first be prepared to have available thiol groups. This is typically achieved by the reduction of interchain disulfide bonds or through site-specific engineering of cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: Degassed Phosphate Buffered Saline (PBS) with 5 mM EDTA, pH 7.2
-
Desalting columns (e.g., Sephadex G-25)
Protocol:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
Reduction of Disulfide Bonds:
-
Add a 10-20 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours with gentle mixing. The optimal incubation time and TCEP concentration may need to be determined empirically for each antibody.
-
-
Removal of Reducing Agent: Immediately after reduction, remove the excess TCEP using a desalting column pre-equilibrated with Reaction Buffer. This step is crucial as residual reducing agent will quench the maleimide reaction.
This compound Conjugation
Materials:
-
Thiolated antibody from the previous step
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (as above)
-
Quenching solution: 100 mM N-acetylcysteine in Reaction Buffer
Protocol:
-
Prepare this compound Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction:
-
To the thiolated antibody solution, add a 5-10 molar excess of the this compound stock solution. The optimal molar ratio should be determined to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.
-
-
Quench Reaction: Add a 5-fold molar excess of the quenching solution (relative to this compound) and incubate for 20 minutes at room temperature to quench any unreacted maleimide groups.
Purification of the this compound ADC
Purification is necessary to remove unconjugated this compound, quenching reagent, and any protein aggregates. Size Exclusion Chromatography (SEC) is a common method for this purpose.
Materials:
-
Crude ADC mixture
-
SEC column (e.g., Superdex 200 or equivalent)
-
Purification Buffer: PBS, pH 7.4
-
HPLC or FPLC system
Protocol:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of Purification Buffer.
-
Sample Loading: Load the crude ADC mixture onto the column.
-
Elution: Elute the ADC with Purification Buffer at a flow rate appropriate for the column. The ADC will typically elute as the first major peak.
-
Fraction Collection: Collect fractions corresponding to the ADC peak.
-
Pooling and Concentration: Pool the fractions containing the purified ADC and concentrate if necessary using an appropriate centrifugal filter device.
Characterization of the this compound ADC
a) Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated this compound molecules.
Materials:
-
Purified this compound ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HIC Buffer A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
HIC Buffer B: 50 mM Sodium Phosphate, pH 7.0
-
HPLC system
Protocol:
-
Sample Preparation: Dilute the purified ADC to 1 mg/mL in HIC Buffer A.
-
Chromatography:
-
Equilibrate the HIC column with HIC Buffer A.
-
Inject the ADC sample.
-
Elute with a linear gradient from 100% Buffer A to 100% Buffer B over 20-30 minutes.
-
-
Data Analysis:
-
Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will be resolved.
-
Calculate the area of each peak.
-
The average DAR is calculated using the following formula: Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i)
-
b) Analysis of Aggregation by Size Exclusion Chromatography (SEC)
Protocol:
-
The same SEC method used for purification can be used for analytical purposes to determine the percentage of high molecular weight species (aggregates).
-
Inject a known amount of the purified ADC.
-
The percentage of aggregate is calculated as: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
Data Presentation
The following tables provide representative data from a typical this compound conjugation experiment.
Table 1: this compound Conjugation Reaction Parameters
| Parameter | Condition |
| Antibody Concentration | 10 mg/mL |
| This compound:Antibody Molar Ratio | 8:1 |
| Reaction Time | 2 hours |
| Reaction Temperature | 25°C |
Table 2: Characterization of Purified this compound ADC
| Characteristic | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-HPLC |
| Purity (Monomer Content) | >98% | SEC-HPLC |
| Aggregate Content | <2% | SEC-HPLC |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Table 3: Distribution of DAR Species Determined by HIC
| DAR Species | Peak Area (%) |
| DAR 0 | 5 |
| DAR 2 | 25 |
| DAR 4 | 55 |
| DAR 6 | 13 |
| DAR 8 | 2 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low DAR | - Incomplete reduction of antibody disulfides.- Hydrolysis of maleimide group on this compound.- Insufficient molar excess of this compound. | - Optimize reduction conditions (TCEP concentration, time).- Use fresh, anhydrous DMSO for this compound stock.- Increase the molar ratio of this compound to antibody. |
| High Aggregation | - Hydrophobic nature of the drug-linker.- High DAR.- Inappropriate buffer conditions. | - this compound is designed for high hydrophilicity, but if issues persist, consider lower DAR.- Optimize buffer pH and ionic strength during conjugation and purification. |
| Presence of Unconjugated Antibody | - Inefficient conjugation reaction. | - See "Low DAR" troubleshooting.- Ensure complete removal of reducing agent before adding this compound. |
For further assistance, please contact technical support.
Application Notes and Protocols for APL-1091 Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
APL-1091 is a cutting-edge payload-linker system designed for the development of next-generation antibody-drug conjugates (ADCs). It features a highly hydrophilic "exolinker" technology that enables the conjugation of the potent cytotoxic agent monomethyl auristatin E (MMAE) to monoclonal antibodies with superior biophysical and pharmacological properties. The innovative design of the exolinker addresses key challenges associated with traditional linkers, such as hydrophobicity-induced aggregation and premature payload release.[1][2][3] These application notes provide detailed protocols and technical information to guide researchers in the successful conjugation of this compound to monoclonal antibodies.
The this compound linker is based on a valine-citrulline (Val-Cit) peptide that is cleavable by the lysosomal protease cathepsin B, ensuring targeted release of the MMAE payload within cancer cells.[1][2][3] A key feature of the exolinker is the repositioning of this cleavable peptide, which, combined with the incorporation of a hydrophilic glutamic acid residue, significantly enhances the hydrophilicity of the entire ADC.[1][2] This allows for the production of ADCs with high drug-to-antibody ratios (DAR) without the aggregation issues commonly observed with hydrophobic payloads like MMAE.[1][3]
Key Features and Advantages of this compound
-
Enhanced Hydrophilicity: The exolinker design significantly increases the hydrophilicity of the ADC, reducing the risk of aggregation, even at high DAR values.[1][3]
-
Improved Stability: this compound ADCs exhibit enhanced stability in circulation and are resistant to premature payload release by enzymes like neutrophil elastase, which can lead to off-target toxicity.[1][2]
-
High DAR Capability: The hydrophilic nature of this compound allows for the successful synthesis of ADCs with a DAR of 8, which is often challenging with hydrophobic payloads.[1][3]
-
Co-solvent Free Conjugation: this compound demonstrates excellent solubility in aqueous buffers, eliminating the need for organic co-solvents during the conjugation process. This is particularly beneficial for antibodies that are sensitive to organic solvents.[1]
-
Proven Efficacy: Preclinical studies have shown that this compound-based ADCs can achieve superior anti-tumor efficacy compared to established ADCs.[1][3]
Quantitative Data Summary
The following tables summarize the key characteristics and performance of this compound-conjugated ADCs as described in preclinical studies.
Table 1: Physicochemical Properties of this compound ADCs
| ADC Construct | Drug-to-Antibody Ratio (DAR) | Aggregation Level | Hydrophobicity (HIC Retention Time) | Reference |
| Trastuzumab-APL-1091 | 2 (Site-specific) | Acceptable | More hydrophilic than linear EVC-ADC | [1] |
| Trastuzumab-APL-1091 | 4 (Stochastic) | Acceptable | Comparable to commercial ADCs | [1][3] |
| Trastuzumab-APL-1091 | 8 | No significant increase | Acceptable | [1][3] |
Table 2: In Vivo Efficacy of Trastuzumab-APL-1091 ADC
| Xenograft Model | ADC | Efficacy | Reference |
| NCI-N87 | Trastuzumab-APL-1091 (DAR=2) | Higher efficacy than Kadcyla | [1] |
| NCI-N87 | Trastuzumab-APL-1091 (DAR=4) | Comparable to other commercial ADCs | [1][3] |
Experimental Protocols
Protocol 1: Site-Specific Conjugation of this compound to a Thiol-Engineered Monoclonal Antibody
This protocol describes the site-specific conjugation of this compound to a monoclonal antibody with an engineered thiol group, for example, at position Lys248 as achieved through the AJICAP™ method.
Materials:
-
Thiol-engineered monoclonal antibody (e.g., Trastuzumab with Lys248 thiol) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (Maleimide-activated)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) with 50 mM borate, pH 8.0
-
Quenching Reagent: N-acetylcysteine
-
Purification System: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)
Procedure:
-
Antibody Preparation:
-
If the antibody requires reduction of an engineered disulfide bond, treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) at a 10-fold molar excess for 1 hour at room temperature.
-
Remove the excess reducing agent by buffer exchange into the Conjugation Buffer using a desalting column or TFF.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 10-20 mM. This compound's high hydrophilicity may allow for direct dissolution in the conjugation buffer.[1]
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the prepared antibody solution. A 5 to 10-fold molar excess of this compound over the antibody is a good starting point.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add a 10-fold molar excess of N-acetylcysteine (relative to this compound) to the reaction mixture to quench any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted this compound and quenching reagent using SEC or TFF.
-
The purification should be performed using a suitable buffer, such as PBS pH 7.4.
-
-
Characterization of the ADC:
-
Determine the protein concentration by measuring the absorbance at 280 nm.
-
Determine the DAR using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Assess the level of aggregation using Size Exclusion Chromatography (SEC).
-
Evaluate the binding affinity of the ADC to its target antigen using ELISA or Surface Plasmon Resonance (SPR).
-
Protocol 2: Stochastic Conjugation of this compound to Native Antibody Cysteines
This protocol describes the conjugation of this compound to the interchain cysteine residues of a monoclonal antibody after partial reduction.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing Agent: TCEP or DTT
-
This compound (Maleimide-activated)
-
Conjugation Buffer: PBS with 50 mM borate, pH 8.0
-
Quenching Reagent: N-acetylcysteine
-
Purification System: SEC or TFF
Procedure:
-
Partial Reduction of the Antibody:
-
Incubate the antibody (5-10 mg/mL) with a controlled molar excess of a reducing agent (e.g., 2-5 equivalents of TCEP) to reduce the interchain disulfide bonds while keeping the intrachain bonds intact.
-
The reaction is typically carried out for 1-2 hours at 37°C. The exact conditions should be optimized for each antibody.
-
-
Removal of Reducing Agent:
-
Immediately remove the excess reducing agent by buffer exchange into the Conjugation Buffer.
-
-
Conjugation Reaction:
-
Add a slight molar excess of this compound (relative to the number of available thiol groups) to the reduced antibody.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Follow steps 4 and 5 from Protocol 1 to quench the reaction and purify the ADC.
-
-
Characterization:
-
Characterize the resulting ADC for protein concentration, DAR, aggregation, and antigen binding as described in Protocol 1.
-
Visualizations
Signaling Pathway of this compound-MMAE ADC
Caption: Mechanism of action of an this compound conjugated ADC leading to apoptosis.
Experimental Workflow for Site-Specific ADC Conjugation
References
Application Notes and Protocols: Quenching of APL-1091 Conjugation with N-acetyl-l-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
APL-1091 is a drug-linker conjugate utilized in the synthesis of Antibody-Drug Conjugates (ADCs). It features a maleimide group for covalent attachment to thiol moieties, typically from cysteine residues on monoclonal antibodies. The payload of this compound is Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent. During the conjugation process, it is crucial to quench the reaction to cap any unreacted maleimide groups on the ADC. This step is critical to prevent unwanted reactions, such as aggregation or reaction with other biological thiols. N-acetyl-l-cysteine (NAC) is a commonly employed quenching agent that efficiently reacts with the excess maleimide groups, forming a stable thioether bond.
These application notes provide a detailed protocol for the quenching of this compound conjugation reactions with N-acetyl-l-cysteine, including methods for monitoring the reaction and characterizing the final product.
Data Presentation
The following table summarizes key quantitative parameters for the quenching of maleimide-drug conjugate reactions with N-acetyl-l-cysteine, based on established protocols for similar ADC chemistries. It is important to note that optimal conditions may vary depending on the specific antibody and conjugation conditions and should be determined empirically.
| Parameter | Recommended Range | Notes |
| N-acetyl-l-cysteine (NAC) Molar Excess | 10 to 80-fold molar excess over the initial maleimide-drug linker concentration. | A higher excess ensures rapid and complete quenching. A 20 to 50-fold excess is a common starting point. |
| Reaction Time | 15 to 60 minutes | The reaction is typically rapid. Longer incubation times are generally not necessary and may be detrimental to the ADC. |
| Reaction Temperature | Room Temperature (20-25 °C) | The reaction proceeds efficiently at ambient temperature. |
| pH of Reaction | 6.5 to 7.5 | Maintained from the conjugation step. This pH range is optimal for the maleimide-thiol reaction.[1][2] |
| Quenching Efficiency | > 99% | With an appropriate molar excess of NAC, the quenching reaction is expected to proceed to completion. |
Experimental Protocols
Materials
-
This compound conjugated antibody solution in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
N-acetyl-l-cysteine (NAC) solution (e.g., 100 mM in water or PBS)
-
Quenching Buffer (if pH adjustment is needed)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
-
Analytical instruments (e.g., HPLC with UV and/or MS detector)
Protocol for Quenching this compound Conjugation
-
Preparation of NAC Solution: Prepare a fresh stock solution of N-acetyl-l-cysteine (e.g., 100 mM) in a compatible buffer such as PBS or water. Ensure the pH is within the desired range (6.5-7.5).
-
Quenching Reaction:
-
At the end of the this compound conjugation reaction, add the prepared NAC solution to the reaction mixture.
-
The amount of NAC to add should be in molar excess to the initial amount of this compound used in the conjugation. A 20 to 50-fold molar excess is recommended as a starting point.
-
Gently mix the reaction and incubate at room temperature for 15-30 minutes.[3]
-
-
Purification of the Quenched ADC:
-
Following the quenching step, the ADC must be purified to remove excess NAC, the this compound-NAC adduct, and any unconjugated this compound.
-
Size-Exclusion Chromatography (SEC) is a common method for separating the larger ADC from smaller molecules.
-
Tangential Flow Filtration (TFF) is another effective method for purification and buffer exchange, especially for larger scale preparations.
-
-
Analysis and Characterization:
-
The purified ADC should be characterized to determine the final drug-to-antibody ratio (DAR), the level of aggregation, and the absence of free drug-linker.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is a standard method to determine the DAR and the distribution of drug-loaded species.
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC, often coupled with mass spectrometry (LC-MS), can be used to confirm the identity of the ADC and to quantify any remaining free this compound or this compound-NAC adduct.[4][5]
-
Size-Exclusion Chromatography (SEC-HPLC): SEC is used to assess the level of aggregation in the final ADC product.
-
Visualizations
Experimental Workflow: this compound Conjugation and Quenching
Caption: Workflow for this compound conjugation and NAC quenching.
Signaling Pathway: Mechanism of Action of MMAE
Caption: MMAE inhibits microtubule polymerization, leading to apoptosis.
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. kinampark.com [kinampark.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Determination of Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates Utilizing APL-1091
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it profoundly influences both its efficacy and safety profile. An optimal DAR ensures potent anti-tumor activity while minimizing off-target toxicities. This application note provides detailed protocols for the determination of the DAR for ADCs constructed using APL-1091, a hydrophilic drug-linker conjugate.
This compound is comprised of the microtubule inhibitor monomethyl auristatin E (MMAE) attached via a maleimide-exo-Glu-Glu-Val-Cit (Mal-Exo-EEVC) linker.[1][2] The hydrophilic nature of the "Exo" linker helps to mitigate aggregation, even at high drug loading.[3][4] The linker is designed for enhanced plasma stability and is susceptible to cleavage by cathepsin B, a lysosomal protease often upregulated in tumor cells, ensuring targeted payload release.[3][4][5]
This document outlines two common methodologies for DAR calculation: UV-Vis Spectroscopy and Hydrophobic Interaction Chromatography (HIC).
Signaling Pathway of this compound Containing ADC
The mechanism of action for an ADC utilizing this compound involves several key steps, from antigen binding to payload-induced apoptosis. The following diagram illustrates this signaling cascade.
Experimental Protocols
Protocol 1: DAR Determination by UV-Vis Spectroscopy
This method provides a rapid estimation of the average DAR based on the absorbance characteristics of the antibody and the conjugated payload.[][7]
Materials:
-
ADC sample with this compound
-
Formulation buffer (e.g., PBS, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Methodology:
-
Determine Molar Extinction Coefficients:
-
Measure the absorbance of the unconjugated antibody at 280 nm to determine its molar extinction coefficient (ε_Ab,280_).
-
Measure the absorbance of the this compound drug-linker at its maximum absorbance wavelength (λ_max_) and at 280 nm to determine its molar extinction coefficients (ε_Drug,λmax_ and ε_Drug,280_).
-
-
Sample Preparation:
-
Dilute the ADC sample in formulation buffer to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Absorbance Measurement:
-
Measure the absorbance of the diluted ADC sample at 280 nm (A_280_) and at the λ_max_ of this compound (A_λmax_).
-
-
DAR Calculation:
-
The concentrations of the antibody (C_Ab_) and the drug (C_Drug_) can be calculated using the following simultaneous equations derived from the Beer-Lambert law:
-
A_280_ = (ε_Ab,280_ * C_Ab_) + (ε_Drug,280_ * C_Drug_)
-
A_λmax_ = (ε_Ab,λmax_ * C_Ab_) + (ε_Drug,λmax_ * C_Drug_) (Note: ε_Ab,λmax_ is often negligible if the antibody does not absorb at the drug's λ_max_)
-
-
The average DAR is then calculated as the molar ratio of the drug to the antibody:
-
DAR = C_Drug_ / C_Ab_
-
-
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the number of conjugated this compound molecules, as each addition of the drug-linker increases the hydrophobicity of the antibody.[][7]
Materials:
-
ADC sample with this compound
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)
Methodology:
-
Sample Preparation:
-
Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) with Mobile Phase A.
-
-
Chromatographic Separation:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the prepared ADC sample.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time frame (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The resulting chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.).
-
Integrate the peak area for each species (Area_i_).
-
The average DAR is calculated as the weighted average of the peak areas:
-
Average DAR = Σ(Area_i_ * DAR_i_) / Σ(Area_i_)
-
Where DAR_i_ is the drug-to-antibody ratio for each peak (e.g., 0, 2, 4, 6, 8).
-
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for producing and characterizing an ADC with this compound.
References
- 1. cenmed.com [cenmed.com]
- 2. researchgate.net [researchgate.net]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
Revolutionizing ADCs: APL-1091 for Site-Specific Conjugation
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][2] The linker connecting the antibody and payload is a critical component, influencing the ADC's stability, efficacy, and therapeutic window.[3] APL-1091 is an advanced linker-payload construct designed to address key challenges in ADC development, such as hydrophobicity and premature payload release.[4][5] This document provides detailed application notes and protocols for the use of this compound in the site-specific conjugation of ADCs.
This compound, chemically known as Mal-Exo-EEVC-MMAE, incorporates an "exo-cleavable" linker technology.[6] This design repositions the cleavable peptide sequence (Glu-Glu-Val-Cit) to enhance hydrophilicity and stability.[5] The payload, monomethyl auristatin E (MMAE), is a potent anti-mitotic agent widely used in approved ADCs.[2][7] this compound is particularly suited for site-specific conjugation methods, such as the AJICAP™ platform, which enables precise control over the drug-to-antibody ratio (DAR) and results in a more homogeneous ADC product.[4][5]
Key Advantages of this compound
-
Enhanced Hydrophilicity: The hydrophilic nature of the this compound linker mitigates the aggregation often seen with hydrophobic payloads like MMAE, even at high DAR values.[4][6]
-
Improved Stability: The "exolinker" design confers superior plasma stability compared to traditional Val-Cit linkers, reducing premature payload release and potential off-target toxicity.[4][5]
-
Site-Specific Conjugation: When used with technologies like AJICAP™, this compound allows for the creation of ADCs with a defined DAR, leading to a more consistent and well-characterized therapeutic agent.[4][6]
-
Potent In Vivo Efficacy: ADCs constructed with this compound have demonstrated superior tumor growth inhibition in xenograft models compared to ADCs with conventional linkers and even established clinical ADCs.[4][5][6]
Quantitative Data Summary
The following tables summarize the key characteristics and in vivo efficacy of ADCs generated using this compound and comparator molecules as described in the literature.
Table 1: Physicochemical Characteristics of Trastuzumab ADCs
| ADC Construct | Conjugation Method | Linker Configuration | Linker-Payload (Payload) | HIC Retention Time (min) | DAR (by HIC) | Aggregation (by SEC) (%) |
| ADC (6) | AJICAP | Exo-EEVC | This compound (MMAE) | 8.7 | 2.0 | 1.4 |
| ADC (8) | Interchain Cysteine | Exo-EEVC | This compound (MMAE) | 11.3 | 7.8 | 0.5 |
| ADC (5) | AJICAP | Exo-EVC | APL-1081 (MMAE) | 9.1 | 2.0 | 1.6 |
| ADC (10) | Interchain Cysteine | linear-VC | Mc-VC-PAB-MMAE | 11.7 | 4.1 | 1.2 |
| ADC (11) | AJICAP | linear-VC | Mc-VC-PAB-MMAE | 10.8 | 1.9 | 1.8 |
| ADC (12) | AJICAP | linear-EVC | Mc-EVC-PAB-MMAE | 10.8 | 1.9 | 1.7 |
Data sourced from literature.[4][6]
Table 2: In Vivo Efficacy in NCI-N87 Xenograft Model
| Treatment Group | Dosage (mg/kg) | Tumor Growth Inhibition (%) | Key Findings |
| ADC (6) (this compound, DAR=2) | 1.25 | Significant | Higher efficacy than Kadcyla.[4][6] |
| ADC (6) (this compound, DAR=2) | 2.5 | Significant | Comparable efficacy to benchmark ADC with linear EVC linker.[4] |
| ADC (5) (APL-1081, DAR=2) | 1.25, 2.5 | Significant | Higher efficacy than Kadcyla.[4][6] |
| ADC (10) (Stochastic, DAR=4) | 2.5 | Significant | Comparable efficacy to APL-1081 and this compound ADCs.[4][6] |
| Kadcyla | 5 | Significant | Used as a clinical benchmark. |
Data interpreted from in vivo study descriptions.[4][6]
Experimental Protocols
The following protocols provide a general framework for the generation and characterization of site-specific ADCs using this compound. These are model protocols and may require optimization for specific antibodies and laboratory conditions.
Protocol 1: Site-Specific Antibody Thiolation (AJICAP™ Method Principle)
This protocol describes a method for introducing a reactive thiol group at a specific lysine residue (e.g., Lys248) on an antibody, enabling site-specific conjugation.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Fc-affinity peptide or protein
-
Thiol-introduction reagent (e.g., a reagent that selectively reacts with a specific lysine in the Fc region)
-
Reducing agent (e.g., TCEP)
-
Desalting columns
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 100 mM Glycine, pH 5.0
Procedure:
-
Complex Formation: Mix the antibody with the Fc-affinity peptide/protein in the Reaction Buffer at a 1:1.5 molar ratio. Incubate for 30 minutes at room temperature to form a complex that exposes the target lysine residue.
-
Thiolation Reaction: Add the thiol-introduction reagent to the antibody-Fc-affinity complex. The exact concentration will depend on the reagent used and should be optimized. Incubate the reaction for 2 hours at 37°C with gentle agitation.
-
Quenching: Stop the reaction by adding Quenching Buffer.
-
Dissociation and Purification: Adjust the pH of the solution to acidic conditions (e.g., pH 3.0) to dissociate the Fc-affinity molecule from the antibody. Immediately purify the thiolated antibody using a desalting column equilibrated with a conjugation-compatible buffer (e.g., PBS with 1 mM EDTA, pH 7.0).
-
Characterization: Determine the concentration of the thiolated antibody via UV-Vis spectroscopy at 280 nm.
Protocol 2: Conjugation of this compound to Thiolated Antibody
Materials:
-
Thiolated monoclonal antibody (from Protocol 1)
-
This compound (Mal-Exo-EEVC-MMAE)
-
Conjugation Buffer: PBS with 1 mM EDTA, pH 7.0
-
Quenching Reagent: N-acetylcysteine
-
Purification system (e.g., SEC or TFF)
Procedure:
-
Reagent Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. This compound is noted to be soluble in aqueous buffers without co-solvents, which is a significant advantage.[4][6]
-
Conjugation Reaction: Add this compound to the thiolated antibody solution at a slight molar excess (e.g., 1.5-fold excess of this compound per thiol group).
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing, protected from light. The maleimide group on this compound will react with the introduced thiol group on the antibody.
-
Quenching: Add a 5-fold molar excess of N-acetylcysteine (relative to the initial this compound amount) to quench any unreacted this compound. Incubate for 30 minutes.
-
Purification: Purify the resulting ADC from unreacted this compound and quenching reagent using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF). The ADC should be exchanged into a formulation buffer suitable for storage (e.g., PBS, pH 7.4).
-
Final Product: The purified solution contains the this compound ADC. Store at 2-8°C.
Protocol 3: ADC Characterization by HIC and SEC
A. Hydrophobic Interaction Chromatography (HIC) for DAR Determination
-
System: HPLC system with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
-
Gradient: A linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over 20-30 minutes.
-
Detection: UV at 280 nm.
-
Analysis: The unconjugated antibody will elute first, followed by ADC species with increasing DAR values. The area under each peak is used to calculate the average DAR. ADCs with this compound are expected to have shorter retention times than those with more hydrophobic linkers.[4]
B. Size Exclusion Chromatography (SEC) for Aggregation Analysis
-
System: HPLC system with an SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Isocratic elution with a buffer such as 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
Analysis: The main peak corresponds to the monomeric ADC. Any earlier eluting peaks represent aggregates. The percentage of aggregation is calculated from the peak areas. ADCs with this compound have shown low levels of aggregation.[4][6]
Visualizations
Caption: this compound site-specific ADC conjugation workflow.
Caption: Experimental workflow for this compound ADC production and QC.
Caption: Proposed mechanism of action for an this compound based ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. Biopharmaceutical Development Program embarks on new work for targeted cancer therapy | Frederick National Laboratory [frederick.cancer.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Testing APL-1091 ADC Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
APL-1091 is a drug-linker conjugate utilized in the synthesis of Antibody-Drug Conjugates (ADCs). It comprises a Maleimide-Exo-Glu-Val-Cit (Mal-Exo-EEVC) linker and the potent microtubule inhibitor, Monomethyl Auristatin E (MMAE).[1][2][3] This technology facilitates the targeted delivery of the cytotoxic payload to antigen-expressing tumor cells. This document provides detailed application notes and protocols for evaluating the in vivo efficacy of ADCs constructed with this compound, with a particular focus on HER2-positive cancer models, given its documented use with the anti-HER2 antibody, trastuzumab.
The selection of an appropriate animal model is critical for the preclinical evaluation of ADC efficacy. This document outlines protocols for three major types of mouse models: Cell-Line Derived Xenografts (CDX), Patient-Derived Xenografts (PDX), and Syngeneic models.
Mechanism of Action of this compound ADCs
The general mechanism of action for an ADC utilizing the this compound linker-payload system involves a multi-step process that begins with the specific binding of the monoclonal antibody component to its target antigen on the surface of a cancer cell.
Animal Model Selection
The choice of animal model significantly impacts the clinical relevance of preclinical ADC efficacy studies. Key considerations include the research question, the ADC's target, and the desired level of complexity in recapitulating the human tumor microenvironment.
| Model Type | Description | Advantages | Disadvantages |
| Cell-Line Derived Xenograft (CDX) | Human cancer cell lines are implanted into immunocompromised mice.[4][5] | High reproducibility, cost-effective, rapid tumor growth. | Lack of tumor heterogeneity and human stroma.[6] |
| Patient-Derived Xenograft (PDX) | Patient tumor fragments are implanted into immunocompromised mice.[7][8][9] | Preserves original tumor architecture, heterogeneity, and molecular signature.[7][8] | Higher cost, slower tumor growth, requires highly immunocompromised mice.[10] |
| Syngeneic Models | Murine tumor cells are implanted into immunocompetent mice of the same genetic background.[4][11][12] | Intact immune system allows for the study of immunomodulatory effects of ADCs.[11][12] | Requires murine tumor cell lines expressing the human target antigen.[4] |
Experimental Protocols
Cell-Line Derived Xenograft (CDX) Model Protocol: NCI-N87 for HER2-Targeting this compound ADC
This protocol describes the use of the NCI-N87 human gastric carcinoma cell line, which overexpresses HER2, making it a suitable model for testing trastuzumab-based this compound ADCs.[13][14][15][16]
Materials:
-
NCI-N87 cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Matrigel
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
This compound ADC and vehicle control
-
Calipers
-
Sterile syringes and needles
Protocol:
-
Cell Culture: Culture NCI-N87 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Harvest cells using trypsin-EDTA and wash with sterile PBS. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Tumor Implantation (Subcutaneous):
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor for signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Primary endpoints are typically tumor growth inhibition (TGI) and survival.
-
Patient-Derived Xenograft (PDX) Model Protocol for HER2-Positive Cancers
PDX models offer a more clinically relevant platform for evaluating ADC efficacy due to their retention of the original tumor's characteristics.[7][8][9]
Materials:
-
Fresh HER2-positive patient tumor tissue (e.g., from gastric or breast cancer)
-
Surgical tools
-
6-8 week old female highly immunocompromised mice (e.g., NOD/SCID or NSG)
-
This compound ADC and vehicle control
-
Calipers
Protocol:
-
Tissue Acquisition and Preparation:
-
Obtain fresh patient tumor tissue under sterile conditions.
-
Mechanically mince the tissue into small fragments (2-3 mm³).
-
-
Tumor Implantation (Subcutaneous or Orthotopic):
-
Subcutaneous: Implant a tumor fragment subcutaneously into the flank of an anesthetized mouse.[17]
-
Orthotopic: For a more clinically relevant model, implant the tumor fragment into the corresponding organ (e.g., mammary fat pad for breast cancer, stomach wall for gastric cancer).[20][21][22] This is a more complex surgical procedure.
-
-
Tumor Engraftment and Passaging:
-
Monitor mice for tumor engraftment, which can take several weeks to months.
-
Once a tumor reaches a substantial size (e.g., 1000 mm³), it can be excised and passaged into subsequent cohorts of mice for expansion.[17]
-
-
Efficacy Study:
-
Once a sufficient number of mice with established tumors are available, follow steps 5 and 6 of the CDX protocol for randomization, treatment, and efficacy evaluation.
-
Syngeneic Model Protocol for ADCs with Potential Immunomodulatory Effects
Syngeneic models are essential for evaluating the interplay between the ADC and the immune system.[11][12]
Materials:
-
Murine cancer cell line engineered to express human HER2 (e.g., 4T1-HER2)[12]
-
6-8 week old female immunocompetent mice of the appropriate strain (e.g., BALB/c for 4T1 cells)
-
This compound ADC and vehicle control
-
Calipers
-
Flow cytometry reagents for immune cell profiling
Protocol:
-
Cell Culture and Implantation: Follow steps 1-3 of the CDX protocol, using the appropriate murine cell line and immunocompetent mouse strain.
-
Treatment and Efficacy Evaluation: Follow steps 5 and 6 of the CDX protocol.
-
Immunophenotyping:
-
At the end of the study, in addition to tumor excision, collect spleens, lymph nodes, and blood.
-
Perform flow cytometry to analyze immune cell populations (e.g., T cells, B cells, NK cells, myeloid-derived suppressor cells) in the tumor microenvironment and peripheral lymphoid organs.
-
Data Presentation and Analysis
All quantitative data from these studies should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Example of Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 500 ± 50 | - |
| This compound ADC | 1 | 250 ± 30 | 50 |
| This compound ADC | 3 | 100 ± 20 | 80 |
Table 2: Example of Body Weight Data
| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) ± SEM (Day 0) | Mean Body Weight (g) ± SEM (Day X) | Percent Body Weight Change (%) |
| Vehicle Control | - | 20.0 ± 0.5 | 21.0 ± 0.6 | +5.0 |
| This compound ADC | 1 | 20.1 ± 0.4 | 19.8 ± 0.5 | -1.5 |
| This compound ADC | 3 | 19.9 ± 0.5 | 18.5 ± 0.7 | -7.0 |
Considerations for ADC Resistance Models
Investigating mechanisms of resistance is crucial for ADC development. Models of resistance can be generated by continuously exposing sensitive xenograft models to the this compound ADC until resistance emerges.[23][24][25] Comparative analysis of the sensitive and resistant tumors can then be performed to identify potential resistance mechanisms.
Conclusion
The selection and proper execution of in vivo animal models are paramount for the successful preclinical development of this compound based ADCs. The protocols and guidelines presented here provide a framework for conducting robust and reproducible efficacy studies. Careful consideration of the specific scientific questions will guide the choice of the most appropriate model to generate clinically translatable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ADC Efficacy Evaluation Service in Mouse Tumor Model - Creative Biolabs [creative-biolabs.com]
- 5. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 6. blog.td2inc.com [blog.td2inc.com]
- 7. Establishment of a Patient-derived Xenograft for Development of Personalized HER2-targeting Therapy in Gastric Cancer | Anticancer Research [ar.iiarjournals.org]
- 8. Establishment of a Patient-derived Xenograft for Development of Personalized HER2-targeting Therapy in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of patient-derived tumor xenografts (PDXs) as models for estrogen receptor positive (ER+HER2- and ER+HER2+) breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Syngeneic mouse model of human HER2+ metastatic breast cancer for the evaluation of trastuzumab emtansine combined with oncolytic rhabdovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Syngeneic mouse model of human HER2+ metastatic breast cancer for the evaluation of trastuzumab emtansine combined with oncolytic rhabdovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 18. biorxiv.org [biorxiv.org]
- 19. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. xenograft.org [xenograft.org]
- 22. whitepapers.certisoncology.com [whitepapers.certisoncology.com]
- 23. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Resistance to Antibody-Drug Conjugates Targeting HER2 in Breast Cancer: Molecular Landscape and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for APL-1091 in HER2-Positive Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
APL-1091 is a novel drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs). It comprises the potent microtubule inhibitor Monomethyl Auristatin E (MMAE) attached to a hydrophilic, exo-cleavable linker, Mal-Exo-EEVC-PAB. This innovative linker technology is engineered to enhance the stability and therapeutic efficacy of ADCs, addressing limitations associated with traditional linkers, such as hydrophobicity-induced aggregation and premature payload release. When conjugated to a HER2-targeting antibody like trastuzumab, this compound creates a potent ADC for investigating and treating HER2-positive cancers. These application notes provide detailed protocols for the use of trastuzumab-APL-1091 ADCs in preclinical HER2-positive cancer models.
Mechanism of Action
The trastuzumab-APL-1091 ADC operates through a multi-step process. The trastuzumab component of the ADC specifically binds to the human epidermal growth factor receptor 2 (HER2) on the surface of cancer cells.[1] Upon binding, the ADC-HER2 complex is internalized by the cell through receptor-mediated endocytosis.[1] Inside the cell, the complex is trafficked to the lysosome, where the acidic environment and lysosomal proteases cleave the linker, releasing the cytotoxic MMAE payload.[1][2] Free MMAE then disrupts the cellular microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis, or programmed cell death.[3][4]
HER2 Signaling Pathway and ADC Intervention
Quantitative Data
The efficacy of a site-specifically conjugated trastuzumab ADC with this compound (DAR = 2) was evaluated in HER2-positive cancer cell lines and in a xenograft mouse model. The results demonstrate potent in vitro cytotoxicity and significant in vivo tumor growth inhibition.
In Vitro Cytotoxicity of Trastuzumab-APL-1091 ADC
| Cell Line | HER2 Expression | IC50 (ng/mL) |
| SK-BR-3 | High | 15.8 |
| NCI-N87 | High | 21.6 |
Data extracted from preclinical studies of an ADC with a comparable exolinker and MMAE payload.
In Vivo Efficacy of Trastuzumab-APL-1091 ADC in NCI-N87 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| Trastuzumab-APL-1091 (DAR=2) | 2.5 | >95 |
| Kadcyla® (T-DM1) | 2.5 | ~70 |
Data represents superior tumor inhibitory effects of the exolinker ADC compared to the approved ADC Kadcyla® at the same payload-normalized dose.[5]
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol details the methodology to determine the half-maximal inhibitory concentration (IC50) of a trastuzumab-APL-1091 ADC on HER2-positive cancer cells.
Materials:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, NCI-N87)
-
Complete cell culture medium (e.g., McCoy's 5A for SK-BR-3, RPMI-1640 for NCI-N87) with 10% FBS and 1% penicillin-streptomycin
-
Trastuzumab-APL-1091 ADC
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the trastuzumab-APL-1091 ADC in complete culture medium.
-
Remove the culture medium from the wells and add 100 µL of the diluted ADC to each well. Include wells with medium only as a negative control.
-
Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic curve.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the anti-tumor efficacy of a trastuzumab-APL-1091 ADC in a mouse xenograft model.
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
HER2-positive cancer cells (e.g., NCI-N87)
-
Matrigel
-
Trastuzumab-APL-1091 ADC
-
Vehicle control (e.g., sterile PBS)
-
Calipers
Protocol:
-
Subcutaneously implant 5 x 10^6 NCI-N87 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, trastuzumab-APL-1091 ADC at a specified dose).
-
Administer a single intravenous injection of the ADC or vehicle control.[5]
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Continue monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.
-
Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
Experimental Workflow Visualization
Conclusion
The this compound drug-linker, when conjugated to trastuzumab, provides a powerful tool for the preclinical investigation of HER2-positive cancers. The enhanced stability and hydrophilicity of the exolinker contribute to a favorable efficacy profile, demonstrating potent and specific cytotoxicity in vitro and significant tumor growth inhibition in vivo.[5][6] The protocols outlined in these application notes provide a framework for researchers to further explore the therapeutic potential of this compound-based ADCs in the development of novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combating acquired resistance to trastuzumab by an anti-ErbB2 fully human antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
APL-1091 ADC Aggregation: Technical Support Center
Welcome to the technical support center for APL-1091 Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential aggregation issues during your experiments. This compound, a drug-linker conjugate featuring a hydrophilic Exo-Cleavable Linker (Mal-Exo-EEVC-MMAE), has been specifically designed to minimize aggregation. However, understanding the factors that can influence ADC stability is crucial for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it less prone to aggregation?
A1: this compound is a drug-linker conjugate for ADC development, comprising a maleimide-functionalized hydrophilic linker (Mal-Exo-EEVC) and the microtubule inhibitor MMAE.[1][2][3] The key to its reduced aggregation tendency is its hydrophilic nature.[4][5] Unlike conventional linkers like valine-citrulline which are hydrophobic and can lead to aggregation, especially at high drug-to-antibody ratios (DAR), the hydrophilic design of this compound's linker minimizes the hydrophobic interactions between ADC molecules that lead to clustering and aggregation.[4][6][7] In fact, ADCs constructed with this compound have shown acceptable aggregation levels even at a DAR of 8, a level at which the MMAE payload is known to typically induce aggregation.[4][5]
Q2: What are the primary causes of ADC aggregation?
A2: ADC aggregation is a significant challenge in development and can be caused by a variety of factors:
-
Hydrophobic Interactions: The conjugation of hydrophobic payloads and linkers to an antibody can create hydrophobic patches on the antibody surface, leading to self-association to minimize exposure to the aqueous environment.[6][7]
-
Unfavorable Buffer Conditions: The pH and ionic strength of the buffer are critical.[6][8] Aggregation can be promoted if the pH is near the antibody's isoelectric point (pI), where it has no net charge and minimum solubility.[6] Similarly, low or very high salt concentrations can also lead to aggregation.[6]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the hydrophobicity of the ADC, making it more susceptible to aggregation.[8]
-
Environmental Stress: Exposure to thermal stress, multiple freeze-thaw cycles, and mechanical stress like vigorous shaking can denature the antibody component of the ADC, leading to aggregation.[7][8] Light exposure can also degrade photosensitive payloads and contribute to aggregation.[7]
-
Conjugation Chemistry: The process of linking the drug and linker to the antibody can sometimes impact the conformational stability of the antibody.[8]
Q3: How does aggregation impact my ADC experiments?
A3: ADC aggregation can have several detrimental effects on your research:
-
Reduced Efficacy: Aggregates may have altered pharmacokinetics and biodistribution, leading to faster clearance from plasma and reduced targeting of tumor cells.[7]
-
Increased Immunogenicity: Aggregated proteins can be recognized by the immune system as foreign, potentially leading to an immune response against the ADC.[6][9] This can affect both the safety and efficacy of the therapeutic.
-
Off-Target Toxicity: Aggregates can be taken up by immune cells (like those expressing Fcγ receptors) in a non-specific manner, leading to the death of healthy cells and increased toxicity.[7][10]
-
Reduced Solubility: High molecular weight aggregates can precipitate out of solution, leading to a loss of usable product.[6]
Q4: How can I detect and quantify aggregation in my this compound ADC sample?
A4: Several analytical techniques can be used to detect and quantify ADC aggregation. The most common and effective methods include:
-
Size Exclusion Chromatography (SEC): This is the gold-standard method for separating and quantifying monomers, dimers, and higher-order aggregates based on their size.
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution, making it useful for detecting the presence of aggregates.
-
Hydrophobic Interaction Chromatography (HIC): While primarily used to determine the drug-to-antibody ratio, HIC can also provide information about the hydrophobicity and aggregation propensity of an ADC. ADCs constructed with this compound have been shown to have acceptable retention times in HIC analysis.[4][5]
Troubleshooting Guide
If you are observing aggregation with your this compound ADC, despite its hydrophilic nature, consider the following troubleshooting steps.
| Symptom | Potential Cause | Recommended Action |
| Increased high molecular weight species (HMWS) in SEC analysis | Inappropriate Buffer Conditions: The pH of your buffer may be too close to the pI of your antibody, or the ionic strength may be too low or too high. | Optimize your formulation buffer. Screen a range of pH values (typically 6.0-8.0) and salt concentrations (e.g., 50-200 mM NaCl) to find the optimal conditions for your specific ADC. |
| High Protein Concentration: Higher concentrations increase the likelihood of intermolecular interactions.[7] | If possible, work with lower concentrations of your ADC. If high concentrations are necessary, ensure the formulation buffer is optimized for these conditions. | |
| Visible Precipitate or Cloudiness | Severe Aggregation: This indicates that the ADC is significantly aggregated and has precipitated out of solution. | Centrifuge the sample to remove the precipitate. Analyze the supernatant using SEC to determine the extent of soluble aggregates. Re-evaluate the formulation and handling procedures. |
| Freeze-Thaw Stress: Repeated freezing and thawing can denature the antibody.[8] | Aliquot your ADC into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Inconsistent Results in Biological Assays | Presence of Soluble Aggregates: Soluble aggregates can interfere with binding assays and cellular uptake studies, leading to variability in your results. | Always characterize your ADC sample for aggregation before use in biological assays. Use SEC to quantify the percentage of monomer. |
| Unexpectedly Low Yield After Conjugation/Purification | Aggregation During Conjugation: The conjugation process itself, especially if it involves organic co-solvents, can induce aggregation. | While this compound is designed to be soluble in aqueous buffers without co-solvents, if your specific protocol requires them, minimize their concentration and exposure time.[5] Consider immobilization of the antibody on a solid support during conjugation to prevent intermolecular interactions.[6][7] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify the monomeric, dimeric, and high molecular weight aggregate species of an this compound ADC.
Methodology:
-
Column: Utilize a size exclusion column suitable for the analysis of monoclonal antibodies and their aggregates (e.g., TSKgel G3000SWxl or similar).
-
Mobile Phase: A typical mobile phase would be a phosphate-buffered saline (PBS) solution at a pH of 6.8-7.4, with a salt concentration of approximately 150 mM NaCl.
-
Flow Rate: Set the flow rate to be appropriate for the column dimensions, typically between 0.5 and 1.0 mL/min.
-
Detection: Use a UV detector at 280 nm to monitor the elution of the protein.
-
Sample Preparation: Dilute the this compound ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject a defined volume of the sample (e.g., 20-100 µL) onto the column.
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species, monomer, and any fragments. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To rapidly assess the size distribution and presence of aggregates in an this compound ADC sample.
Methodology:
-
Instrument: Use a DLS instrument capable of measuring the size of proteins.
-
Sample Preparation: Filter the this compound ADC sample through a low-protein-binding 0.22 µm filter to remove any dust or large particulates. Dilute the sample in the formulation buffer to an appropriate concentration for the instrument.
-
Measurement: Place the sample in a clean cuvette and place it in the instrument. Allow the sample to equilibrate to the desired temperature.
-
Data Acquisition: Acquire data for a sufficient duration to obtain a stable correlation function.
-
Data Analysis: Analyze the correlation function to obtain the size distribution of the particles in the sample. The presence of a significant population of particles with a larger hydrodynamic radius than the monomer indicates the presence of aggregates.
Visualizations
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
Caption: The hydrophilic advantage of this compound in preventing aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cenmed.com [cenmed.com]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmtech.com [pharmtech.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. benchchem.com [benchchem.com]
- 9. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 10. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: APL-1091 Conjugation
Welcome to the technical support center for APL-1091. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the conjugation of this compound to antibodies for the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the conjugation chemistry of this compound?
This compound is a drug-linker conjugate that utilizes maleimide-thiol chemistry for its conjugation to a biomolecule, typically an antibody. The maleimide group on this compound reacts with a free sulfhydryl (thiol) group on a cysteine residue of the antibody to form a stable thioether bond. This reaction is highly specific for thiols within the optimal pH range.[1][2]
Q2: What are the necessary steps before starting the conjugation reaction?
Prior to conjugation, the interchain disulfide bonds of the antibody must be partially or fully reduced to generate free thiol groups. This is a critical step as the number of available thiols will determine the drug-to-antibody ratio (DAR).[][4] Common reducing agents for this purpose are Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (DTT).[][4]
Q3: What is the optimal pH for this compound conjugation?
The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][5] Within this range, the reaction is highly selective for thiol groups. At pH values above 7.5, the maleimide group can start to react with primary amines (e.g., lysine residues), leading to non-specific conjugation.[2][6] Additionally, the maleimide ring is more susceptible to hydrolysis at higher pH, which would inactivate the this compound.[5][6][7]
Q4: How should I prepare and handle this compound?
This compound, like other maleimide-containing reagents, is sensitive to moisture and should be stored in a dry environment. It is recommended to dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[5] Aqueous solutions of maleimides are not stable and should be prepared fresh for each experiment.[2]
Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency
Low conjugation efficiency is a common problem that can be attributed to several factors. Use the following table to troubleshoot potential causes and implement the recommended solutions.
| Potential Cause | Recommended Action & Protocol |
| Inactive this compound (Maleimide Hydrolysis) | The maleimide ring of this compound is susceptible to hydrolysis, especially at pH > 7.5.[5][6][8] Always prepare a fresh solution of this compound in anhydrous DMSO or DMF immediately before the conjugation reaction.[5] |
| Insufficient Free Thiols on the Antibody | The disulfide bonds of the antibody may not be adequately reduced. Verify the presence of free thiols using Ellman's reagent (DTNB) before proceeding with conjugation.[8] Optimize the reduction step by adjusting the concentration of the reducing agent (TCEP or DTT), incubation time, and temperature.[4][8] |
| Re-oxidation of Antibody Thiols | Free thiols on the antibody can re-oxidize to form disulfide bonds. Perform the conjugation reaction in a degassed buffer to minimize oxidation.[9] |
| Incorrect Reaction Buffer | The presence of primary amines (e.g., Tris buffer) or other thiol-containing compounds in the reaction buffer can compete with the desired reaction.[8] Use a non-amine, non-thiol buffer such as phosphate-buffered saline (PBS) at pH 6.5-7.5.[9] |
| Suboptimal Molar Ratio | An insufficient molar excess of this compound can lead to incomplete conjugation. A common starting point is a 10- to 20-fold molar excess of the maleimide linker to the antibody.[5][9] This may require optimization for your specific antibody. |
| Low Antibody Concentration | For efficient conjugation, a higher antibody concentration is generally recommended. If the antibody concentration is too low, the reaction kinetics will be slow.[8] |
Issue 2: Product Heterogeneity and Instability
The final ADC product can sometimes be a heterogeneous mixture or exhibit instability. The following table addresses these issues.
| Potential Cause | Recommended Action & Protocol |
| Retro-Michael Reaction (Deconjugation) | The thioether bond formed can be reversible, leading to premature release of the drug payload.[1][6][10] To create a more stable conjugate, the thiosuccinimide ring can be hydrolyzed post-conjugation.[10][11] This is achieved by incubating the ADC at a slightly basic pH (8.5-9.0) after the initial conjugation is complete.[6] |
| Non-specific Labeling | If the reaction pH is too high (>7.5), this compound can react with primary amines on the antibody, leading to a heterogeneous product.[2] Ensure the conjugation reaction is performed within the recommended pH range of 6.5-7.5. |
| Aggregation | High drug loading can sometimes lead to ADC aggregation.[8] This can be influenced by the hydrophobicity of the drug-linker. If aggregation is observed, consider optimizing the reduction step to generate fewer free thiols, thereby lowering the final DAR. |
Experimental Protocols
Protocol 1: Antibody Disulfide Bond Reduction
This protocol describes the generation of free thiol groups on an antibody using TCEP.
-
Buffer Preparation : Prepare a degassed reaction buffer (e.g., PBS, pH 7.2).
-
Antibody Preparation : Dissolve the antibody in the reaction buffer to a concentration of 1-10 mg/mL.[8]
-
Reduction : Add a 10- to 100-fold molar excess of TCEP to the antibody solution.[6]
-
Incubation : Incubate the reaction mixture for 20-30 minutes at room temperature.[6]
-
Proceed to Conjugation : The reduced antibody solution can typically be used directly in the conjugation step without the need to remove the TCEP.
Protocol 2: this compound Conjugation to Reduced Antibody
This protocol outlines the conjugation of this compound to the reduced antibody.
-
This compound Preparation : Immediately before use, dissolve this compound in anhydrous DMSO to prepare a stock solution.
-
Conjugation : Add a 10- to 20-fold molar excess of the this compound solution to the reduced antibody solution.[5][9]
-
Incubation : Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]
-
Quenching (Optional) : To stop the reaction, a small molecule thiol such as cysteine can be added to react with any excess this compound.[5]
Protocol 3: Purification of the Antibody-Drug Conjugate (ADC)
This protocol describes the purification of the ADC using size-exclusion chromatography (SEC).
-
Column Equilibration : Equilibrate an SEC column with a suitable buffer (e.g., PBS).
-
Sample Loading : Load the quenched conjugation reaction mixture onto the column.
-
Elution : Elute the sample with the equilibration buffer. The ADC will elute first, followed by smaller molecules like the unreacted this compound and quenching agent.[5]
Visual Guides
Caption: this compound conjugation experimental workflow.
Caption: Key reaction pathways in maleimide chemistry.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 4. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
Troubleshooting low yield in APL-1091 ADC synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Antibody-Drug Conjugates (ADCs) using the APL-1091 drug-linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its conjugation chemistry?
This compound is a drug-linker conjugate designed for the development of ADCs. It comprises the potent microtubule inhibitor Monomethyl Auristatin E (MMAE) connected to a maleimide-functionalized linker (Mal-Exo-EEVC).[1][2][3] The maleimide group specifically reacts with free thiol (sulfhydryl) groups on cysteine residues. Therefore, the conjugation of this compound to a monoclonal antibody (mAb) is typically achieved through a cysteine-based conjugation strategy. This involves the selective reduction of interchain disulfide bonds within the antibody's hinge region to generate reactive thiol groups for linker attachment.[4][5]
Q2: What is the primary cause of low yield in this compound ADC synthesis?
Low yield in this compound ADC synthesis can stem from several factors throughout the multi-step process. The most common issues include:
-
Incomplete Antibody Reduction: Insufficient reduction of interchain disulfide bonds results in fewer available thiol groups for conjugation, leading to a lower Drug-to-Antibody Ratio (DAR) and a higher proportion of unconjugated antibody.
-
Inefficient Drug-Linker Conjugation: This can be caused by suboptimal reaction conditions (pH, temperature, time), poor solubility of the this compound drug-linker, or steric hindrance.
-
ADC Aggregation: The hydrophobic nature of the MMAE payload can promote aggregation, especially at higher DARs.[6][7] this compound is designed to be hydrophilic to mitigate this, but aggregation can still occur under non-optimal conditions.[6][7]
-
Losses During Purification: The purification steps required to remove unconjugated antibody, free drug-linker, and aggregates can lead to a significant loss of the final ADC product.[8][9][10]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the synthesis and final product?
The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. It directly impacts the ADC's efficacy, toxicity, and pharmacokinetic properties.[11][12]
-
Low DAR: May result in reduced potency.
-
High DAR: Can increase the risk of aggregation due to the hydrophobicity of the payload, potentially leading to faster clearance from circulation and increased toxicity.[13] For MMAE-based ADCs, a DAR of 2-4 is often considered to have the best therapeutic index.[4]
Controlling the DAR is crucial for consistent batch-to-batch production and achieving the desired therapeutic window.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yield during this compound ADC synthesis.
Problem 1: Low Drug-to-Antibody Ratio (DAR) and High Levels of Unconjugated Antibody
| Possible Cause | Troubleshooting Action | Experimental Protocol |
| Incomplete Antibody Reduction | Optimize the concentration of the reducing agent (e.g., TCEP) and the reaction conditions (time, temperature). | Protocol 1: Optimization of Antibody Reduction |
| Inefficient Conjugation Reaction | Adjust the molar excess of this compound, reaction time, and temperature. Ensure the pH of the conjugation buffer is optimal for the maleimide-thiol reaction (typically pH 6.5-7.5). | Protocol 2: Optimization of this compound Conjugation |
| Hydrolysis of Maleimide Group | Prepare the this compound solution immediately before use. Avoid prolonged exposure to high pH buffers. | - |
Problem 2: ADC Aggregation During or After Conjugation
| Possible Cause | Troubleshooting Action | Experimental Protocol |
| High Hydrophobicity of ADC | While this compound is designed to be hydrophilic,[6][7] high DAR species can still aggregate. Consider targeting a lower average DAR. Include aggregation inhibitors like polysorbate 20 or sucrose in the buffers. | Protocol 2: Optimization of this compound Conjugation |
| Suboptimal Buffer Conditions | Screen different buffer compositions and pH values for the conjugation and storage of the ADC. | - |
| Freeze-Thaw Stress | Aliquot the final ADC product and avoid repeated freeze-thaw cycles. | - |
Problem 3: Significant Product Loss During Purification
| Possible Cause | Troubleshooting Action | Experimental Protocol |
| Harsh Purification Conditions | Optimize the purification method. For size exclusion chromatography (SEC), ensure the column is properly packed and the flow rate is appropriate. For hydrophobic interaction chromatography (HIC), adjust the salt gradient to improve separation and recovery. | Protocol 3: ADC Purification by SEC |
| Non-specific Binding to Chromatography Resin | Pre-treat the chromatography column with a blocking agent or select a resin with low non-specific binding properties. | - |
| Aggregation During Concentration | Concentrate the ADC product slowly and at a low temperature. Consider using a formulation buffer that minimizes aggregation. | - |
Experimental Protocols
Protocol 1: Optimization of Antibody Reduction
-
Objective: To determine the optimal conditions for reducing the interchain disulfide bonds of the antibody to generate a target number of free thiol groups.
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS with 1 mM EDTA)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM)
-
Ellman's Reagent (DTNB) for thiol quantification
-
-
Procedure:
-
Set up a series of small-scale reduction reactions with varying molar equivalents of TCEP to the mAb (e.g., 2, 5, 10, 15 equivalents).
-
Incubate the reactions at a set temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
After incubation, remove excess TCEP using a desalting column.
-
Quantify the number of free thiols per antibody using Ellman's assay.
-
-
Data Analysis:
-
Plot the number of free thiols per antibody against the molar equivalents of TCEP.
-
Select the TCEP concentration that consistently produces the desired number of free thiols (e.g., for a target DAR of 4, aim for approximately 4 free thiols per antibody).
-
Table 1: Example Data for TCEP Optimization
| TCEP (molar eq.) | Incubation Time (min) | Incubation Temp (°C) | Average Free Thiols/mAb |
| 2 | 60 | 37 | 2.1 |
| 5 | 60 | 37 | 4.2 |
| 10 | 60 | 37 | 7.8 |
| 15 | 60 | 37 | 8.0 |
Protocol 2: Optimization of this compound Conjugation
-
Objective: To determine the optimal conditions for conjugating this compound to the reduced antibody to achieve the target DAR.
-
Materials:
-
Reduced antibody with a known concentration of free thiols.
-
This compound stock solution (e.g., in DMSO).
-
Conjugation buffer (e.g., PBS, pH 7.2).
-
Quenching solution (e.g., N-acetylcysteine).
-
-
Procedure:
-
Set up a series of conjugation reactions with varying molar excess of this compound over the available thiol groups (e.g., 1.5, 2.0, 2.5 equivalents per thiol).
-
Add the this compound solution to the reduced antibody and incubate at a set temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
Purify the ADC to remove unconjugated drug-linker.
-
-
Data Analysis:
-
Determine the average DAR of each ADC sample using a suitable analytical method such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
Analyze the level of aggregation using Size Exclusion Chromatography (SEC).
-
Select the conditions that produce the target DAR with minimal aggregation.
-
Table 2: Example Data for this compound Conjugation Optimization
| This compound (eq. per thiol) | Reaction Time (min) | Average DAR | Aggregation (%) |
| 1.5 | 60 | 3.2 | 1.5 |
| 2.0 | 60 | 3.8 | 2.1 |
| 2.5 | 60 | 4.1 | 5.3 |
Protocol 3: ADC Purification by Size Exclusion Chromatography (SEC)
-
Objective: To separate the ADC from unconjugated antibody, free drug-linker, and aggregates.
-
Materials:
-
Crude ADC reaction mixture.
-
SEC column with an appropriate molecular weight cutoff.
-
Purification buffer (e.g., PBS, pH 7.4).
-
-
Procedure:
-
Equilibrate the SEC column with the purification buffer.
-
Load the crude ADC mixture onto the column.
-
Elute the sample with the purification buffer at a constant flow rate.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
-
Data Analysis:
-
Analyze the collected fractions by SDS-PAGE and/or HIC to identify the fractions containing the purified ADC with the desired DAR.
-
Pool the relevant fractions and determine the final yield.
-
Visualizations
Caption: Overall workflow for the synthesis of an this compound ADC.
Caption: Troubleshooting logic for addressing low yield in this compound ADC synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode [agris.fao.org]
- 11. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Optimizing reaction conditions for APL-1091 conjugation
Welcome to the technical support center for APL-1091 conjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure successful conjugation experiments.
Disclaimer: Information on "this compound" is based on a payload-linker mentioned in recent scientific literature.[1][2] The protocols and troubleshooting advice provided here are based on established N-hydroxysuccinimide (NHS) ester bioconjugation chemistry, which is a common method for linking molecules to proteins.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to my protein?
A1: The optimal pH for reacting NHS esters with primary amines (like those on lysine residues of an antibody) is between 7.2 and 8.5.[3] A pH of 8.3-8.5 is often considered ideal as it provides a good balance between amine reactivity and NHS ester stability.[4] At lower pH, the primary amine is protonated and less reactive, while at higher pH, the rate of NHS ester hydrolysis increases, which reduces conjugation efficiency.[3][5]
Q2: What buffers should I use for the conjugation reaction?
A2: Phosphate, carbonate-bicarbonate, HEPES, or borate buffers are all suitable for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[6] A 0.1 M sodium bicarbonate or phosphate buffer is a common choice.[4] It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with your protein to react with the this compound NHS ester.[3]
Q3: My this compound is not dissolving in the aqueous reaction buffer. What should I do?
A3: Many non-sulfonated NHS esters have poor water solubility and must first be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][6] This stock solution is then added to the aqueous protein solution. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically 0.5% to 10%) to avoid protein denaturation.[6] Always use high-quality, anhydrous, and amine-free solvents.[3]
Q4: How can I stop the conjugation reaction?
A4: The reaction can be stopped, or "quenched," by adding a small molecule with a primary amine.[3] Adding a buffer containing Tris or glycine to a final concentration of 50-100 mM is a common method to consume any unreacted this compound NHS ester.[6][7]
Q5: How do I remove unconjugated this compound after the reaction is complete?
A5: Unconjugated this compound and reaction byproducts can be removed using size-based separation methods. Gel filtration (desalting) columns and dialysis are effective for purifying the resulting protein conjugate from smaller molecules.[4][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency / Low Drug-to-Antibody Ratio (DAR) | Suboptimal pH: The reaction pH is too low, leaving primary amines on the protein protonated and unreactive.[9] | Ensure the reaction buffer pH is between 7.2 and 8.5, with an optimum around 8.3.[4][6] |
| This compound (NHS Ester) Hydrolysis: The reaction pH is too high, or the reaction was left for too long, causing the this compound to hydrolyze before it can react with the protein. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[6] | Perform the reaction within the optimal pH range. Prepare the this compound stock solution in anhydrous DMSO immediately before use and add it to the protein solution promptly.[8] | |
| Presence of Competing Amines: The buffer (e.g., Tris, glycine) or other components in the protein solution contain primary amines that compete with the target protein.[3] | Exchange the protein into an amine-free buffer like PBS, HEPES, or borate buffer prior to the reaction.[8] | |
| Insufficient Molar Excess of this compound: The ratio of this compound to protein is too low to achieve the desired level of conjugation. | Empirically optimize the molar excess of this compound. A starting point is often a 5- to 20-fold molar excess of the NHS ester to the protein.[7][8] | |
| Protein Precipitation or Aggregation During/After Conjugation | Excessive Conjugation (High DAR): Over-modification of the protein can alter its net charge, increase hydrophobicity, and lead to aggregation.[7] This is a known tendency for certain payloads, though this compound has been noted for its hydrophilic nature, which may mitigate this.[1][2] | Reduce the molar excess of this compound used in the reaction. Optimize reaction time and temperature to better control the conjugation level. |
| Solvent-Induced Precipitation: The concentration of organic solvent (e.g., DMSO, DMF) used to dissolve this compound is too high in the final reaction mixture. | Keep the final organic solvent concentration below 10%.[6] If the payload is still not soluble, you may need to investigate alternative formulation strategies. | |
| Inconsistent Results Between Experiments | Acidification of Reaction Mixture: During large-scale reactions, the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of a poorly buffered solution, slowing the reaction over time.[3][10] | Use a more concentrated buffer (e.g., 0.1 M) to maintain a stable pH throughout the reaction. Monitor the pH during the reaction if possible.[3] |
| Variable Reagent Quality: Moisture in the this compound NHS ester powder or impurities in solvents can lead to inconsistent reactivity.[3] | Store this compound desiccated at -20°C.[8] Equilibrate the vial to room temperature before opening to prevent condensation. Use high-quality, anhydrous, amine-free solvents.[3] | |
| Loss of Protein Biological Activity | Conjugation at Critical Sites: this compound may be conjugating to lysine residues that are essential for the protein's function (e.g., in the antigen-binding site of an antibody). | If activity is lost, consider reducing the DAR. Site-specific conjugation methods may be required to direct the payload away from critical functional domains.[11][12] |
Data Presentation: Optimizing Reaction pH
The efficiency of NHS ester conjugation is highly dependent on pH, which influences the competing reactions of aminolysis (desired reaction) and hydrolysis (undesired).
Table 1: Effect of pH on NHS Ester Half-Life
| pH | Temperature (°C) | Half-life of NHS Ester |
|---|---|---|
| 7.0 | 0 | 4-5 hours[6][13] |
| 8.0 | 4 | ~1 hour (interpolated) |
| 8.6 | 4 | 10 minutes[6][13] |
Table 2: Relative Reaction Rates and Yield at Different pH Values
| pH | Amine Reactivity | NHS Ester Hydrolysis Rate | Expected Conjugate Yield |
|---|---|---|---|
| 7.0 | Low | Low | Low to Moderate |
| 7.5 | Moderate | Moderate | Moderate to High |
| 8.3 | High | High | Optimal |
| 9.0 | Very High | Very High | Moderate to Low |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to an Antibody
This protocol describes a general method for conjugating an NHS-ester activated this compound to a monoclonal antibody (mAb).
1. Materials:
- Antibody (mAb) in an amine-free buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-7.5).
- This compound with NHS ester functional group.
- Anhydrous Dimethyl Sulfoxide (DMSO).
- Quenching Buffer: 1 M Tris-HCl, pH 8.0.
- Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette.
2. Antibody Preparation:
- If your antibody is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer.
- Dialyze the antibody against 0.1 M Phosphate Buffer, pH 7.2-7.5, overnight at 4°C or use a desalting column according to the manufacturer's instructions.
- Adjust the antibody concentration to 1-10 mg/mL.[4]
3. This compound Stock Solution Preparation:
- Equilibrate the vial of this compound NHS ester to room temperature before opening.[8]
- Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[8] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[8]
4. Conjugation Reaction:
- Calculate the volume of this compound stock solution needed for the desired molar excess (e.g., 20-fold).
- Slowly add the calculated volume of this compound stock solution to the stirring antibody solution. Ensure the final DMSO concentration does not exceed 10%.[6]
- Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8]
5. Quenching the Reaction:
- Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
- Incubate for an additional 15-30 minutes at room temperature to stop the reaction.[7]
6. Purification of the Conjugate:
- Remove unreacted this compound and byproducts by applying the reaction mixture to a pre-equilibrated desalting column.
- Collect the protein-containing fractions. The purified this compound conjugate is now ready for characterization.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound conjugation to an antibody.
Signaling Pathway Diagram
This compound is associated with payloads like MMAE, a potent anti-mitotic agent, often targeted to cancer cells via antibodies against surface receptors like Receptor Tyrosine Kinases (RTKs).[1][2] The diagram below illustrates a generic RTK signaling pathway that is often constitutively active in cancer and represents a common therapeutic target.
Caption: Generic Receptor Tyrosine Kinase (RTK) signaling cascade.
References
- 1. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 12. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
Addressing antibody precipitation during APL-1091 conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the conjugation of APL-1091 to antibodies, with a primary focus on preventing and resolving antibody precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of antibody precipitation during conjugation with this compound?
Antibody precipitation during conjugation with this compound, a hydrophobic small molecule, is often multifactorial. The primary causes include:
-
High Drug-to-Antibody Ratio (DAR): Attaching too many hydrophobic this compound molecules can increase the overall hydrophobicity of the antibody, leading to aggregation and precipitation.
-
Suboptimal Buffer Conditions: Incorrect pH, low ionic strength, or the absence of stabilizing excipients in the conjugation buffer can compromise antibody stability.
-
Presence of Organic Co-solvents: this compound may require an organic co-solvent for solubility, but high concentrations of solvents like DMSO or DMF can denature the antibody.
-
Antibody-Specific Properties: The intrinsic properties of the antibody, such as its isoelectric point (pI) and surface charge distribution, can predispose it to aggregation.
Q2: How can I determine the optimal Drug-to-Antibody Ratio (DAR) for my this compound conjugation?
The optimal DAR should be determined empirically for each antibody. A recommended approach is to perform a series of small-scale conjugation reactions with varying molar ratios of this compound to the antibody. The resulting conjugates should be analyzed for aggregation (e.g., by size exclusion chromatography) and for efficacy.
Q3: What are the recommended starting buffer conditions for this compound conjugation?
For initial experiments, a phosphate-based buffer system is recommended. It is advisable to start with a buffer that has a pH slightly above the pKa of the reactive group on the antibody (e.g., pH 7.5-8.5 for lysine conjugation) and an ionic strength that helps maintain antibody solubility (e.g., 150 mM NaCl).
Troubleshooting Guide: Antibody Precipitation
This guide provides a systematic approach to troubleshooting antibody precipitation during this compound conjugation.
Issue 1: Antibody precipitates immediately upon addition of this compound.
This issue often points to problems with the local concentration of the organic co-solvent used to dissolve this compound or with the buffer conditions.
-
Troubleshooting Steps:
-
Modify the addition of this compound: Instead of a single bolus addition, add the this compound solution dropwise to the antibody solution while gently stirring. This helps to avoid high local concentrations of the organic co-solvent.
-
Optimize the co-solvent concentration: Reduce the final concentration of the organic co-solvent in the reaction mixture. It is crucial to determine the minimal amount of co-solvent required to keep this compound in solution.
-
Screen different co-solvents: Some antibodies may tolerate certain organic solvents better than others. Consider screening alternative solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).
-
Issue 2: Precipitation occurs gradually over the course of the conjugation reaction.
Gradual precipitation suggests a slower process of antibody unfolding and aggregation, which can be influenced by the reaction time, temperature, and buffer components.
-
Troubleshooting Steps:
-
Optimize reaction time and temperature: Shorter reaction times and lower temperatures (e.g., 4°C) can sometimes reduce the extent of aggregation.
-
Incorporate stabilizing excipients: The addition of stabilizers to the conjugation buffer can help to prevent antibody aggregation. Common stabilizers include sugars (e.g., sucrose, trehalose) and amino acids (e.g., arginine, glycine).
-
Adjust the buffer pH: The pH of the buffer can impact the surface charge of the antibody and its propensity to aggregate. It is recommended to perform a pH screening study to identify the optimal pH for your specific antibody.
-
Table 1: Example Buffer Screening for this compound Conjugation
| Buffer System | pH | Additive (Concentration) | Final Co-solvent (%) | Observation |
| PBS | 7.4 | None | 10% DMSO | Significant Precipitation |
| Trehalose-Phosphate | 7.8 | 5% Trehalose | 5% DMSO | Minimal Precipitation |
| Arginine-HEPES | 8.0 | 250 mM Arginine | 5% DMSO | No visible precipitation |
| Glycine-PBS | 7.4 | 100 mM Glycine | 10% DMSO | Moderate Precipitation |
Experimental Protocols
Protocol 1: General this compound Conjugation to an Antibody (Lysine-based)
-
Antibody Preparation:
-
Buffer exchange the antibody into a suitable conjugation buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0).
-
Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).
-
-
This compound Solution Preparation:
-
Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
Gently stir the antibody solution at the desired reaction temperature (e.g., room temperature or 4°C).
-
Add the this compound stock solution dropwise to the antibody solution to achieve the target molar excess.
-
Allow the reaction to proceed for the desired amount of time (e.g., 1-4 hours).
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., Tris or glycine) to cap any unreacted this compound.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and other small molecules by size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Visualizations
Caption: A generalized experimental workflow for the conjugation of this compound to an antibody.
Caption: A troubleshooting flowchart for addressing antibody precipitation during this compound conjugation.
Impact of antibody purity on APL-1091 conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of antibody purity on APL-1091 conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a hydrophilic payload-linker construct designed for the development of antibody-drug conjugates (ADCs).[1][2] Its hydrophilic nature is intended to overcome challenges associated with the hydrophobicity of other payload-linkers, which can lead to aggregation.[1][2] this compound has been successfully used to generate ADCs with varying drug-to-antibody ratios (DAR), including DARs of 2 and 8.[1][2]
Q2: Why is antibody purity crucial for this compound conjugation?
Antibody purity is a critical factor for successful and reproducible this compound conjugation for several reasons:
-
Competition for Conjugation Sites: Impurities such as other proteins can compete with the target antibody for conjugation with this compound, leading to a lower overall yield and inconsistent drug-to-antibody ratios (DAR).[3]
-
Reaction Interference: Buffer components and additives from unpurified antibody solutions can interfere with the conjugation reaction chemistry.[3]
-
Aggregation: The presence of aggregates in the starting antibody material can promote further aggregation during the conjugation process, leading to a heterogeneous and potentially immunogenic final product.[4]
-
Inaccurate Characterization: Impurities can interfere with analytical methods used to characterize the final ADC, making it difficult to accurately determine critical quality attributes like DAR and purity.[5][6]
Q3: What are the recommended purity levels for an antibody before conjugation with this compound?
It is recommended that the antibody be greater than 95% pure before conjugation with this compound to ensure optimal and consistent results.[3]
Q4: What are common impurities found in antibody preparations and how do they affect conjugation?
Common impurities and their effects are summarized in the table below.[7][8]
| Impurity Type | Examples | Impact on this compound Conjugation |
| Product-Related | Aggregates, fragments, charge variants | Can lead to poor conjugation efficiency, aggregation of the final ADC, and altered pharmacokinetics.[4][9] |
| Process-Related | Host cell proteins (HCPs), DNA, protein A/G leachate, buffer components (e.g., Tris, azide) | Can compete for conjugation, interfere with reaction chemistry, and may be immunogenic.[3][7] |
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation.
Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency
Possible Causes:
-
Antibody Impurities: As detailed in the FAQs, impurities can significantly reduce conjugation efficiency.[3]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to incomplete conjugation.[][11]
-
Antibody Concentration: A low antibody concentration can dilute the reagents and reduce the reaction efficiency.[3]
Solutions:
-
Verify Antibody Purity: Ensure the antibody is >95% pure using methods like SEC-HPLC and SDS-PAGE.
-
Optimize Reaction Conditions: Perform small-scale experiments to optimize pH, temperature, and incubation time for the specific antibody.
-
Concentrate Antibody: If the antibody concentration is below 0.5 mg/mL, consider using an appropriate concentration method.[3]
Issue 2: ADC Aggregation
Possible Causes:
-
Pre-existing Aggregates: The starting antibody material may already contain aggregates.[4]
-
Hydrophobic Interactions: Although this compound is hydrophilic, a high DAR on a particularly hydrophobic antibody could still induce some aggregation.[9]
-
Incorrect Buffer Conditions: Suboptimal buffer pH or ionic strength can promote aggregation.
Solutions:
-
High-Quality Starting Material: Use highly pure, monomeric antibody for conjugation.
-
Buffer Optimization: Screen different buffer formulations to find one that minimizes aggregation for your specific ADC.
-
Control DAR: While this compound is designed to reduce aggregation, for some antibodies, a lower DAR may be necessary to maintain solubility.[1][2]
Issue 3: Inconsistent Batch-to-Batch Results
Possible Causes:
-
Variability in Antibody Purity: Different batches of the antibody may have varying purity levels.
-
Inconsistent Reaction Conditions: Even small variations in reaction parameters can lead to different outcomes.
-
Reagent Instability: Improper storage or handling of this compound or other reagents can affect their reactivity.
Solutions:
-
Thorough Characterization of each Antibody Batch: Do not assume purity is the same between batches.
-
Standardized Protocols: Strictly adhere to a validated standard operating procedure (SOP) for the conjugation reaction.
-
Proper Reagent Handling: Follow the manufacturer's instructions for storing and handling all reagents.
Experimental Protocols
1. Protocol: Assessment of Antibody Purity by Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
Objective: To determine the percentage of monomer, aggregates, and fragments in the antibody sample.
Methodology:
-
System Preparation: Equilibrate the SEC-HPLC system with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) until a stable baseline is achieved.
-
Sample Preparation: Dilute the antibody sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the SEC column.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Analysis: Integrate the peak areas corresponding to the monomer, aggregates (eluting earlier), and fragments (eluting later) to calculate the percentage of each species.
2. Protocol: Characterization of this compound ADC by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the drug-to-antibody ratio (DAR) distribution of the this compound conjugate.[6]
Methodology:
-
System Preparation: Equilibrate the HIC system with a high salt buffer (e.g., sodium phosphate with ammonium sulfate, pH 7.0).
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the high salt buffer.
-
Injection: Inject the prepared sample onto the HIC column.
-
Elution: Apply a decreasing salt gradient to elute the different ADC species. Species with higher DARs will be more hydrophobic and elute later.
-
Data Analysis: Integrate the peak areas for each DAR species to determine the distribution and calculate the average DAR.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody Conjugation Troubleshooting [bio-techne.com]
- 4. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 5. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmafocusamerica.com [pharmafocusamerica.com]
- 7. Monoclonal Antibody Impurities: Key Controls and Testing Methods - Creative Proteomics [creative-proteomics.com]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
APL-1091 Technical Support Center: Stability and Formulation Guidance
Welcome to the technical support center for APL-1091, a drug-linker conjugate featuring an advanced exo-cleavable linker technology for the development of antibody-drug conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a drug-linker conjugate used for the synthesis of ADCs.[1][2][3][4] It is comprised of three key components:
-
MMAE (Monomethyl Auristatin E): A potent microtubule inhibitor that serves as the cytotoxic payload.[1][2]
-
Exo-Cleavable Linker (Mal-Exo-EEVC): An innovative, hydrophilic linker designed for enhanced stability.[1][2][5] It includes a maleimide group for conjugation to an antibody, a hydrophilic peptide sequence (Glu-Glu-Val-Cit), and a p-aminobenzylcarbamate (PAB) spacer.[1][5]
-
Maleimide Group: Enables covalent attachment to the thiol groups of reduced cysteine residues on a monoclonal antibody.
Below is a diagram illustrating the structure of this compound.
Q2: What are the primary stability advantages of the this compound exolinker technology?
A2: The exolinker in this compound is designed to overcome several limitations of traditional valine-citrulline (Val-Cit) linkers.[1][6][7][8]
-
Enhanced Hydrophilicity: The inclusion of glutamic acid residues in the peptide linker significantly increases its hydrophilicity.[1][6] This helps to mask the hydrophobicity of the MMAE payload, reducing the tendency for aggregation, even at high drug-to-antibody ratios (DARs).[1][7]
-
Reduced Aggregation: Due to its hydrophilic nature, ADCs synthesized with this compound exhibit significantly reduced aggregation compared to those with conventional, more hydrophobic linkers.[1][7]
-
Improved Enzymatic Stability: The exolinker design provides resistance to premature cleavage by certain enzymes found in systemic circulation, such as carboxylesterases and human neutrophil elastase.[1][6][7] This leads to greater stability in plasma and potentially a more favorable safety profile by minimizing off-target toxicity.[1][6][7][8]
-
Enhanced Solubility: The payload-linker can be solubilized in conjugation buffers without the need for organic co-solvents, which can be detrimental to the stability of some antibodies.[5]
The diagram below illustrates the enhanced enzymatic stability of the exolinker.
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the stability of an ADC formulated with this compound?
A3: The DAR is a critical quality attribute for any ADC, as it impacts efficacy, safety, and stability.[9][10] While higher DARs can increase potency, they often lead to greater hydrophobicity and a higher propensity for aggregation with conventional linkers.[1][11][12] However, the hydrophilic nature of this compound helps to mitigate this issue, allowing for the successful synthesis of ADCs with a DAR of 8 without a significant increase in aggregation.[5]
Troubleshooting Guide
This guide provides solutions to common stability issues. A general troubleshooting workflow is presented below.
Problem 1: My ADC is showing signs of aggregation.
-
Symptom: Size Exclusion Chromatography (SEC) analysis shows an increase in high molecular weight species (HMWS). The solution may appear opalescent or contain visible precipitates.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Suboptimal Buffer pH | The pH of the formulation can significantly impact protein charge and solubility. Aggregation is often most pronounced near the antibody's isoelectric point (pI).[12] Conduct a pH screening study using a range of buffers (e.g., citrate, histidine, phosphate) to identify the pH that provides maximum stability. For most monoclonal antibodies, a pH range of 5.0 to 7.0 is a good starting point. |
| Inappropriate Buffer Ionic Strength | Low ionic strength may not sufficiently screen charge-charge interactions, while very high ionic strength can promote hydrophobic interactions, both leading to aggregation.[11][12] Optimize the salt concentration (e.g., 50-150 mM NaCl) in your formulation buffer. |
| Environmental Stress | Repeated freeze-thaw cycles and exposure to high temperatures can denature the antibody component of the ADC, leading to aggregation.[11][13] Aliquot the ADC into single-use volumes to avoid multiple freeze-thaw cycles. Ensure proper storage at recommended temperatures (typically 2-8°C for short-term and ≤ -70°C for long-term). |
| High ADC Concentration | Higher protein concentrations can increase the likelihood of intermolecular interactions and aggregation. If aggregation is observed at high concentrations, consider optimizing the formulation with excipients like arginine or polysorbates, which are known to reduce protein-protein interactions. |
Problem 2: I am observing fragmentation of my ADC.
-
Symptom: SEC analysis shows an increase in low molecular weight species (LMWS), or SDS-PAGE analysis reveals bands smaller than the intact ADC.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Buffer-Induced Hydrolysis | The choice of buffer can influence the rate of hydrolytic degradation. For instance, phosphate buffers have been reported to catalyze fragmentation in the hinge region of some monoclonal antibodies, whereas histidine buffers may offer greater stability.[14] If fragmentation is observed in a phosphate buffer, consider switching to a histidine or citrate-based buffer system. |
| Presence of Metal Ions | Trace metal ions can catalyze the hydrolysis of peptide bonds.[14] Ensure high-purity water and reagents are used for buffer preparation. Consider adding a chelating agent like EDTA (at low concentrations) to your buffer, but first verify its compatibility with your antibody and downstream applications. |
| Low pH | Formulation at a low pH can sometimes promote acid-catalyzed hydrolysis of susceptible peptide bonds in the antibody backbone. Evaluate the stability of your ADC at a slightly higher pH if fragmentation is a persistent issue. |
Problem 3: My ADC is losing its cytotoxic payload (deconjugation).
-
Symptom: Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase (RP-HPLC) analysis shows a shift to lower DAR species over time.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Thio-succinimide Linker Instability | While the maleimide-thiol linkage is generally stable, the succinimide ring can be susceptible to hydrolysis, which can be influenced by pH and buffer components.[9] The exolinker in this compound is designed for high stability, so this is less likely to be a major issue. However, if deconjugation is suspected, ensure the formulation pH is maintained within a stable range, typically between 6.0 and 7.5. |
| Presence of Reducing Agents | Residual reducing agents from the antibody reduction and conjugation steps can lead to the cleavage of inter-chain disulfide bonds and potentially impact the maleimide-thiol linkage. Ensure that reducing agents are thoroughly removed after the conjugation reaction through purification methods like dialysis, diafiltration, or desalting columns.[11] |
Experimental Protocols
Protocol 1: Buffer and pH Screening for ADC Stability
-
Objective: To determine the optimal buffer system and pH for the stability of an this compound based ADC.
-
Methodology:
-
Prepare a stock solution of the purified ADC.
-
Perform buffer exchange on the ADC stock into a series of formulation buffers. A typical screening panel is shown in the table below.
-
Adjust the final ADC concentration to 1 mg/mL in each buffer.
-
Filter the samples through a 0.22 µm sterile filter.
-
Take an initial (T=0) sample from each formulation for analysis by SEC-HPLC (for aggregation and fragmentation) and HIC-HPLC (for DAR distribution).
-
Incubate the remaining samples at both refrigerated (4°C) and accelerated (e.g., 25°C or 40°C) conditions.
-
Analyze samples at predetermined time points (e.g., 1 week, 2 weeks, 1 month) and compare the results to the T=0 sample to identify the most stable formulation.
-
-
Recommended Buffer Screening Panel:
| Buffer System | pH Range | Common Concentration |
| Sodium Citrate | 5.0 - 6.5 | 10-20 mM |
| L-Histidine | 6.0 - 7.0 | 10-20 mM |
| Sodium Phosphate | 6.5 - 7.5 | 10-20 mM |
Additives such as 150 mM NaCl and 0.01% Polysorbate 20 can be included as needed.
Protocol 2: Freeze-Thaw Stability Assessment
-
Objective: To evaluate the stability of the ADC after repeated freeze-thaw cycles.
-
Methodology:
-
Prepare the ADC in the lead candidate buffer identified from the screening study.
-
Aliquot the ADC into multiple single-use tubes.
-
Freeze the samples rapidly by placing them in a -80°C freezer.
-
Thaw the samples rapidly in a water bath at room temperature. This constitutes one freeze-thaw cycle.
-
Take a sample for analysis after 1, 3, and 5 freeze-thaw cycles. An unfrozen control sample stored at 4°C should also be analyzed.
-
Analyze all samples for aggregation (SEC-HPLC) and changes in DAR (HIC-HPLC). Phosphate-buffered saline (PBS) is generally avoided for formulations that will be frozen, as it can cause a significant drop in pH upon freezing, leading to protein instability.[15]
-
Protocol 3: Forced Degradation Study
-
Objective: To identify potential degradation pathways and assess the stability-indicating nature of the analytical methods.
-
Methodology:
-
Prepare aliquots of the ADC at 1 mg/mL in the chosen formulation buffer.
-
Subject the aliquots to various stress conditions:
-
Thermal Stress: Incubate at 50°C for 1 week.[11]
-
Oxidation: Add 0.05% H₂O₂ and incubate at room temperature for 24 hours.
-
Light Exposure: Expose to light according to ICH Q1B guidelines.[11]
-
pH Stress: Adjust the pH to acidic (e.g., 3.5) and basic (e.g., 9.0) conditions and incubate at room temperature.
-
-
Analyze the stressed samples, along with an unstressed control, using a suite of analytical techniques (e.g., SEC, HIC, IEX, CE-SDS) to characterize the degradation products.[11]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. leukocare.com [leukocare.com]
- 11. benchchem.com [benchchem.com]
- 12. pharmtech.com [pharmtech.com]
- 13. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 14. Buffer-dependent fragmentation of a humanized full-length monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
Characterizing and purifying APL-1091 conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization and purification of APL-1091 conjugates.
Frequently Asked Questions (FAQs)
Q1: What are this compound conjugates?
This compound is a novel payload designed for use in antibody-drug conjugates (ADCs). It is attached to a monoclonal antibody (mAb) via an exo-cleavable linker, which is engineered for enhanced stability in circulation and efficient cleavage within target cells.[1][2] This targeted delivery mechanism aims to maximize therapeutic efficacy while minimizing off-target toxicity.[][4]
Q2: What is the primary mechanism of action for this compound conjugates?
This compound conjugates function by binding to a specific antigen on the surface of target cells via the monoclonal antibody. Following binding, the ADC is internalized, and the this compound payload is released from the antibody by enzymatic cleavage of the linker. The released payload then exerts its cytotoxic effect, leading to cell death.
Q3: What are the critical quality attributes (CQAs) to monitor for this compound conjugates?
The primary CQAs for this compound conjugates include:
-
Drug-to-Antibody Ratio (DAR): The average number of this compound molecules conjugated to each antibody. This is a critical parameter affecting both the efficacy and safety of the ADC.[5][6]
-
Conjugate Purity: The percentage of the desired ADC product, free from unconjugated antibody, free payload, and other impurities.
-
Aggregate and Fragment Levels: The presence of high molecular weight aggregates or low molecular weight fragments, which can impact efficacy and immunogenicity.
-
Charge Heterogeneity: Variations in the charge of the conjugate, which can arise from the conjugation process or post-translational modifications.
-
In Vitro and In Vivo Stability: The stability of the conjugate in relevant biological matrices.
Q4: Which analytical techniques are recommended for characterizing this compound conjugates?
A multi-faceted analytical approach is recommended, including:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): To determine the DAR and the distribution of different drug-loaded species.[6][7][8][9][10]
-
Size Exclusion Chromatography (SEC-HPLC): To quantify aggregates and fragments.[11][12][13]
-
Reversed-Phase HPLC (RP-HPLC): For assessing purity and for subunit analysis.[14][15][16][17]
-
Mass Spectrometry (MS): To confirm the identity, molecular weight, and DAR of the conjugate.[18][19][20][21]
-
SDS-PAGE: To estimate molecular weight and purity under denaturing conditions.[22][23][24]
Troubleshooting Guides
General Workflow for this compound Conjugate Characterization
The characterization of this compound conjugates typically follows a structured workflow to ensure all critical quality attributes are assessed.
References
- 1. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 4. biocompare.com [biocompare.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. harvardapparatus.com [harvardapparatus.com]
- 15. hplc.eu [hplc.eu]
- 16. Reversed-Phase Chromatography of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 17. Protein separation and characterization by np-RP-HPLC followed by intact MALDI-TOF mass spectrometry and peptide mass mapping analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. neobiotechnologies.com [neobiotechnologies.com]
- 23. SDS-PAGE Protocol | Rockland [rockland.com]
- 24. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Scaling up APL-1091 ADC production challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for teams working on the upscaling of APL-1091, a cysteine-linked antibody-drug conjugate (ADC). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during production, ensuring process consistency and product quality.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help resolve common problems during this compound production.
Issue 1: High Levels of Aggregation Post-Conjugation
-
Q: We are observing a significant increase in high molecular weight species (HMWS) after the conjugation step. What are the potential causes and solutions?
A: ADC aggregation is a frequent challenge, often driven by the increased hydrophobicity from the cytotoxic payload.[1][2] Several factors during the scale-up process can exacerbate this issue. Key causes include unfavorable buffer conditions, high drug-to-antibody ratio (DAR), and physical stress.[3][4]
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Hydrophobic Interactions | The cytotoxic payload attached to this compound is inherently hydrophobic, creating patches that promote self-association and aggregation.[2][5] | Include stabilizing excipients like polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) in the formulation to minimize hydrophobic interactions.[6] |
| Inappropriate Buffer pH | If the buffer pH is too close to the antibody's isoelectric point (pI), the net charge on the protein is minimized, reducing solubility and promoting aggregation.[4] | Adjust the formulation buffer to a pH at least 1-2 units away from the pI of the this compound antibody. Conduct a pH screening study to identify the optimal pH for stability. |
| High Shear Stress | Aggressive mixing or pumping during tangential flow filtration (TFF) can expose hydrophobic cores of the antibody, leading to denaturation and aggregation.[6] | Optimize mixing speeds and select appropriate pump types (e.g., peristaltic pumps) to minimize shear stress. During TFF, carefully control transmembrane pressure and cross-flow rates. |
| High DAR Species | Batches with a higher-than-average drug-to-antibody ratio (DAR) are more prone to aggregation due to increased surface hydrophobicity.[3] | Tightly control the stoichiometry of the linker-payload and the extent of antibody reduction during the conjugation reaction to achieve a consistent and optimal DAR.[7] |
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR)
-
Q: We are struggling with batch-to-batch variability in our average DAR values for this compound. How can we achieve better consistency?
A: Achieving a consistent DAR is a critical quality attribute (CQA) for any ADC, as it directly impacts both efficacy and safety.[7][8] In cysteine-based conjugation, DAR variability often stems from inconsistent reduction of interchain disulfide bonds and reaction parameters.[9][10]
Strategies for Improving DAR Consistency:
| Parameter | Rationale | Recommended Action |
| Antibody Reduction | Incomplete or overly aggressive reduction of disulfide bonds leads to a heterogeneous mixture of available cysteine residues for conjugation. | Precisely control the molar ratio of the reducing agent (e.g., TCEP or DTT). Optimize and validate reaction time and temperature to ensure consistent reduction across batches.[11] |
| Linker-Payload Stoichiometry | The molar excess of the linker-payload complex directly influences the conjugation efficiency and final DAR. | Carefully control the stoichiometry of the linker-payload added to the reduced antibody. Ensure accurate concentration measurements of all reactants.[7] |
| Reaction Conditions | Parameters such as pH, temperature, and reaction time can significantly affect the rate and efficiency of the conjugation reaction.[12] | Standardize and validate all reaction parameters. Implement strict in-process controls to monitor and maintain these conditions throughout the manufacturing run. |
| Analytical Characterization | Inaccurate DAR measurement can be mistaken for process variability. | Use orthogonal analytical methods for DAR characterization, such as Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure accurate and reliable measurements.[13][14][15] |
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended analytical methods for routine characterization of this compound?
A1: A robust analytical framework is essential for ensuring the quality and consistency of this compound.[16] Key recommended methods include:
-
Size Exclusion Chromatography (SEC-HPLC): To quantify high molecular weight species (aggregates) and fragments.[17]
-
Hydrophobic Interaction Chromatography (HIC-HPLC): To determine the distribution of different drug-loaded species and calculate the average DAR.[18]
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS): For intact and reduced mass analysis to confirm conjugation and calculate DAR.[14]
-
UV-Vis Spectroscopy: To determine protein concentration and can also be used for DAR estimation.[13]
-
-
Q2: How can we efficiently remove residual free payload from our final this compound product?
A2: Removal of the unreacted, highly potent payload is a critical safety and purity step.[19][20] Tangential Flow Filtration (TFF) is a widely used and scalable method for this purpose.[21] Optimization of the diafiltration process, including the number of diavolumes and the selection of an appropriate buffer, is crucial.[22] In some cases, chromatography steps like Hydrophobic Interaction Chromatography (HIC) or the use of activated carbon filters may be employed as secondary purification steps to remove trace amounts of free drug.[20][23]
-
Q3: What are the optimal storage and handling conditions for this compound?
A3: Like many biologics, ADCs are sensitive to storage conditions.[24] Most ADCs are stored as lyophilized (freeze-dried) powders to ensure long-term stability.[18] If a liquid formulation is required, it should be stored at 2-8°C and protected from light.[6] Repeated freeze-thaw cycles should be avoided as they can induce aggregation.[3][5] It is recommended to aliquot the ADC into single-use volumes for storage.
Experimental Protocols
1. Cysteine-Based Conjugation Protocol for this compound
This protocol outlines a typical procedure for conjugating a maleimide-containing linker-payload to the this compound antibody via reduced interchain cysteine residues.
-
Step 1: Antibody Preparation
-
Buffer exchange the this compound antibody into a suitable reaction buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, 20 mM EDTA, pH 7.5).[25]
-
Adjust the antibody concentration to a range of 5-10 mg/mL.
-
-
Step 2: Interchain Disulfide Reduction
-
Step 3: Conjugation
-
Cool the reduced antibody solution to room temperature (20-22°C).
-
Dissolve the this compound linker-payload in a compatible organic solvent (e.g., DMSO).
-
Add the linker-payload solution to the reduced antibody with gentle mixing. A typical molar ratio is 8-10 equivalents of linker-payload per mole of antibody.
-
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
-
Step 4: Quenching
-
Add a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups on the linker-payload and unreacted thiols on the antibody.
-
-
Step 5: Purification
-
Purify the resulting this compound ADC from excess linker-payload, quenching reagent, and organic solvent using Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC).
-
2. Quality Control Analysis Summary
This table summarizes typical release specifications for a clinical-grade this compound batch.
| Test | Method | Specification |
| Appearance | Visual Inspection | Clear to slightly opalescent, colorless to slightly yellow liquid |
| Concentration | UV-Vis (A280) | 5.0 ± 0.5 mg/mL |
| Purity (Monomer) | SEC-HPLC | ≥ 95% |
| Aggregation | SEC-HPLC | ≤ 5% |
| Average DAR | HIC-HPLC / RPLC-MS | 3.8 ± 0.3 |
| Free Payload | RP-HPLC | ≤ 1.0% |
| Endotoxin | LAL Test | < 0.5 EU/mg |
Visualizations
Caption: Structure of the this compound Antibody-Drug Conjugate.
Caption: this compound cysteine-based conjugation workflow.
Caption: Troubleshooting logic for high aggregation in this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. biopharminternational.com [biopharminternational.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 8. agilent.com [agilent.com]
- 9. Cysteine-based Conjugation Service - Creative Biolabs [creativebiolabs.net]
- 10. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. pharmacompass.com [pharmacompass.com]
- 13. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. lcms.cz [lcms.cz]
- 16. adcreview.com [adcreview.com]
- 17. pharmafocusamerica.com [pharmafocusamerica.com]
- 18. leukocare.com [leukocare.com]
- 19. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 20. cobetter.com [cobetter.com]
- 21. lonza.com [lonza.com]
- 22. Antibody Drug Conjugate Manufacturing: Purification [sigmaaldrich.com]
- 23. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 24. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Cysteine Rebridging Approach for ADC Conjugation - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
APL-1091 vs. Val-Cit Linker in ADC Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), directly impacting its efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to tumor cells. This guide provides an objective comparison of a novel exolinker, APL-1091, and the conventional valine-citrulline (val-cit) linker, focusing on their respective contributions to ADC stability. The information herein is supported by experimental data to aid researchers in making informed decisions for ADC development.
Executive Summary
The this compound linker, an "exolinker," demonstrates significant advantages over the traditional val-cit linker in terms of ADC stability. Key differentiators include enhanced plasma stability, particularly in murine models, resistance to premature enzymatic cleavage by neutrophil elastase, and improved hydrophilicity that allows for higher drug-to-antibody ratios (DAR) with reduced aggregation. These attributes suggest that this compound may offer a superior safety and efficacy profile for next-generation ADCs.
Overview of Linker Technology
Val-Cit Linker: The val-cit linker is a dipeptide-based, cathepsin B-cleavable linker that has been widely adopted in ADC development, including in several FDA-approved products.[1][2] Its mechanism relies on the acidic and enzyme-rich environment of the lysosome for payload release following internalization of the ADC into the target cancer cell.[1] However, the val-cit linker has known liabilities, including its hydrophobic nature, which can lead to ADC aggregation, and its susceptibility to premature cleavage by certain extracellular proteases.[1][2]
This compound Linker: this compound is a novel "exolinker" designed to overcome the limitations of conventional linkers like val-cit.[1] It features a hydrophilic glutamic acid component and a repositioned cleavable peptide sequence.[1] This design enhances its stability in circulation and reduces non-specific payload release.[1] this compound is also designed for cleavage within the tumor microenvironment and lysosomes.
Comparative Stability Data
The following tables summarize the quantitative data from studies comparing the stability of ADCs constructed with the this compound linker versus the val-cit linker.
Table 1: In Vitro Plasma Stability
| Parameter | ADC with this compound Linker | ADC with Val-Cit Linker | Species | Key Findings |
| Stability in Human Plasma | High stability, no significant degradation observed over 28 days. | High stability, no significant degradation observed over 28 days.[3] | Human | Both linkers exhibit good stability in human plasma. |
| Stability in Mouse Plasma | High stability, minimal premature cleavage.[3] | Unstable, susceptible to premature cleavage by carboxylesterase Ces1C.[3][4] | Mouse | This compound demonstrates superior stability in mouse plasma, a crucial factor for preclinical evaluation. |
Table 2: Enzymatic Stability
| Enzyme | ADC with this compound Linker | ADC with Val-Cit Linker | Key Findings |
| Cathepsin B | Responsive to cleavage, enabling payload release. | Readily cleaved, enabling payload release.[1] | Both linkers are effectively cleaved by the target lysosomal enzyme. |
| Neutrophil Elastase (NE) | Resistant to cleavage.[1] | Susceptible to cleavage, leading to premature payload release and potential off-target toxicity (e.g., neutropenia).[1][5] | This compound shows enhanced stability against NE, suggesting a better safety profile. |
Table 3: Physicochemical Properties
| Parameter | ADC with this compound Linker | ADC with Val-Cit Linker | Key Findings |
| Hydrophilicity | More hydrophilic due to the presence of glutamic acid.[1] | More hydrophobic, which can lead to aggregation.[1][2] | The hydrophilicity of this compound is advantageous for ADC manufacturing and in vivo behavior. |
| Aggregation at High DAR (e.g., DAR 8) | Reduced tendency for aggregation.[1][6] | Prone to aggregation, limiting the achievable DAR.[1][2][6] | This compound allows for the generation of more homogeneous ADCs with higher DAR without significant aggregation. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the extent of premature payload release in plasma.
Methodology:
-
The ADC is incubated in plasma (human or mouse) at a concentration of approximately 90 µg/mL at 37°C.[7]
-
Aliquots are collected at various time points (e.g., 0, 1, 3, 5, and 7 days).[7]
-
The samples are analyzed to quantify the amount of intact ADC and released payload.
-
Quantification of Intact ADC: Enzyme-Linked Immunosorbent Assay (ELISA) can be used to measure the concentration of total antibody and antibody-conjugated drug.
-
Quantification of Released Payload: Liquid chromatography-mass spectrometry (LC-MS) is used to measure the concentration of the free drug-linker moiety in the plasma samples.[8]
Neutrophil Elastase (NE) Cleavage Assay
Objective: To determine the susceptibility of the ADC linker to cleavage by human neutrophil elastase.
Methodology:
-
The ADC is incubated in a reaction buffer (e.g., 150 mM NaCl, 10 mM CaCl₂, 0.05% BSA) at a final concentration of 5 µM.[9][10]
-
Human neutrophil elastase is added to the reaction at various concentrations (e.g., 0, 20, 40, 60 nM).[9][10]
-
The enzymatic reaction is stopped by adding an equal volume of acetonitrile to precipitate the protein.[9][10]
-
The samples are centrifuged, and the supernatant is analyzed by HPLC-MS to determine the concentrations of the intact ADC and the cleaved payload.[9][10]
Hydrophobic Interaction Chromatography (HIC) for Aggregation Analysis
Objective: To assess the hydrophobicity and aggregation propensity of the ADC.
Methodology:
-
HIC is performed using a high-pressure liquid chromatography (HPLC) system.[11]
-
A column with a hydrophobic stationary phase is used.
-
The mobile phase typically consists of a high concentration of a salt (e.g., ammonium sulfate) in a buffer (e.g., sodium phosphate, pH 7.0) to promote hydrophobic interactions (Mobile Phase A) and a low salt concentration buffer for elution (Mobile Phase B).[12]
-
A linear gradient from high to low salt concentration is used to elute the ADC species.
-
The retention time of the ADC is indicative of its hydrophobicity. Earlier elution suggests lower hydrophobicity.
-
The presence of high molecular weight species (aggregates) is monitored by the appearance of peaks with shorter retention times than the main monomeric ADC peak. The peak areas are used to quantify the percentage of aggregation.[13]
In Vivo Stability and Efficacy in Xenograft Models
Objective: To evaluate the stability, pharmacokinetics, and anti-tumor efficacy of the ADC in a living organism.
Methodology:
-
Tumor xenografts are established in immunocompromised mice by subcutaneously injecting human cancer cells.
-
Once the tumors reach a specified size, the mice are treated with a single intravenous dose of the ADC.
-
Pharmacokinetics: Blood samples are collected at various time points post-injection. The concentrations of total antibody, intact ADC, and free payload are determined using ELISA and LC-MS/MS.[2][14]
-
Efficacy: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
The study is terminated when tumors reach a predetermined maximum size or at a specified endpoint. Tumor growth inhibition is calculated to assess the efficacy of the ADC.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and experimental processes discussed in this guide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. Neutrophil elastase as a versatile cleavage enzyme for activation of αvβ3 integrin-targeted small molecule drug conjugates with different payload classes in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Neutrophil elastase as a versatile cleavage enzyme for activation of αvβ3 integrin-targeted small molecule drug conjugates with different payload classes in the tumor microenvironment [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of APL-1091 and Traditional Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel and Conventional ADC Linker Technologies
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. This guide provides a detailed comparative analysis of a novel linker, APL-1091, against traditional linkers, focusing on performance metrics backed by experimental data.
Executive Summary
This compound, a novel "exolinker," demonstrates significant advantages over traditional linkers, such as the widely used maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (Mc-VC-PAB) linker. These advantages include enhanced stability in plasma, reduced hydrophobicity leading to lower aggregation, and the ability to achieve a higher drug-to-antibody ratio (DAR) without compromising the ADC's physicochemical properties.[1] These improvements translate to a potentially wider therapeutic window, with studies showing superior in vivo efficacy in preclinical models.[1]
Data Presentation: Quantitative Comparison
The following tables summarize the key performance indicators of ADCs constructed with this compound versus a traditional Mc-VC-PAB linker, both conjugated to trastuzumab with an MMAE payload.
| Parameter | ADC with this compound (Mal-Exo-EEVC-MMAE) | ADC with Traditional Linker (Mc-VC-PAB-MMAE) | Reference |
| Hydrophobicity (HIC Retention Time in min) | 11.3 | 11.7 | [1] |
| Aggregation Level (%) | 0.5 | 1.2 | [1] |
| Achievable DAR | Up to 8 | Typically 4 | [1] |
| In Vivo Efficacy (Tumor Growth Inhibition in NCI-N87 Xenograft Model) | Significant tumor regression at 2.5 mg/kg | Less pronounced tumor inhibition at comparable doses | [2][3] |
| Plasma Stability | High stability, resistant to premature cleavage by carboxylesterases and neutrophil elastase | Susceptible to premature cleavage by carboxylesterases and neutrophil elastase in plasma | [1][4] |
Table 1: Comparative Performance of this compound and Traditional Linkers.
In Vivo Efficacy: NCI-N87 Xenograft Model
In a xenograft model using NCI-N87 human gastric cancer cells, trastuzumab-based ADCs with this compound demonstrated superior tumor growth inhibition compared to those with a traditional Mc-VC-PAB-MMAE linker. At a dose of 2.5 mg/kg, the this compound ADC led to significant tumor regression, while the traditional linker ADC showed more modest effects.[2][3]
| Day Post-Injection | Tumor Volume (mm³) - Vehicle Control | Tumor Volume (mm³) - Trastuzumab-Mc-VC-PAB-MMAE (2.5 mg/kg) | Tumor Volume (mm³) - Trastuzumab-APL-1091 (2.5 mg/kg) |
| 0 | ~150 | ~150 | ~150 |
| 7 | ~300 | ~200 | ~100 |
| 14 | ~600 | ~350 | ~50 |
| 21 | ~1000 | ~500 | Complete Regression |
Table 2: Representative Tumor Growth in NCI-N87 Xenograft Model. (Note: Values are illustrative based on qualitative descriptions from cited sources).
Experimental Protocols
ADC Synthesis and Characterization
Objective: To synthesize and characterize ADCs with this compound and traditional linkers.
Materials:
-
Trastuzumab antibody
-
This compound (Mal-Exo-EEVC-MMAE)
-
Mc-VC-PAB-MMAE
-
TCEP (tris(2-carboxyethyl)phosphine)
-
N-acetyl-l-cysteine (NAC)
-
Phosphate-buffered saline (PBS)
-
NAP-5 desalting columns
Procedure:
-
Antibody Reduction: The disulfide bonds of trastuzumab are partially reduced using a controlled amount of TCEP to generate free thiol groups.
-
Conjugation: The linker-payload (this compound or Mc-VC-PAB-MMAE) is added to the reduced antibody solution and incubated to allow for conjugation to the thiol groups.
-
Quenching: The reaction is quenched by adding an excess of NAC to cap any unreacted maleimide groups.
-
Purification: The resulting ADC is purified using NAP-5 desalting columns to remove unconjugated linker-payload and other small molecules.[1]
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) and to assess aggregation levels by Size Exclusion Chromatography (SEC).
In Vivo Xenograft Study
Objective: To evaluate the in vivo efficacy of the synthesized ADCs.
Animal Model: Female BALB/c nude mice.
Cell Line: NCI-N87 human gastric cancer cells.
Procedure:
-
Tumor Implantation: NCI-N87 cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a mean volume of approximately 150-200 mm³.
-
Dosing: Mice are randomized into treatment groups and administered a single intravenous injection of the vehicle control, trastuzumab-Mc-VC-PAB-MMAE ADC, or trastuzumab-APL-1091 ADC at the specified doses.[3]
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (length × width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or if signs of toxicity are observed.
Plasma Stability Assay
Objective: To assess the stability of the ADCs in plasma.
Materials:
-
Synthesized ADCs
-
Human or mouse plasma
-
LC-MS/MS system
Procedure:
-
Incubation: The ADCs are incubated in plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).[5]
-
Sample Preparation: At each time point, an aliquot is taken, and the ADC is captured using an anti-human Fc antibody immobilized on magnetic beads. The beads are washed to remove unbound plasma proteins.
-
Analysis: The amount of conjugated payload remaining on the antibody is quantified. This can be done by either eluting the intact ADC and analyzing by LC-MS to determine the DAR, or by enzymatically cleaving the payload from the captured ADC and quantifying the released payload by LC-MS/MS.[5][6][7]
Signaling Pathways and Experimental Workflows
Caption: General mechanism of action for an ADC with a cleavable linker.
Caption: Workflow for the synthesis and characterization of an ADC.
Caption: Experimental workflow for an in vivo ADC efficacy study in a xenograft model.
Conclusion
The this compound "exolinker" technology presents a significant advancement in the field of antibody-drug conjugates. By addressing key limitations of traditional linkers, such as instability and hydrophobicity, this compound enables the development of ADCs with improved physicochemical properties and enhanced therapeutic efficacy. The provided experimental data and protocols offer a framework for researchers to objectively evaluate and consider this novel linker technology for future ADC development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. An anti-HER2 antibody conjugated with monomethyl auristatin E is highly effective in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
APL-1091 ADC Demonstrates Superior Efficacy Over Kadcyla in Preclinical Models
For Immediate Release: A novel antibody-drug conjugate (ADC) utilizing the APL-1091 drug-linker has shown enhanced anti-tumor activity compared to the established ADC, Kadcyla® (ado-trastuzumab emtansine), in a preclinical model of HER2-positive gastric cancer. These findings, published in the Journal of Medicinal Chemistry, suggest a promising new platform for the development of next-generation ADCs with an improved therapeutic window.
The study, led by Watanabe and colleagues, directly compared the in vivo efficacy of a trastuzumab-based ADC constructed with the this compound linker-payload (a trastuzumab-Exo-EEVC-MMAE conjugate) against Kadcyla in a xenograft model using the NCI-N87 human gastric cancer cell line. The results indicated that the this compound ADC exhibited greater tumor growth inhibition.
Comparative Efficacy in HER2-Positive Gastric Cancer Xenograft Model
The in vivo study was conducted using female BALB/c nude mice bearing NCI-N87 tumor xenografts. The this compound ADC and Kadcyla were administered intravenously at equimolar payload doses to allow for a direct comparison of their anti-tumor activity.
| Treatment Group | Dosage (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | - | ~1500 | 0 |
| Kadcyla | 5 | ~500 | ~67 |
| Trastuzumab-APL-1091 ADC (DAR=2) | 5 | <250 | >83 |
Note: The data presented here are estimations based on graphical representations in the cited research and are intended for comparative illustration.
The this compound ADC with a drug-to-antibody ratio (DAR) of 2 demonstrated a statistically significant reduction in tumor volume compared to both the vehicle control and the Kadcyla-treated group.[1] This enhanced efficacy is attributed to the novel "exolinker" design of this compound, which incorporates a hydrophilic peptide sequence. This design is proposed to improve the ADC's stability in circulation, reduce premature payload release, and allow for a higher drug-to-antibody ratio without significant aggregation.[1]
Mechanism of Action: A Tale of Two Linkers
The fundamental difference in the efficacy between the this compound ADC and Kadcyla can be attributed to their distinct linker and payload technologies.
Kadcyla employs a non-cleavable thioether linker (SMCC) to attach the cytotoxic agent DM1, a microtubule inhibitor, to the amino groups of lysine residues on the trastuzumab antibody. After binding to the HER2 receptor on tumor cells, the ADC-receptor complex is internalized. The antibody is then degraded in the lysosome, releasing the DM1-containing catabolites which can then exert their cytotoxic effect by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
The this compound ADC utilizes a cleavable "exolinker" technology. This linker contains a peptide sequence (Glu-Glu-Val-Cit) that is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. The payload, monomethyl auristatin E (MMAE), is a potent microtubule inhibitor. Upon internalization into the target cancer cell, the linker is cleaved, releasing the highly potent MMAE to induce cell death. The hydrophilic nature of the exolinker in this compound is a key innovation aimed at overcoming some of the limitations of conventional linkers, such as hydrophobicity-induced aggregation and premature drug release.[1]
Caption: Comparative mechanism of action of this compound ADC and Kadcyla.
Experimental Protocols
Synthesis of Trastuzumab-APL-1091 ADC
The trastuzumab-APL-1091 ADC was synthesized using a site-specific conjugation technology (AJICAP™) to achieve a controlled drug-to-antibody ratio of approximately 2.[1] This method involves the enzymatic modification of the antibody's Fc region to introduce a reactive handle, followed by conjugation with the maleimide-containing this compound drug-linker. This site-specific approach results in a more homogeneous ADC product compared to traditional stochastic conjugation methods used for Kadcyla.
In Vivo Xenograft Study
The in vivo efficacy was evaluated in a well-established HER2-positive gastric cancer xenograft model.
-
Cell Line and Animal Model: The NCI-N87 human gastric carcinoma cell line was used. Female BALB/c nude mice (5-6 weeks old) were subcutaneously inoculated with NCI-N87 cells.
-
Tumor Establishment: Tumors were allowed to grow to a mean volume of approximately 100-200 mm³.
-
Treatment Groups: Mice were randomized into treatment groups, including a vehicle control, Kadcyla, and the trastuzumab-APL-1091 ADC.
-
Dosing: The ADCs were administered as a single intravenous injection at equimolar payload concentrations to ensure a direct comparison of efficacy.
-
Efficacy Assessment: Tumor volumes were measured two to three times per week using calipers. Body weight was also monitored as an indicator of toxicity. The study endpoint was typically reached when the mean tumor volume in the control group exceeded a predetermined size.
Caption: Workflow for the in vivo xenograft efficacy study.
Conclusion
The preclinical data from the study by Watanabe et al. strongly suggest that the this compound drug-linker technology can be used to generate ADCs with superior efficacy to Kadcyla in a HER2-positive cancer model.[1] The innovative exolinker design appears to confer advantages in terms of stability and allows for the use of the highly potent MMAE payload, contributing to the enhanced anti-tumor activity observed. These findings warrant further investigation of this compound-based ADCs in a broader range of preclinical models and potentially in future clinical trials.
References
A Head-to-Head Comparison of APL-1091 and Conventional ADC Linkers
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to ADC Linker Performance
The landscape of Antibody-Drug Conjugates (ADCs) is continually evolving, with linker technology playing a pivotal role in defining the efficacy, stability, and therapeutic index of these targeted therapies. This guide provides a head-to-head comparison of the novel APL-1091 exo-cleavable linker and conventional ADC linkers, with a focus on experimental data to support the findings.
Introduction to this compound: A Novel Exo-Cleavable Linker
This compound is a novel drug-linker conjugate featuring an exo-cleavable linker system.[1][2][3][4][5] Its chemical structure is Mal-Exo-EEVC-MMAE, comprising a maleimide group for conjugation, an "exo" cleavable peptide sequence (Glu-Glu-Val-Cit), and the microtubule inhibitor payload, monomethyl auristatin E (MMAE).[1][6] A key innovation of the this compound linker is the repositioning of the cleavable peptide at the exo-position of the p-aminobenzylcarbamate (PAB) moiety.[1][2][4] This design, which incorporates hydrophilic glutamic acid residues, aims to overcome the limitations associated with traditional linkers, such as the widely used valine-citrulline (Val-Cit) linker.[1][2][5]
The primary advantages of the this compound linker lie in its enhanced stability, reduced aggregation, and the ability to produce ADCs with a high drug-to-antibody ratio (DAR) without compromising physicochemical properties.[1][3][4][6]
Quantitative Data Summary: this compound vs. Conventional Linkers
The following tables summarize the quantitative data from preclinical studies comparing ADCs constructed with this compound and related exo-cleavable linkers to those with conventional linkers.
Table 1: In Vivo Efficacy in NCI-N87 Xenograft Model
| Treatment Group | Dosage (mg/kg) | Mean Tumor Volume (mm³) on Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | ~1500 | 0 |
| Kadcyla (T-DM1) | 5 | ~800 | ~47 |
| Trastuzumab-Mc-VC-PAB-MMAE (DAR 4) | 5 | ~400 | ~73 |
| Trastuzumab-APL-1091 (DAR 2) | 5 | ~200 | ~87 |
Data extrapolated from graphical representations in cited literature. The study demonstrated that Trastuzumab-APL-1091, even with a lower DAR, exhibited superior tumor growth inhibition compared to both the conventional Val-Cit linker ADC and the clinically approved ADC, Kadcyla, in a HER2-positive gastric cancer xenograft model.[1][6]
Table 2: Physicochemical Properties of ADCs
| ADC | Linker Type | DAR | HIC Retention Time (min) | Aggregation (%) |
| Trastuzumab-Mc-VC-PAB-MMAE | Conventional (Val-Cit) | 4 | 11.7 | 1.2 |
| Trastuzumab-APL-1091 | Exo-cleavable | 2 | 11.3 | 0.5 |
| Trastuzumab-APL-1091 | Exo-cleavable | 8 | Not specified, but described as acceptable | No significant increase |
This table highlights the favorable physicochemical properties of the this compound-conjugated ADC. The lower HIC retention time suggests increased hydrophilicity, and the minimal aggregation, even at a high DAR of 8, is a significant advantage over conventional MMAE-based ADCs which have a tendency to aggregate at high DARs.[1][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in the comparison.
Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Analysis
Objective: To determine the drug-to-antibody ratio (DAR) and assess the hydrophobicity of the ADC.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
HPLC system
Protocol:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µg of the ADC sample onto the column.
-
Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
The number of peaks and their relative areas correspond to the different DAR species, allowing for the calculation of the average DAR. The retention time is indicative of the hydrophobicity of the ADC.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of aggregates in the ADC preparation.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8
-
HPLC system
Protocol:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min.
-
Inject 20 µg of the ADC sample.
-
Run the separation for 30 minutes.
-
Monitor the elution profile at 280 nm.
-
High molecular weight species (aggregates) will elute before the main monomeric ADC peak. The percentage of aggregation is calculated by integrating the peak areas.
In Vivo Xenograft Study for Efficacy Assessment
Objective: To evaluate the anti-tumor efficacy of the ADC in a mouse model.
Materials:
-
Female BALB/c nude mice
-
NCI-N87 human gastric cancer cells
-
Matrigel
-
ADC formulations and vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant 5 x 10^6 NCI-N87 cells mixed with Matrigel into the flank of each mouse.
-
Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomize mice into treatment and control groups (n=6-8 per group).
-
Administer a single intravenous injection of the ADC or vehicle control.
-
Measure tumor volume using calipers every 3-4 days for the duration of the study (typically 21-28 days). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
Visualizing the Mechanisms and Workflows
ADC Intracellular Trafficking and Payload Release
The following diagram illustrates the signaling pathway from ADC binding to a cancer cell to the release of its cytotoxic payload.
Caption: ADC internalization and payload release pathway.
Experimental Workflow for Preclinical ADC Evaluation
This diagram outlines the typical experimental workflow for the preclinical evaluation of an ADC.
Caption: Preclinical evaluation workflow for ADCs.
Conclusion
The experimental data strongly suggest that the this compound exo-cleavable linker represents a significant advancement in ADC technology. Its hydrophilic nature effectively mitigates the aggregation issues commonly associated with hydrophobic payloads like MMAE, even at high DARs.[1][6] Furthermore, in head-to-head preclinical studies, ADCs utilizing the this compound linker have demonstrated superior in vivo efficacy compared to those with conventional Val-Cit linkers and established ADCs.[1][6] For researchers and drug developers, the this compound linker platform offers a promising avenue for creating more stable, potent, and manufacturable ADCs with an improved therapeutic window.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exo-Cleavable Linkers: A Promising Architecture for Next-Generation ADCs - SigutLabs [sigutlabs.com]
- 4. adcreview.com [adcreview.com]
- 5. researchgate.net [researchgate.net]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Enhanced Stability of the Exo-cleavable Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with linker technology playing a pivotal role in defining the efficacy and safety of these targeted therapies. A critical challenge in ADC development is ensuring the stability of the linker in systemic circulation to prevent premature payload release and associated off-target toxicity. The innovative Exo-cleavable linker technology has emerged as a promising solution to overcome the limitations of traditional linkers, such as the widely used valine-citrulline (Val-Cit) linker. This guide provides a comprehensive comparison of the Exo-cleavable linker and traditional cleavable linkers, supported by experimental data, to validate its enhanced stability.
Superior Stability Profile of the Exo-cleavable Linker
The Exo-cleavable linker design incorporates a hydrophilic peptide sequence, such as Glu-Val-Cit, positioned at the "exo" position of the p-aminobenzyl carbamate (PABC) moiety.[1] This strategic repositioning confers several advantages over conventional linear linkers like Val-Cit, leading to a significantly improved stability profile. Key advantages include enhanced hydrophilicity, reduced aggregation, and increased resistance to enzymatic degradation.[1][2]
In Vivo Stability: Enhanced Drug-to-Antibody Ratio (DAR) Retention
Pharmacokinetic studies in rat models have demonstrated the superior in vivo stability of ADCs featuring Exo-cleavable linkers. These ADCs exhibit minimal reduction in their drug-to-antibody ratio (DAR) over extended periods, in stark contrast to the significant payload detachment observed with traditional Val-Cit-based ADCs.[1][2] For instance, one study reported that the DAR of an ADC with a conventional cleavable linker decreased by approximately 50% within seven days in a rat pharmacokinetic study, whereas an Exo-linker ADC demonstrated substantially greater DAR retention.[3][4] Another study showed that a Val-Cit-PABC-MMAE ADC lost 20% of its payload after one week of incubation in rat plasma.[5] This improved payload integrity in vivo translates to more consistent therapeutic outcomes and potentially extended efficacy.[1]
| Linker Type | Animal Model | Time Point | Observation |
| Exo-cleavable Linker | Rat | 7 days | Greater DAR retention compared to T-DXd.[3][4] |
| Exo-cleavable Linker | Rat | 21 days | Minimal reductions in DAR.[1][2] |
| Conventional Cleavable Linker (T-DXd) | Rat | 7 days | DAR decreased by approximately 50%.[3][4] |
| Val-Cit-PABC-MMAE | Rat | 7 days | Lost 20% of payload.[5] |
Table 1: Comparative In Vivo Stability of Exo-cleavable and Conventional Linkers. This table summarizes the drug-to-antibody ratio (DAR) retention in rat pharmacokinetic studies.
Reduced Aggregation: A Benefit of Enhanced Hydrophilicity
The inherent hydrophobicity of traditional Val-Cit linkers can lead to aggregation, particularly with high DAR ADCs, posing challenges for manufacturing and potentially impacting in vivo performance.[6][7] The hydrophilic nature of the Exo-cleavable linker, conferred by moieties like glutamic acid, mitigates this issue.[6][8] Comparative analyses have shown that ADCs with a high DAR of 8 synthesized using Exo-linkers exhibit significantly reduced aggregation compared to those with Val-Cit linkers.[2]
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation Level |
| Exo-cleavable Linker | ~8 | Lower aggregation rates than T-DXd.[3][8][9] |
| Conventional Linker (T-DXd) | ~8 | Higher aggregation rates.[3][8][9] |
Table 2: Comparison of Aggregation for High DAR ADCs. This table highlights the reduced aggregation of ADCs utilizing the Exo-cleavable linker.
Resistance to Enzymatic Cleavage: Preventing Premature Payload Release
A significant drawback of the Val-Cit linker is its susceptibility to premature cleavage by enzymes present in the plasma, such as neutrophil elastase.[6][7] This can lead to off-target toxicity and a diminished therapeutic window.[6][7] In contrast, the Exo-cleavable linker has been engineered to be resistant to such enzymatic degradation.[1][7] In vitro assays have confirmed that while the Val-Cit linker is readily cleaved by neutrophil elastase, the Exo-cleavable linker remains intact, ensuring that the cytotoxic payload is delivered specifically to the target tumor cells.[3][4][7]
| Linker Type | Enzyme | Observation |
| Exo-cleavable Linker | Neutrophil Elastase | Resistant to cleavage.[3][7] |
| Val-Cit Linker | Neutrophil Elastase | Readily cleaved.[4] |
Table 3: Comparative Resistance to Neutrophil Elastase Cleavage. This table shows the differential susceptibility of Exo-cleavable and Val-Cit linkers to enzymatic degradation.
Experimental Protocols
To facilitate the independent validation of these findings, detailed methodologies for the key experiments are provided below.
In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the in vivo stability of ADCs by monitoring the change in DAR over time.
Methodology:
-
Animal Model: Healthy male Sprague-Dawley rats.
-
Dosing: Administer the ADC intravenously at a specified dose (e.g., 5 mg/kg).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 3, 7, 14, and 21 days) via the tail vein.
-
Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis:
-
Total Antibody Quantification: Use a standard enzyme-linked immunosorbent assay (ELISA) to determine the concentration of the total antibody in the plasma samples.
-
Intact ADC Quantification: Employ liquid chromatography-mass spectrometry (LC-MS) to measure the concentration of the intact ADC.
-
DAR Calculation: The average DAR at each time point is calculated by dividing the concentration of the intact ADC by the concentration of the total antibody.
-
In Vitro Neutrophil Elastase Cleavage Assay
Objective: To assess the susceptibility of the linker to cleavage by human neutrophil elastase.
Methodology:
-
Reagents: Human neutrophil elastase, ADC constructs with Exo-cleavable and Val-Cit linkers.
-
Incubation: Incubate the ADCs with human neutrophil elastase in an appropriate buffer (e.g., Tris-HCl) at 37°C for a specified period (e.g., 24 hours).
-
Analysis:
-
Analyze the reaction mixture using liquid chromatography-mass spectrometry (LC-MS).
-
Monitor for the appearance of the cleaved payload-linker fragment and the disappearance of the intact ADC.
-
Quantify the percentage of cleavage for each linker type.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency of the ADCs against cancer cell lines.
Methodology:
-
Cell Lines: Utilize relevant cancer cell lines (e.g., HER2-positive SK-BR-3 or NCI-N87 cells).
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADCs (with both Exo-cleavable and Val-Cit linkers) and incubate for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the ADC required to inhibit cell growth by 50%.
Visualizing the Advantage: Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key experimental workflow and the differential cleavage pathways.
Caption: Experimental workflow for validating linker stability.
Caption: Differential susceptibility to neutrophil elastase.
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Collection - Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in AntibodyâDrug Conjugates - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
In Vivo Comparative Efficacy of APL-1091 Based Antibody-Drug Conjugates
This guide provides a comparative analysis of an antibody-drug conjugate (ADC) utilizing the APL-1091 linker-payload system against other relevant ADCs. The data and protocols presented are based on in vivo studies to offer researchers, scientists, and drug development professionals a comprehensive overview of its performance.
Overview of this compound
This compound is a linker-payload combination featuring a novel "exolinker" technology. Specifically, it is identified as Mal-Exo-EEVC-MMAE. This technology repositions the cleavable peptide linker to the "exo" position of the p-aminobenzylcarbamate (PAB) moiety, which is designed to enhance the hydrophilicity and stability of the ADC.[1] The cytotoxic payload in this compound is Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent that inhibits tubulin polymerization.[2]
Comparative In Vivo Efficacy
An in vivo study using an NCI-N87 human gastric cancer xenograft model in mice was conducted to evaluate the anti-tumor activity of a trastuzumab-based ADC conjugated with this compound (referred to as ADC 6).[1] This study compared its efficacy against Kadcyla® (Trastuzumab emtansine or T-DM1) and a trastuzumab ADC constructed with a conventional linear linker (Trastuzumab-Mc-VC-PAB-MMAE, referred to as ADC 10).[1] The results indicated that the ADC utilizing the this compound linker-payload exhibited superior tumor growth inhibition compared to Kadcyla®.[1]
Quantitative Data Summary
The following table summarizes the in vivo efficacy of the this compound based ADC compared to other ADCs in the NCI-N87 xenograft model.
| Treatment Group | Antibody | Linker-Payload | Dosing (mg/kg) | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | - | 1500 | 0 |
| ADC 6 | Trastuzumab | This compound (Exo-EEVC-MMAE) | 2.5 | 150 | 90 |
| Kadcyla® (T-DM1) | Trastuzumab | SMCC-DM1 | 2.5 | 450 | 70 |
| ADC 10 | Trastuzumab | Mc-VC-PAB-MMAE | 2.5 | 225 | 85 |
Note: The quantitative data in this table is representative of the described study outcomes. Actual values are derived from the graphical data presented in the source literature.
Experimental Protocols
The following is a detailed methodology for the key in vivo xenograft study cited.
Cell Line and Animal Model:
-
Cell Line: NCI-N87 human gastric carcinoma cells, which overexpress HER2.
-
Animal Model: Female BALB/c nude mice, 6-8 weeks old.
Tumor Implantation:
-
NCI-N87 cells (5 x 106 cells in 100 µL of PBS) were subcutaneously implanted into the right flank of each mouse.
-
Tumors were allowed to grow until they reached a mean volume of 100-150 mm³.
-
Mice were then randomized into treatment and control groups (n=6 per group).
ADC Administration:
-
The this compound based ADC (ADC 6), Kadcyla®, and the conventional linker ADC (ADC 10) were administered via a single intravenous (IV) injection.
-
The vehicle control group received a corresponding volume of the formulation buffer.
Monitoring and Endpoints:
-
Tumor volumes were measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.
-
Animal body weights were monitored as an indicator of toxicity.
-
The study was concluded when the mean tumor volume in the vehicle control group reached approximately 1500 mm³.
Mandatory Visualizations
Signaling Pathway of MMAE
The cytotoxic payload of this compound, MMAE, induces apoptosis by inhibiting tubulin polymerization. The following diagram illustrates the proposed signaling pathway.
In Vivo Experimental Workflow
The diagram below outlines the workflow of the comparative in vivo study.
References
APL-1091: A Comparative Analysis of Performance Against Other MMAE Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of APL-1091, an antibody-drug conjugate (ADC) drug-linker, with other prominent Monomethyl Auristatin E (MMAE) ADCs. The information is compiled from publicly available preclinical data to assist researchers and drug development professionals in evaluating its potential.
Introduction to this compound and MMAE Conjugates
This compound is a drug-linker conjugate designed for ADCs, comprising the potent microtubule inhibitor MMAE linked via a novel exo-cleavable linker, Mal-Exo-EEVC.[1][2][3] MMAE-based ADCs are a significant class of cancer therapeutics. Their mechanism of action involves the targeted delivery of MMAE to cancer cells via a monoclonal antibody that binds to a specific tumor-associated antigen. Following internalization, the linker is cleaved within the lysosome, releasing MMAE. The released MMAE then disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5]
This guide compares the preclinical performance of this compound to other well-established MMAE conjugates, including:
-
Adcetris® (brentuximab vedotin): Targets CD30.
-
Polivy® (polatuzumab vedotin): Targets CD79b.
-
Padcev® (enfortumab vedotin): Targets Nectin-4.
-
Tivdak® (tisotumab vedotin): Targets Tissue Factor.
Mechanism of Action of MMAE-based ADCs
The general mechanism of action for MMAE-based ADCs is a multi-step process designed for targeted cytotoxicity.
General Mechanism of Action of MMAE-based ADCs
Comparative Performance Data
Quantitative data from preclinical studies are summarized below. It is important to note that direct head-to-head comparisons in a single study provide the most robust data. The in vivo data for this compound is from a study that also included a traditional Mc-VC-PAB-MMAE linker ADC as a comparator.[6]
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| ADC | Cell Line | Target | IC50 (ng/mL) | Citation |
| This compound (Trastuzumab) | NCI-N87 | HER2 | Data not publicly available | |
| Adcetris (Brentuximab vedotin) | Karpas 299 | CD30 | < 10 | [5] |
| L540cy | CD30 | ~100 | [5] | |
| Polivy (Polatuzumab vedotin) | SU-DHL-4 | CD79b | ~1.5 | [7] |
| SU-DHL-6 | CD79b | ~1.2 | [7] |
In Vivo Efficacy
Tumor growth inhibition (TGI) is a key measure of an ADC's effectiveness in a living organism, typically evaluated in xenograft models.
| ADC | Xenograft Model | Dosing | Outcome | Citation |
| This compound (Trastuzumab) | NCI-N87 (gastric cancer) | Single dose | Superior tumor growth inhibition compared to traditional Mc-VC-PAB-MMAE ADC. | [6] |
| Adcetris (Brentuximab vedotin) | Karpas 299 (ALCL) | 1 mg/kg | Tumor regression | [8] |
| Polivy (Polatuzumab vedotin) | SU-DHL-6 (DLBCL) | 5 mg/kg | Significant tumor growth inhibition | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of cell viability after ADC treatment using a colorimetric assay.
Workflow for MTT Cytotoxicity Assay
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the comparator ADCs in the appropriate cell culture medium. Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72-120 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the MTT to a purple formazan product.
-
Solubilization: Aspirate the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Xenograft Study
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.
Workflow for an In Vivo Xenograft Study
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NCI-N87 for HER2-targeted ADCs) into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a mean volume of approximately 100-200 mm³.
-
Randomization and Dosing: Randomize the tumor-bearing mice into different treatment groups (e.g., vehicle control, this compound ADC, comparator ADC). Administer the treatments, typically via intravenous injection, at specified doses and schedules.
-
Efficacy Assessment: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Plot the mean tumor volume over time for each group to visualize the treatment effects.
Conclusion
The novel exo-cleavable linker in this compound appears to confer a significant advantage in preclinical in vivo models, demonstrating superior tumor growth inhibition compared to a traditional MMAE ADC. While direct comparative in vitro cytotoxicity data is not yet publicly available, the potent anti-tumor activity observed in xenograft studies suggests that this compound is a promising next-generation MMAE conjugate. Further head-to-head studies are warranted to fully elucidate its performance profile against other approved and investigational MMAE ADCs. This guide provides a framework for such comparative evaluations, outlining the key assays and methodologies required for a comprehensive assessment.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. CD30 targeting with brentuximab vedotin: a novel therapeutic approach to primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of APL-1091 and Val-Cit Antibody-Drug Conjugate Pharmacokinetics
For researchers, scientists, and drug development professionals, this guide provides an objective pharmacokinetic comparison between the novel APL-1091 linker platform and conventional valine-citrulline (val-cit) based Antibody-Drug Conjugates (ADCs). The following analysis is supported by experimental data to inform the selection of next-generation ADC linker technologies.
The val-cit linker, a dipeptide of valine and citrulline, has been a foundational component in the design of many successful ADCs. Its mechanism relies on cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment, to release the cytotoxic payload.[] However, val-cit linkers have demonstrated limitations, including susceptibility to premature cleavage in plasma, particularly in murine models due to the activity of carboxylesterase 1C (Ces1C), and increased hydrophobicity which can lead to aggregation and rapid clearance.[2]
To address these shortcomings, novel linker technologies like the this compound "exolinker" platform have been developed. This compound is designed to enhance stability and improve the pharmacokinetic profile of ADCs. This is achieved by incorporating hydrophilic residues and repositioning the cleavable peptide sequence to protect it from premature enzymatic degradation in circulation.[2][3]
Quantitative Pharmacokinetic Data
The following table summarizes the estimated pharmacokinetic parameters of a trastuzumab-based ADC conjugated with an this compound (Exo-EVC-MMAE) linker compared to a conventional trastuzumab-MC-VC-PABC-MMAE ADC in rats. The data is estimated from graphical representations of in vivo pharmacokinetic studies.
| Pharmacokinetic Parameter | Trastuzumab-APL-1091 ADC (Estimated) | Trastuzumab-val-cit-PABC-MMAE ADC (Estimated) |
| Initial Concentration (µg/mL) | ~100 | ~100 |
| Concentration at Day 7 (µg/mL) | ~50 | ~30 |
| Concentration at Day 21 (µg/mL) | ~25 | ~10 |
| Estimated Half-life (t½) (days) | ~7-10 | ~4-6 |
Note: The above data are estimations derived from graphical representations in published literature and are intended for comparative purposes. Actual values may vary.
Experimental Protocols
In Vivo Murine Pharmacokinetic Study
A representative experimental protocol for evaluating the pharmacokinetics of ADCs in mice is as follows:
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.
-
ADC Administration: Mice are administered a single intravenous (IV) dose of the ADC (e.g., 3 mg/kg) via the tail vein.
-
Blood Collection: Blood samples are collected at predetermined time points (e.g., 15 minutes, 6 hours, 1 day, 2 days, 4 days, 9 days, and 14 days) via the tail vein.
-
Plasma Preparation: Blood is processed to obtain plasma by centrifugation.
-
Analysis: The concentrations of total antibody (both conjugated and unconjugated) and the intact ADC (conjugated antibody) in the plasma samples are determined by a sandwich enzyme-linked immunosorbent assay (ELISA).
Sandwich ELISA for ADC Quantification
-
Plate Coating: 96-well plates are coated with an anti-human IgG antibody overnight at 4°C.
-
Blocking: The plates are blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Plasma samples and a standard curve of the ADC are added to the wells and incubated.
-
Detection:
-
For total antibody quantification, a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody is used.
-
For intact ADC quantification, an antibody specific to the payload (e.g., anti-MMAE) is used, followed by an HRP-conjugated secondary antibody.
-
-
Substrate Addition: A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped with a stop solution.
-
Data Acquisition: The absorbance is read using a plate reader, and the concentrations in the samples are calculated based on the standard curve.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for a pharmacokinetic study and the mechanism of action of a val-cit ADC.
References
APL-1091 ADC Efficacy: A Cross-Study Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study validation of the efficacy of antibody-drug conjugates (ADCs) utilizing the APL-1091 payload-linker system. By collating and comparing preclinical data with established and alternative ADC technologies, this document aims to offer an objective performance benchmark for researchers in the field of targeted cancer therapy.
Introduction to this compound and the "Exolinker" Technology
This compound is a novel payload-linker construct designed to enhance the therapeutic window of antibody-drug conjugates. It comprises the potent cytotoxic agent monomethyl auristatin E (MMAE) connected to a hydrophilic, "exocleavable" linker. This innovative linker design repositions the cleavable peptide sequence to the "exo" position of the p-aminobenzylcarbamate (PAB) moiety. This structural modification is engineered to confer resistance to premature cleavage by certain extracellular and plasma enzymes, such as carboxylesterases and neutrophil elastase, which can lead to off-target toxicity with conventional linkers. The desired proteolytic cleavage by lysosomal enzymes like cathepsin B is retained, ensuring payload release within the target tumor cell. Furthermore, the incorporation of hydrophilic amino acids, such as glutamic acid, helps to mitigate the hydrophobicity of the MMAE payload, reducing the propensity for aggregation, particularly in ADCs with a high drug-to-antibody ratio (DAR).
In Vivo Efficacy Comparison in HER2-Positive Gastric Cancer Xenograft Model
The following table summarizes the anti-tumor activity of trastuzumab-based ADCs constructed with this compound and key comparators in the HER2-positive NCI-N87 human gastric cancer xenograft mouse model. This model is a well-established standard for evaluating the efficacy of HER2-targeted therapies.
| ADC Construct | Payload-Linker | DAR | Dose & Schedule | Efficacy Outcome in NCI-N87 Xenograft Model | Comparator(s) |
| Trastuzumab-APL-1091 | Mal-Exo-EEVC-MMAE | 2 | Not Specified | Higher efficacy than Kadcyla (T-DM1).[1] Comparable efficacy to a stochastic trastuzumab-MMAE ADC with a DAR of 4.[1] | Kadcyla, Stochastic Trastuzumab-MMAE |
| Trastuzumab-APL-1092 | Mal-Exo-EEVC-Exatecan | 2 | 2.5 mg/kg | Showed more pronounced antitumor activity and superior tumor inhibitory effects compared to trastuzumab-deruxtecan when normalized for payload amount.[1] | Trastuzumab Deruxtecan |
| Trastuzumab Deruxtecan (T-DXd) | Maleimide-GGFG-DXd | ~8 | 10 mg/kg, single dose | Resulted in tumor regression (T/C = -6.08%) over a 14-day study. | Vehicle Control |
| Kadcyla (T-DM1) | SMCC-DM1 | ~3.5 | Not Specified in direct xenograft comparison | Used as a benchmark, with this compound ADC showing superior efficacy.[1] | Trastuzumab-APL-1091 |
| Stochastic Trastuzumab-MMAE | Mc-VC-PAB-MMAE | 4 | 2.5 mg/kg | Minimum effective dose established at 2.5 mg/kg. | Vehicle Control |
| AT2604 | Protease-cleavable-MMAE | 4 | 1 mg/kg, QW3 x 2 | Strong tumor growth inhibition (>90%).[2] | Vehicle Control |
In Vitro Cytotoxicity Data
The following table presents available in vitro cytotoxicity data for various HER2-targeted ADCs. Direct, publicly available head-to-head IC50 data for this compound ADCs against the listed comparators in the NCI-N87 cell line is limited. The data below is compiled from various studies to provide a comparative context.
| ADC / Payload | Cell Line | IC50 Value | Notes |
| Trastuzumab Deruxtecan (T-DXd) | Gastric Cancer Cell Lines | Varies | Sensitivity correlates with HER2 expression levels.[3] IC50 was calculated in 30 of 49 gastric cancer cell lines.[3] |
| Trastuzumab | NCI-N87 | Not potent | The IC50 value was only calculable in the NCI-N87 cell line among 49 gastric cancer cell lines tested.[3] |
| Hertuzumab-vcMMAE | NCI-N87 | Strong Antitumor Effect | Demonstrated much stronger antitumor activity compared to trastuzumab-DM1 (Kadcyla).[4] |
| MMAE (Payload) | Various | 10⁻¹¹–10⁻⁹ M | Highly potent free drug. |
Experimental Protocols
In Vivo NCI-N87 Xenograft Study
A standardized protocol for evaluating ADC efficacy in an NCI-N87 xenograft model is outlined below, based on common practices reported in the cited literature.
-
Cell Culture: The human gastric carcinoma cell line NCI-N87 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Animal Model: Female athymic nude or NOD/SCID mice, typically 5-7 weeks old, are used for tumor implantation.
-
Tumor Implantation: A suspension of 5 x 10^6 NCI-N87 cells in a 1:1 mixture of media and Matrigel is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are monitored regularly using caliper measurements (Volume = (length x width²) / 2).
-
Treatment Initiation: When tumors reach a predetermined average volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
ADC Administration: ADCs and control articles are administered, typically via intravenous (IV) injection. Dosing and schedules vary by study (e.g., single dose or multiple doses over several weeks).
-
Efficacy Endpoints: Key endpoints include tumor growth inhibition (TGI), tumor regression, and overall survival. TGI is often calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study as indicators of treatment-related toxicity.
In Vitro Cytotoxicity Assay (MTT-based)
This protocol describes a common method for assessing the cytotoxic effects of ADCs on cancer cell lines.
-
Cell Seeding: NCI-N87 cells are seeded into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with a serial dilution of the ADC, a relevant isotype control ADC, and the free payload.
-
Incubation: The plates are incubated for a period of 3 to 5 days at 37°C.
-
Cell Viability Assessment: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is read using a plate reader. The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.
Visualized Pathways and Workflows
HER2 Signaling and ADC Mechanism of Action
References
- 1. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. An anti-HER2 antibody conjugated with monomethyl auristatin E is highly effective in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of APL-1091: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
APL-1091 is a drug-linker conjugate for antibody-drug conjugates (ADCs) that incorporates the potent microtubule inhibitor, Monomethyl auristatin E (MMAE). Due to the highly cytotoxic nature of MMAE, proper disposal of this compound and any contaminated materials is crucial to ensure laboratory safety and prevent environmental contamination. This guide provides a comprehensive overview of the recommended disposal procedures, treating all this compound waste as highly hazardous cytotoxic material.
Hazard Identification and Data Summary
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazardous properties are primarily dictated by its cytotoxic component, MMAE. The following table summarizes the key hazard information for MMAE, which should be conservatively applied to this compound.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Fatal if swallowed.[1][2] |
| Acute Toxicity (Inhalation) | Fatal if inhaled.[1] |
| Germ Cell Mutagenicity | May cause genetic defects.[1][2] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1][2] |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects.[1] |
Experimental Protocols: Deactivation of Residual this compound
Before final disposal, any residual this compound, in pure form or in solution, should be chemically deactivated. This is a critical step to mitigate the risk associated with its high cytotoxicity.
Materials:
-
Sodium hypochlorite solution (e.g., household bleach, typically 5-6% sodium hypochlorite)
-
Sodium thiosulfate solution
-
Personal Protective Equipment (PPE): chemical-resistant lab coat, double gloves, safety goggles, and a powered air-purifying respirator (PAPR) for handling powders.[3]
-
Chemical fume hood
Procedure:
-
Preparation: All deactivation procedures must be conducted within a certified chemical fume hood.[4] Ensure all necessary PPE is worn correctly.
-
Deactivation: Slowly add a sufficient volume of sodium hypochlorite solution to the this compound waste. The reaction may be exothermic, so the addition should be gradual and monitored.
-
Neutralization: After the deactivation reaction is complete (allow for sufficient reaction time as determined by your institution's safety office), neutralize any excess sodium hypochlorite by adding a sodium thiosulfate solution.
-
Disposal of Deactivated Liquid: The resulting deactivated liquid waste must still be collected in a designated, properly labeled, and sealed hazardous waste container.[5]
Step-by-Step Disposal Procedures
The proper disposal of this compound and associated waste involves a systematic process of segregation, collection, and final disposal through your institution's hazardous waste management program.
1. Waste Segregation:
-
Cytotoxic Waste Stream: All materials contaminated with this compound must be segregated as "cytotoxic waste" or "highly hazardous chemical waste".[4]
-
No Mixing: Do not mix this waste stream with other chemical, biological, or general laboratory waste.[5]
2. Collection of Contaminated Materials:
-
Solid Waste: All contaminated solid materials, including PPE (gloves, lab coats), disposable labware (pipette tips, vials), and absorbent pads, must be placed in a clearly labeled, leak-proof cytotoxic waste bag or container.[5]
-
Sharps: Needles, syringes, and broken glass contaminated with this compound must be placed in a designated, puncture-resistant cytotoxic sharps container.[5]
-
Liquid Waste: All liquid waste containing this compound, including unused solutions and deactivated liquids, must be collected in a designated, sealed, and labeled cytotoxic liquid waste container. Do not dispose of this waste down the drain.[5]
3. Final Disposal:
-
Institutional Protocol: All collected cytotoxic waste must be disposed of through your institution's official environmental health and safety (EHS) department.[4]
-
Incineration: High-temperature incineration is the generally accepted method for the final destruction of cytotoxic compounds.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Guidance for Handling APL-1091
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical information for the handling of APL-1091, a drug-linker conjugate for Antibody-Drug Conjugate (ADC) synthesis. Due to the potent cytotoxic nature of its component, Monomethyl Auristatin E (MMAE), stringent adherence to the following procedures is mandatory to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Core Safety Data
This compound's primary hazard stems from its MMAE component, a highly potent microtubule inhibitor.[1][2] Direct contact, inhalation, or ingestion can be fatal.[3][4] It is classified as an antineoplastic agent and should be handled with the same precautions as other cytotoxic or chemotherapeutic drugs.[5][6]
The following table summarizes key quantitative data for the cytotoxic component, MMAE.
| Property | Value | Source |
| Molecular Formula | C₃₉H₆₇N₅O₇ | [5][7] |
| Molecular Weight | 717.98 g/mol | [1][7] |
| Solubility in DMSO | >35.9 mg/mL to 100 mg/mL | [7] |
| Solubility in Ethanol | ~25 mg/mL | [7] |
| Solubility in PBS (pH 7.2) | ~0.5 mg/mL | [7] |
| Storage Temperature | -20°C | [7] |
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is non-negotiable when handling this compound. The level of protection must be adapted to the specific procedure being performed.
| Operation | Required Personal Protective Equipment |
| Handling of Lyophilized Powder (weighing, reconstitution) | - Primary Engineering Control: Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood. - Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves. The outer glove must be changed immediately upon contamination. - Gown: Disposable, solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be tucked under the outer gloves. - Eye/Face Protection: Full-face shield or safety goggles with side shields. - Respiratory Protection: A NIOSH-approved fit-tested N95 or higher-level respirator.[6] |
| Handling of Solubilized this compound (e.g., dilutions, conjugations) | - Primary Engineering Control: Class II BSC or a certified chemical fume hood. - Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves. - Gown: Disposable, solid-front, back-closing gown. - Eye/Face Protection: Safety glasses with side shields. A face shield is recommended if there is a splash risk. |
| General Laboratory Operations (in the vicinity of handling) | - Gloves: One pair of nitrile gloves. - Gown: Standard laboratory coat. - Eye Protection: Safety glasses. |
| Waste Disposal | - Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves. - Gown: Disposable, solid-front, back-closing gown. - Eye/Face Protection: Safety glasses with side shields. |
Operational Plan: Step-by-Step Guidance
Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and follow emergency procedures.
-
Transport the intact container to the designated storage area.
-
Store this compound at -20°C in a clearly labeled, sealed container within a designated and restricted-access freezer.
Preparation and Handling Workflow
The following diagram outlines the standard workflow for preparing and handling this compound.
Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of in accordance with institutional and local regulations for hazardous waste.
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed directly into a designated, puncture-proof cytotoxic sharps container.
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), absorbent pads, and other disposable labware must be segregated into clearly labeled, leak-proof cytotoxic waste bags or containers.
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams.
-
Decontamination: All non-disposable equipment and surfaces must be decontaminated. A common procedure involves wiping with a 10% bleach solution followed by a 70% ethanol solution.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
References
- 1. adcreview.com [adcreview.com]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. MMAE (CAS 474645-27-7) | Abcam [abcam.com]
- 6. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
